molecular formula C16H17N3O7 B15571522 Coenzyme FO

Coenzyme FO

货号: B15571522
分子量: 363.32 g/mol
InChI 键: HJMIIBXYFPJZBP-XQQFMLRXSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

7,8-didemethyl-8-hydroxy-5-deazariboflavin is riboflavin in which the nitrogen at position 5 is replaced by CH and the methyl groups at positions 7 and 8 are substituted by hydrogen and hydroxy, respectively. It has a role as a prosthetic group. It is functionally related to a riboflavin. It is a conjugate acid of a 7,8-didemethyl-8-hydroxy-5-deazariboflavin(1-).

Structure

3D Structure

Interactive Chemical Structure Model





属性

分子式

C16H17N3O7

分子量

363.32 g/mol

IUPAC 名称

10-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]-1H-pyrimido[4,5-b]quinoline-2,4,8-trione

InChI

InChI=1S/C16H17N3O7/c20-6-12(23)13(24)11(22)5-19-10-4-8(21)2-1-7(10)3-9-14(19)17-16(26)18-15(9)25/h1-4,11-13,20,22-24H,5-6H2,(H2,17,18,25,26)/t11-,12+,13-/m0/s1

InChI 键

HJMIIBXYFPJZBP-XQQFMLRXSA-N

产品来源

United States

Foundational & Exploratory

The Discovery and Characterization of Coenzyme FO: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Coenzyme FO (FO), chemically known as 7,8-didemethyl-8-hydroxy-5-deazariboflavin, is the direct biosynthetic precursor to the redox cofactor coenzyme F420. While F420 has been extensively studied for its roles in methanogenesis, antibiotic biosynthesis, and the activation of anti-tuberculosis prodrugs, the foundational understanding of its precursor, FO, is critical for advancements in biocatalysis and drug development. This technical guide provides a comprehensive overview of the discovery, characterization, and biosynthesis of this compound. It includes detailed experimental protocols for its synthesis and purification, quantitative data on its physicochemical properties, and visualizations of the key biosynthetic pathways, designed to serve as a vital resource for researchers in the field.

Introduction

Coenzyme F420 is a deazaflavin cofactor utilized by a range of archaea and bacteria for a variety of redox reactions. Its discovery and characterization have opened avenues for understanding unique metabolic pathways and have presented opportunities for novel biotechnological applications. At the core of F420 biosynthesis lies this compound, the chromophoric head group from which F420 is derived. Understanding the synthesis and properties of FO is paramount for the heterologous production of F420 and the development of F420-dependent enzymatic systems. This guide consolidates the current knowledge on this compound, providing a technical resource for its study and application.

Discovery and Structure

This compound was identified as the biosynthetic precursor to Coenzyme F420. Structurally, it is 7,8-didemethyl-8-hydroxy-5-deazariboflavin[1]. The core of the molecule is a 5-deazaflavin ring system, which is responsible for its characteristic spectroscopic properties and redox activity. Unlike flavins, the substitution of the N-5 atom with a carbon atom in the isoalloxazine ring of deazaflavins alters their redox chemistry, making them obligate two-electron carriers, similar to nicotinamides.

Biosynthesis of this compound

The biosynthesis of this compound is a fascinating enzymatic process that merges components from riboflavin (B1680620) and tyrosine metabolism. The key enzyme responsible for its synthesis is FO synthase. In bacteria such as Mycobacterium smegmatis, this is a bifunctional enzyme known as FbiC[1]. In contrast, in methanogenic archaea like Methanocaldococcus jannaschii, the synthesis is carried out by two separate proteins, CofG and CofH[1].

The overall reaction involves the condensation of 5-amino-6-(D-ribitylamino)uracil (a derivative from the riboflavin biosynthetic pathway) and L-tyrosine. This process is catalyzed by one or two radical S-adenosylmethionine (SAM) enzymes, which generate 5'-deoxyadenosyl radicals to initiate the reaction[2].

Signaling Pathway for this compound Biosynthesis

The biosynthesis of this compound from L-tyrosine and 5-amino-6-(D-ribitylamino)uracil is a multi-step process catalyzed by the FO synthase complex (FbiC or CofG/CofH).

FO_Biosynthesis cluster_substrates Substrates cluster_enzyme Enzyme Complex cluster_products Products L-Tyrosine L-Tyrosine FbiC FO Synthase (FbiC or CofG/CofH) L-Tyrosine->FbiC ARU 5-amino-6-(D-ribitylamino)uracil ARU->FbiC SAM1 S-Adenosylmethionine (SAM) 1 SAM1->FbiC SAM2 S-Adenosylmethionine (SAM) 2 SAM2->FbiC FO This compound FbiC->FO d-Ado1 5'-deoxyadenosine 1 FbiC->d-Ado1 d-Ado2 5'-deoxyadenosine 2 FbiC->d-Ado2 Other_byproducts Other Byproducts FbiC->Other_byproducts

Caption: Biosynthetic pathway of this compound catalyzed by FO synthase.

Physicochemical Properties of this compound

The physicochemical properties of this compound are central to its function as a chromophore and a redox-active molecule.

Spectroscopic Properties

This compound exhibits characteristic absorption and fluorescence spectra due to its deazaflavin core.

PropertyValueReference
Absorption Maximum (λmax)~321-330 nm and ~402-420 nm[3]
Molar Extinction Coefficient (ε) at ~420 nmNot explicitly determined for FO; F420 is 25.7 mM⁻¹cm⁻¹[4]
Fluorescence Emission Maximum (λem)~470-520 nm[5]
Redox Properties

As a deazaflavin, this compound is an obligate two-electron carrier. Its redox potential is more negative than that of NAD(P)+, making it a potent reductant in its reduced form (FOH₂). The precise standard redox potential (E°') of the FO/FOH₂ couple has not been definitively reported, but related 5-deazaflavins have low reduction potentials[4].

Experimental Protocols

Recombinant Expression and Purification of FbiC

A protocol for the expression and purification of the bifunctional FO synthase (FbiC) from a bacterial source is outlined below. This protocol can be adapted for the expression of CofG and CofH.

FbiC_Purification cluster_expression Protein Expression cluster_purification Protein Purification Transformation Transform E. coli with FbiC expression vector Culture Grow culture and induce protein expression with IPTG Transformation->Culture Harvest Harvest cells by centrifugation Culture->Harvest Lysis Cell lysis by sonication Harvest->Lysis Clarification Centrifugation to remove cell debris Lysis->Clarification Affinity_Chromo IMAC (Ni-NTA) affinity chromatography Clarification->Affinity_Chromo Dialysis Dialysis to remove imidazole (B134444) Affinity_Chromo->Dialysis Ion_Exchange Ion-exchange chromatography (optional) Dialysis->Ion_Exchange Size_Exclusion Size-exclusion chromatography Ion_Exchange->Size_Exclusion Pure_FbiC Pure FbiC Protein Size_Exclusion->Pure_FbiC

Caption: Experimental workflow for the expression and purification of FbiC.

Detailed Methodology:

  • Transformation and Expression: The fbiC gene is cloned into an expression vector (e.g., pET series) with a purification tag (e.g., His-tag). The vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). A starter culture is grown overnight and used to inoculate a larger volume of LB medium. The culture is grown at 37°C to an OD₆₀₀ of 0.6-0.8, and protein expression is induced with IPTG (e.g., 0.5 mM). The culture is then incubated at a lower temperature (e.g., 18-25°C) overnight to enhance soluble protein expression[6].

  • Cell Lysis and Clarification: Cells are harvested by centrifugation, resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole), and lysed by sonication on ice. The lysate is clarified by centrifugation to pellet cell debris[7].

  • Purification: The clarified lysate is loaded onto a Ni-NTA affinity column. The column is washed with a wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20 mM) to remove non-specifically bound proteins. The His-tagged FbiC is eluted with an elution buffer containing a higher concentration of imidazole (e.g., 250 mM)[8]. The eluted fractions are analyzed by SDS-PAGE. Fractions containing pure FbiC are pooled and dialyzed against a storage buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10% glycerol). Further purification can be achieved by ion-exchange and/or size-exclusion chromatography if necessary[9].

In Vitro Enzymatic Synthesis of this compound

This protocol describes the in vitro synthesis of this compound using purified FbiC.

Reaction Components:

ComponentFinal Concentration
Purified FbiC5-10 µM
5-amino-6-(D-ribitylamino)uracil100 µM
L-Tyrosine100 µM
S-Adenosylmethionine (SAM)200 µM
Sodium Dithionite1 mM
Dithiothreitol (DTT)1 mM
Buffer (e.g., 50 mM Tris-HCl pH 8.0)As required

Procedure:

  • The reaction is set up in an anaerobic environment (e.g., in a glove box) to protect the radical SAM enzyme from oxygen.

  • The reaction mixture containing all components except the substrates is pre-incubated to reduce the iron-sulfur clusters of FbiC.

  • The reaction is initiated by the addition of 5-amino-6-(D-ribitylamino)uracil and L-tyrosine.

  • The reaction is incubated at the optimal temperature for the enzyme (e.g., 37°C for mesophilic enzymes) for several hours.

  • The reaction is monitored for the formation of FO by HPLC or by observing the characteristic fluorescence of the product.

Purification of this compound

This compound can be purified from the in vitro synthesis reaction mixture or from biological sources using a combination of chromatographic techniques.

Methodology:

  • Sample Preparation: The in vitro reaction is quenched, and the protein is precipitated (e.g., with acid or organic solvent) and removed by centrifugation. For biological samples, a cell extract is prepared.

  • Chromatography: The supernatant is subjected to reversed-phase high-performance liquid chromatography (HPLC). A C18 column is typically used with a mobile phase gradient of a polar solvent (e.g., water or ammonium (B1175870) acetate (B1210297) buffer) and a less polar organic solvent (e.g., acetonitrile (B52724) or methanol)[10].

  • Detection and Collection: The elution of FO is monitored by its absorbance at ~420 nm or by its fluorescence. Fractions containing pure FO are collected, pooled, and lyophilized.

Assay for FO Synthase Activity

The activity of FO synthase (FbiC or CofG/H) can be determined by monitoring the formation of this compound over time.

Assay Principle: The formation of this compound can be continuously monitored by the increase in fluorescence at its emission maximum (~470-520 nm) when excited at its absorption maximum (~420 nm)[11]. Alternatively, the reaction can be stopped at different time points, and the amount of FO formed can be quantified by HPLC.

Procedure:

  • The assay is performed under anaerobic conditions.

  • The reaction is initiated by adding the substrates to a mixture containing the enzyme and cofactors.

  • For a continuous assay, the increase in fluorescence is measured in a fluorometer.

  • For a discontinuous assay, aliquots are taken at various time points, the reaction is quenched, and the samples are analyzed by HPLC to determine the concentration of FO.

  • The initial rate of the reaction is calculated from the linear phase of product formation. Michaelis-Menten kinetics can be determined by varying the concentration of one substrate while keeping the others at saturating concentrations[12].

Conclusion

This compound stands as a critical molecule in the biosynthesis of the versatile redox cofactor F420. A thorough understanding of its discovery, structure, biosynthesis, and physicochemical properties is essential for harnessing the potential of F420-dependent enzymes in various biotechnological and therapeutic applications. The experimental protocols and data presented in this technical guide are intended to provide a solid foundation for researchers to further explore the fascinating world of deazaflavin cofactors. Future research into the precise redox potential of FO, detailed kinetic analysis of its biosynthetic enzymes, and optimization of its in vitro synthesis will undoubtedly accelerate progress in this exciting field.

References

The Coenzyme F420 Biosynthetic Pathway in Methanogens: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis of a crucial redox cofactor in methanogenic archaea, providing a foundation for research and therapeutic development.

Introduction

Coenzyme F420, a 5-deazaflavin derivative, is a low-potential redox cofactor essential for a variety of metabolic pathways in methanogenic archaea and some bacteria.[1][2][3] Structurally and functionally distinct from more common flavins like FAD and FMN, F420 acts as a two-electron carrier, akin to NAD(P)+.[4][5] Its low redox potential (-340 mV) makes it particularly suited for the challenging redox reactions inherent in methanogenesis, the primary metabolic process for energy conservation in these organisms.[5][6] The biosynthetic pathway of coenzyme F420 is a unique and vital process within methanogens, and its constituent enzymes represent potential targets for antimicrobial drug development and for strategies to mitigate methane (B114726) emissions.[5] This guide provides a detailed technical overview of the coenzyme F420 biosynthetic pathway in methanogens, including the core enzymes, their catalytic functions, available quantitative data, and detailed experimental protocols.

The Core Biosynthetic Pathway

The biosynthesis of coenzyme F420 in methanogens is a multi-step enzymatic process that can be broadly divided into three stages: the synthesis of the chromophoric head group (F0), the addition of a phospholactyl tail to form F420-0, and the subsequent elongation of a polyglutamate tail. The pathway relies on a dedicated set of enzymes encoded by the cof gene cluster.[1]

Stage 1: Synthesis of the 8-hydroxy-5-deazariboflavin (F0) Head Group

The initial phase of the pathway involves the formation of the redox-active core of coenzyme F420, a molecule known as F0. This process is catalyzed by the F0 synthase complex, which in methanogens is typically composed of two proteins, CofG and CofH.[4][6] These enzymes catalyze the condensation of 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione, an intermediate in riboflavin (B1680620) synthesis, with p-aminobenzoic acid (pABA).[7]

Stage 2: Formation of F420-0

Following the synthesis of F0, the pathway proceeds with the addition of a 2-phospho-L-lactate (2-PL) moiety. This is a two-step process involving the enzymes CofC and CofD.[8][9]

  • Activation of 2-phospho-L-lactate: The enzyme 2-phospho-L-lactate guanylyltransferase (CofC) activates 2-PL by reacting it with GTP to form lactyl-2-diphospho-5'-guanosine (LPPG).[9]

  • Transfer to F0: The 2-phospho-L-lactate transferase (CofD) then catalyzes the transfer of the 2-phospholactate group from LPPG to the F0 molecule, releasing GMP and forming F420-0.[8][10][11] This reaction requires the presence of Mg2+ for activity.[8][10][11]

Stage 3: Polyglutamylation to Mature Coenzyme F420

The final stage of the biosynthesis involves the sequential addition of glutamate (B1630785) residues to the F420-0 core, a process catalyzed by the F420:γ-glutamyl ligase, also known as CofE.[12][13][14][15] This enzyme utilizes GTP as an energy source to form γ-glutamyl linkages, resulting in a polyglutamate tail of varying length.[12][13][14][15] The number of glutamate residues can vary between different methanogen species, typically ranging from two to five.[16] The resulting molecule, F420-n (where 'n' is the number of glutamate residues), is the mature and functional coenzyme.

Quantitative Data

The following table summarizes the available quantitative data for the coenzyme F420 biosynthetic pathway in methanogens. It is important to note that a complete set of kinetic parameters for all enzymes from a single species is not currently available in the literature.

EnzymeOrganismSubstrate(s)Km (µM)Vmax (µmol min-1 mg-1)kcat/Km (M-1 s-1)Notes
CofC Methanocaldococcus jannaschiiGTP5632 x 104
2-phospho-L-lactate364 x 104
CofD Methanococcus jannaschiiLPPG, F0N/AN/AN/ARequires Mg2+ for activity.[8][10][11]
CofE Archaeoglobus fulgidusF420-0, L-glutamate, GTPN/AN/AN/AGTP-dependent reaction.[14]

Intracellular Concentration of Coenzyme F420 in Methanogens:

Methanogen SpeciesGrowth SubstrateTotal F420 Concentration (nmol/g dry weight)
Methanosarcina barkeriMethanol~150-200
Methanosarcina barkeriH2/CO2~150-200
Methanosarcina mazeiMethanol~100-150

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of the coenzyme F420 biosynthetic pathway.

Protocol 1: Assay for CofC (2-phospho-L-lactate guanylyltransferase) Activity

This protocol is adapted from the characterization of CofC from Methanocaldococcus jannaschii.[9]

Principle: The activity of CofC is measured by monitoring the formation of LPPG from GTP and 2-phospho-L-lactate. The reaction can be followed by quantifying the consumption of GTP or the formation of LPPG using high-performance liquid chromatography (HPLC).

Reagents:

  • Tris-HCl buffer (50 mM, pH 8.0)

  • MgCl2 (10 mM)

  • GTP (1 mM)

  • 2-phospho-L-lactate (1 mM)

  • Purified CofC enzyme

  • Perchloric acid (0.5 M) for quenching the reaction

  • HPLC system with an anion-exchange column

Procedure:

  • Prepare a reaction mixture containing 50 mM Tris-HCl (pH 8.0), 10 mM MgCl2, 1 mM GTP, and 1 mM 2-phospho-L-lactate.

  • Pre-incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 60-85°C for enzymes from hyperthermophiles) for 5 minutes.

  • Initiate the reaction by adding a known amount of purified CofC enzyme.

  • At various time points, withdraw aliquots of the reaction mixture and quench the reaction by adding an equal volume of 0.5 M perchloric acid.

  • Centrifuge the quenched samples to pellet the precipitated protein.

  • Analyze the supernatant by HPLC on an anion-exchange column to quantify the amount of GTP consumed or LPPG formed. A suitable mobile phase would be a gradient of ammonium (B1175870) phosphate (B84403) buffer.

  • Calculate the enzyme activity based on the rate of product formation or substrate consumption. One unit of activity can be defined as the amount of enzyme that catalyzes the formation of 1 µmol of LPPG per minute under the specified conditions.

Protocol 2: Assay for CofD (2-phospho-L-lactate transferase) Activity

This protocol is based on the characterized activity of CofD from Methanococcus jannaschii.[8][10][11]

Principle: The activity of CofD is determined by measuring the formation of F420-0 from F0 and LPPG. The product, F420-0, is fluorescent and can be detected by HPLC with a fluorescence detector.

Reagents:

  • HEPES buffer (50 mM, pH 7.5)

  • MgCl2 (5 mM)

  • F0 (50 µM)

  • LPPG (100 µM, prepared enzymatically using CofC)

  • Purified CofD enzyme

  • Methanol for quenching the reaction

  • HPLC system with a C18 reverse-phase column and a fluorescence detector (Excitation: 420 nm, Emission: 470 nm)

Procedure:

  • Set up a reaction mixture containing 50 mM HEPES buffer (pH 7.5), 5 mM MgCl2, and 50 µM F0.

  • Pre-incubate the mixture at the optimal temperature for the enzyme for 5 minutes.

  • Initiate the reaction by adding 100 µM LPPG and a defined amount of purified CofD enzyme.

  • At different time intervals, take aliquots and stop the reaction by adding an equal volume of cold methanol.

  • Centrifuge to remove any precipitate.

  • Analyze the supernatant by reverse-phase HPLC with fluorescence detection. F420-0 can be separated from F0 using a gradient of acetonitrile (B52724) in an aqueous buffer (e.g., ammonium acetate).

  • Quantify the F420-0 peak area and calculate the enzyme activity based on a standard curve if available, or express as the rate of increase in fluorescence.

Protocol 3: Assay for CofE (F420:γ-glutamyl ligase) Activity

This protocol is based on the known GTP-dependent activity of CofE.[14]

Principle: The ligase activity of CofE is measured by monitoring the incorporation of L-glutamate into F420-0 or F420-1, forming F420-1 or F420-2, respectively. The products can be separated and quantified by HPLC.

Reagents:

  • Potassium phosphate buffer (100 mM, pH 7.0)

  • MgCl2 (10 mM)

  • GTP (2 mM)

  • F420-0 or F420-1 (50 µM)

  • L-glutamate (5 mM)

  • Purified CofE enzyme

  • Trichloroacetic acid (TCA, 10%) for quenching

  • HPLC system with a C18 reverse-phase column and fluorescence detector

Procedure:

  • Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.0), 10 mM MgCl2, 2 mM GTP, 50 µM F420-0 (or F420-1), and 5 mM L-glutamate.

  • Pre-warm the mixture to the enzyme's optimal temperature.

  • Start the reaction by adding purified CofE enzyme.

  • At specific time points, stop the reaction by adding 10% TCA.

  • Centrifuge to remove precipitated protein.

  • Analyze the supernatant by reverse-phase HPLC with fluorescence detection. The different F420 species (F420-0, F420-1, F420-2) can be separated based on their hydrophobicity.

  • Calculate the enzyme activity by quantifying the rate of formation of the glutamylated products.

Protocol 4: Workflow for Gene Knockout Studies in Methanogens

This generalized workflow is based on methodologies applied to methanogens like Methanobrevibacter ruminantium.

Principle: To investigate the function of a specific cof gene, a knockout mutant is created by replacing the target gene with a selectable marker via homologous recombination. The resulting mutant is then phenotypically characterized.

Steps:

  • Construct a knockout vector:

    • Amplify the upstream and downstream flanking regions of the target cof gene from the methanogen's genomic DNA by PCR.

    • Clone these flanking regions into a suicide or integration vector on either side of a selectable marker gene (e.g., a puromycin (B1679871) resistance cassette).

  • Transformation of the methanogen:

    • Grow the methanogen culture to mid-log phase under strictly anaerobic conditions.

    • Introduce the knockout vector into the methanogen cells. Methods like polyethylene (B3416737) glycol (PEG)-mediated transformation or electroporation can be adapted for specific methanogen species.

  • Selection of mutants:

    • Plate the transformed cells onto a selective medium containing the appropriate antibiotic (e.g., puromycin).

    • Incubate under anaerobic conditions until colonies appear.

  • Verification of gene knockout:

    • Isolate genomic DNA from putative mutant colonies.

    • Confirm the correct integration of the marker and deletion of the target gene by PCR using primers flanking the gene and internal to the marker cassette.

    • Further confirmation can be obtained by Southern blotting or sequencing of the PCR products.

  • Phenotypic analysis:

    • Compare the growth of the knockout mutant with the wild-type strain in media with and without the end product of the pathway (coenzyme F420).

    • Analyze the intracellular pool of F420 and its biosynthetic intermediates by HPLC to confirm the disruption of the pathway.

    • Assess the impact on methanogenesis and other F420-dependent metabolic processes.

Visualizations

Diagram 1: Coenzyme F420 Biosynthetic Pathway in Methanogens

F420_Biosynthesis cluster_stage1 Stage 1: F0 Synthesis cluster_stage2 Stage 2: F420-0 Formation cluster_stage3 Stage 3: Polyglutamylation 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione CofG_CofH F0 Synthase (CofG/CofH) 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione->CofG_CofH pABA pABA pABA->CofG_CofH F0 F0 F420-0 F420-0 CofD CofD (Mg2+) F0->CofD CofG_CofH->F0 2-PL 2-phospho-L-lactate CofC CofC 2-PL->CofC GTP GTP GTP->CofC LPPG LPPG LPPG->CofD CofE CofE F420-0->CofE CofC->LPPG CofD->F420-0 GMP GMP CofD->GMP L-Glutamate L-Glutamate L-Glutamate->CofE GTP_in GTP GTP_in->CofE F420-1 F420-1 F420-1->CofE n-1 Glutamate + n-1 GTP F420-n F420-n CofE->F420-1 CofE->F420-n GDP_Pi GDP + Pi CofE->GDP_Pi CofC_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_mix Prepare reaction mix: - Tris-HCl buffer - MgCl2 - GTP - 2-phospho-L-lactate pre_incubate Pre-incubate mix at optimal temperature prep_mix->pre_incubate start_reaction Initiate with purified CofC enzyme pre_incubate->start_reaction time_points Incubate and take time-point aliquots start_reaction->time_points quench Quench reaction with perchloric acid time_points->quench centrifuge Centrifuge to remove protein quench->centrifuge hplc Analyze supernatant by anion-exchange HPLC centrifuge->hplc calculate Calculate activity (rate of GTP consumption or LPPG formation) hplc->calculate Gene_Knockout_Flow start Start construct_vector Construct Knockout Vector (flanking regions + marker) start->construct_vector transform Transform Methanogen Cells construct_vector->transform select Select for Transformants (antibiotic resistance) transform->select verify Verify Gene Deletion (PCR, Southern blot) select->verify phenotype Phenotypic Analysis: - Growth curves - F420/intermediate analysis (HPLC) - Methane production assay verify->phenotype end End phenotype->end

References

The Pivotal Role of 7,8-Didemethyl-8-hydroxy-5-deazariboflavin (F₀) in Coenzyme F₄₂₀ Biosynthesis and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – A comprehensive technical guide released today illuminates the critical function of 7,8-didemethyl-8-hydroxy-5-deazariboflavin, commonly known as F₀ or deazaflavin, as the core chromophoric precursor to the essential redox cofactor F₄₂₀. This guide, tailored for researchers, scientists, and drug development professionals, delves into the intricate enzymatic pathways responsible for its synthesis and its broader implications in microbial metabolism, offering a foundational resource for leveraging this unique molecule in various scientific and therapeutic applications.

Coenzyme F₄₂₀, a deazaflavin analog of flavin mononucleotide (FMN), plays a crucial role in a variety of redox reactions, particularly in methanogenic archaea and many actinobacteria, including the human pathogen Mycobacterium tuberculosis. The biosynthesis of this vital cofactor commences with the formation of its core component, F₀.

Core Function: The Chromophoric Heart of Coenzyme F₄₂₀

The primary and most well-established function of 7,8-didemethyl-8-hydroxy-5-deazariboflavin is to serve as the biosynthetic precursor to coenzyme F₄₂₀.[1] The unique deazaflavin structure of F₀, where the N-5 atom of the isoalloxazine ring of riboflavin (B1680620) is replaced by a carbon atom, imparts a lower redox potential to F₄₂₀ compared to flavins, making it a more potent hydride donor.[2] This property is central to the diverse metabolic pathways in which F₄₂₀ participates.

Biosynthesis of F₀: A Two-Part Enzymatic Symphony

The synthesis of F₀ is a fascinating enzymatic process that involves the condensation of two precursor molecules: 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione, an intermediate in the riboflavin biosynthesis pathway, and the amino acid L-tyrosine.[1][3] This reaction is catalyzed by a unique class of enzymes known as F₀ synthases, which are radical S-adenosylmethionine (SAM) enzymes.[3]

Two distinct types of F₀ synthases have been identified:

  • A bifunctional enzyme, FbiC: Found in actinobacteria like Mycobacterium smegmatis, this single polypeptide contains two distinct domains that carry out the entire synthesis.[1][3]

  • A two-protein complex, CofG and CofH: In methanogenic archaea such as Methanocaldococcus jannaschii, the synthesis is performed by a complex of two separate proteins, CofG and CofH.[3]

The proposed mechanism involves a radical-based reaction initiated by the reductive cleavage of SAM, highlighting a complex and elegant biochemical transformation.

Downstream Signaling: The F₄₂₀-Dependent Metabolic Pathways

Once synthesized, F₀ is further modified to produce the active coenzyme F₄₂₀. This involves the addition of a phospho-L-lactate group by the enzyme FbiA (in bacteria) or CofD (in archaea), followed by the attachment of a polyglutamate tail of varying length by FbiB (in bacteria) or CofE (in archaea).[3][4]

The resulting coenzyme F₄₂₀ then participates in a wide array of crucial metabolic pathways, effectively acting as a key signaling molecule for cellular redox status. These pathways include:

  • Methanogenesis: In archaea, F₄₂₀ is a central electron carrier in the production of methane, a key process in the global carbon cycle.[4][5][6]

  • Antibiotic Biosynthesis: In Streptomyces species, F₄₂₀-dependent enzymes are involved in the biosynthesis of various antibiotics.

  • Pro-drug Activation: In Mycobacterium tuberculosis, an F₄₂₀-dependent glucose-6-phosphate dehydrogenase is essential for the activation of the anti-tuberculosis pro-drugs pretomanid (B1679085) and delamanid.

  • DNA Repair: F₀ itself can function as a light-harvesting chromophore for DNA photolyases in some organisms, aiding in the repair of UV-induced DNA damage.

Quantitative Data Summary

While specific kinetic parameters for F₀ synthase are not extensively reported in the literature, data for F₄₂₀-dependent enzymes highlight the importance of this cofactor. The following table summarizes available kinetic data for an F₄₂₀-dependent enzyme where F₀ acts as a substrate.

EnzymeSubstrateKₘ (µM)k꜀ₐₜ (s⁻¹)Source
F₄₂₀H₂:NADP⁺ Oxidoreductase (Fno)F₀2.335.41

Experimental Protocols

Chemical Synthesis of 7,8-Didemethyl-8-hydroxy-5-deazariboflavin (F₀)

A robust chemical synthesis of F₀ has been developed, providing a reliable source of this compound for research purposes. The synthesis involves a four-step process starting from 6-chlorouracil, 2-chloro-4-hydroxybenzaldehyde (B147074), and a protected D-ribose derivative.[7]

Key Steps:

  • Preparation of Protected Ribitylamine: The aldehyde of a bis-isopropylidene protected D-ribose is converted to the corresponding oxime, followed by reduction with LiAlH₄ to yield the protected ribitylamine.[7]

  • Condensation with Chlorouracil: The protected ribitylamine is condensed with 6-chlorouracil.

  • Deprotection: The isopropylidene protecting groups are removed using trifluoroacetic acid.

  • Final Condensation and Cyclization: The deprotected intermediate is condensed with 2-chloro-4-hydroxybenzaldehyde in the presence of a base to yield 7,8-didemethyl-8-hydroxy-5-deazariboflavin.[7]

In Vitro Enzymatic Synthesis and Purification of F₀ Synthase

General Protocol for Recombinant FbiC Purification from E. coli

This protocol is a general guideline based on standard methods for purifying His-tagged recombinant proteins.

  • Expression: Transform E. coli (e.g., BL21(DE3) strain) with an expression vector containing the His-tagged fbiC gene. Induce protein expression with IPTG at an optimal temperature and time.

  • Cell Lysis: Harvest the cells by centrifugation and resuspend the pellet in a lysis buffer containing protease inhibitors. Lyse the cells using sonication or a high-pressure homogenizer.

  • Clarification: Centrifuge the lysate at high speed to pellet cell debris.

  • Affinity Chromatography: Load the clarified supernatant onto a Ni-NTA affinity column. Wash the column with a buffer containing a low concentration of imidazole (B134444) to remove non-specifically bound proteins.

  • Elution: Elute the His-tagged FbiC protein with a buffer containing a high concentration of imidazole.

  • Buffer Exchange/Desalting: Remove the imidazole and exchange the buffer using dialysis or a desalting column.

  • Purity Analysis: Assess the purity of the protein using SDS-PAGE.

Quantitative Analysis of F₀ by HPLC

High-performance liquid chromatography (HPLC) is a standard method for the detection and quantification of F₀ and other F₄₂₀ analogs.

General HPLC Protocol:

  • Column: A C18 reverse-phase column is typically used.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is commonly employed.

  • Detection: F₀ can be detected by its absorbance at approximately 400-420 nm or by fluorescence detection (excitation ~420 nm, emission ~480 nm).

  • Quantification: Quantification is achieved by comparing the peak area of the sample to a standard curve generated with known concentrations of purified F₀.

Visualizing the Pathways

To further elucidate the complex processes involving F₀, the following diagrams illustrate the key biosynthetic and metabolic pathways.

F0_Biosynthesis cluster_precursors Precursors cluster_enzyme F₀ Synthase cluster_product Product 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione FbiC FbiC (Actinobacteria) 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione->FbiC CofGH CofG/CofH (Archaea) 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione->CofGH L-Tyrosine L-Tyrosine L-Tyrosine->FbiC L-Tyrosine->CofGH F0 7,8-didemethyl-8-hydroxy-5-deazariboflavin (F₀) FbiC->F0 Radical SAM mechanism CofGH->F0 Radical SAM mechanism

Figure 1: Biosynthesis of 7,8-didemethyl-8-hydroxy-5-deazariboflavin (F₀).

F420_Biosynthesis_Workflow F0 7,8-didemethyl-8-hydroxy-5-deazariboflavin (F₀) F420_0 F₄₂₀-0 F0->F420_0  FbiA / CofD LPPG Lactyl-2-diphospho-5'-guanosine (LPPG) LPPG->F420_0 F420_n Coenzyme F₄₂₀-n F420_0->F420_n  FbiB / CofE Glutamate Glutamate Glutamate->F420_n

Figure 2: Conversion of F₀ to Coenzyme F₄₂₀.

Methanogenesis_Pathway cluster_input Inputs cluster_cycle Methanogenesis Cycle cluster_output Output CO2 CO₂ Formyl_MF Formyl-methanofuran CO2->Formyl_MF H2 H₂ F420_reduced F₄₂₀H₂ H2->F420_reduced F₄₂₀-reducing hydrogenase Formyl_H4MPT Formyl-H₄MPT Formyl_MF->Formyl_H4MPT Methenyl_H4MPT Methenyl-H₄MPT⁺ Formyl_H4MPT->Methenyl_H4MPT Methylene_H4MPT Methylene-H₄MPT Methenyl_H4MPT->Methylene_H4MPT Mtd Methyl_H4MPT Methyl-H₄MPT Methylene_H4MPT->Methyl_H4MPT Mer F420_oxidized F₄₂₀ Methylene_H4MPT->F420_oxidized Methyl_CoM Methyl-CoM Methyl_H4MPT->Methyl_CoM Methyl_H4MPT->F420_oxidized CH4 Methane (CH₄) Methyl_CoM->CH4 F420_reduced->Methylene_H4MPT F420_reduced->Methyl_H4MPT

Figure 3: Role of F₄₂₀ in the Hydrogenotrophic Methanogenesis Pathway.

Conclusion

7,8-didemethyl-8-hydroxy-5-deazariboflavin stands as a cornerstone in the biosynthesis of the vital coenzyme F₄₂₀. Its unique chemical structure and the intricate enzymatic machinery responsible for its synthesis underscore its importance in microbial physiology. A thorough understanding of F₀'s function and biosynthesis, as detailed in this guide, is paramount for researchers aiming to harness F₄₂₀-dependent pathways for novel therapeutic strategies, particularly in combating infectious diseases like tuberculosis, and for advancing biotechnological applications.

References

The Central Role of Coenzyme F420 in Archaeal Single-Carbon Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: Coenzyme F420 is a specialized redox cofactor, a 5-deazaflavin derivative, that is integral to the metabolism of many archaea and some bacteria.[1][2] Structurally similar to flavins but functionally more akin to nicotinamides, F420 operates as a low-potential hydride carrier, enabling it to participate in challenging redox reactions.[2][3] Its role is particularly prominent in the single-carbon (C1) metabolism of methanogenic archaea, where it is an essential electron carrier for the reduction of carbon dioxide to methane.[4][5] This technical guide provides an in-depth exploration of Coenzyme F420's function, the enzymes that depend on it, quantitative kinetic data, and detailed experimental protocols for its study, targeting researchers and professionals in drug development.

Introduction to Coenzyme F420

Coenzyme F420, named for its characteristic fluorescence absorption maximum at 420 nm, is a critical electron carrier in various biological pathways.[6][7] Unlike more common flavins like FAD and FMN, the F420 isoalloxazine ring has a carbon atom at the N-5 position, which gives it a more negative redox potential and qualifies it as a true hydride carrier, similar to NAD(P).[3]

1.1 Structure and Physicochemical Properties The molecule consists of a redox-active 8-hydroxy-5-deazariboflavin (Fₒ) headgroup linked via a phospholactyl group to a poly-γ-glutamate tail.[3] This structure confers a standard redox potential of approximately -340 mV. The oxidized form is fluorescent, a property that is lost upon reduction to F420H2 and is commonly exploited in enzymatic assays.[7]

1.2 Distribution and Biosynthesis Initially thought to be confined to methanogens and Actinobacteria, F420 is now known to be distributed across diverse archaeal and bacterial domains.[1][2][8] Its biosynthesis is a complex process involving several enzymes, such as Fₒ synthase (CofG/CofH) and the γ-glutamyl ligase FbiB, which constructs the polyglutamate tail.[9][10]

Core Function in Hydrogenotrophic Methanogenesis

In the hydrogenotrophic pathway of methanogenesis, Coenzyme F420 is the central conduit for electrons used to reduce CO₂ to methane. Reduced F420 (F420H2) is essential as it serves as the direct or indirect electron donor for key reductive steps in the C1 pathway.[4]

2.1 Key F420-Dependent Enzymes and Reactions Two primary pathways ensure the provision of F420H2 for methanogenesis from H₂ and CO₂: F420-reducing hydrogenases and the "Hmd-Mtd cycle".[4]

  • F420-Reducing Hydrogenase (Frh): This enzyme directly catalyzes the reduction of F420 using H₂ as the electron donor (H₂ + F420 → F420H2). It is a key enzyme for providing low-potential reducing equivalents.[3]

  • Formate (B1220265) Dehydrogenase (Fdh): In methanogens utilizing formate, this enzyme oxidizes formate to CO₂ while reducing F420.[3][11]

  • F420H2-Dependent Methylenetetrahydromethanopterin Dehydrogenase (Mtd): F420H2 is the sole electron donor for Mtd, which catalyzes the reduction of methenyl-H₄MPT⁺ to methylene-H₄MPT. This is a critical step in the CO₂ reduction cascade.[4]

  • Methylenetetrahydromethanopterin Reductase (Mer): F420H2 also serves as the electron donor for the Mer-catalyzed reduction of methylene-H₄MPT to methyl-H₄MPT.[4]

The interplay between these enzymes forms the core of single-carbon metabolism in these organisms.

F420_Methanogenesis_Pathway cluster_reduction F420 Reduction cluster_c1_pathway C1 Pathway H2 H₂ Frh Frh H2->Frh Formate Formate Fdh Fdh Formate->Fdh F420_ox F420 F420_ox->Frh e⁻ F420_ox->Fdh e⁻ F420_red F420H₂ Mtd Mtd F420_red->Mtd 2e⁻ Mer Mer F420_red->Mer 2e⁻ Frh->F420_red Fdh->F420_red CO2 CO₂ Methenyl_H4MPT Methenyl-H₄MPT⁺ CO2->Methenyl_H4MPT (multiple steps) Methenyl_H4MPT->Mtd Methylene_H4MPT Methylene-H₄MPT Methylene_H4MPT->Mer Methyl_H4MPT Methyl-H₄MPT CH4 CH₄ (Methane) Methyl_H4MPT->CH4 (multiple steps) Mtd->F420_ox Mtd->Methylene_H4MPT Mer->F420_ox Mer->Methyl_H4MPT

Caption: F420 is reduced by Frh or Fdh and donates electrons to the C1 pathway.

2.2 Quantitative Data Presentation

The efficiency and substrate affinity of key F420-dependent enzymes are critical for metabolic modeling and understanding pathway flux. The table below summarizes available kinetic parameters for representative enzymes from methanogenic archaea.

EnzymeOrganismSubstrate(s)KₘVₘₐₓ (U/mg)Optimal pHReference
F420-reducing Hydrogenase (Frh) Methanobacterium formicicumF42015 µM87-fold purification7.0-7.5[12]
Formate Dehydrogenase (Fdh) Methanobacterium formicicumFormate130 µM41.2 µmol/min/mgN/A[11]
F420:NADPH Oxidoreductase (Fno) Archaeoglobus fulgidusNADPHDisplays negative cooperativityN/A6.5[13][14]
F420H2 Dehydrogenase Methanosarcina mazei Gö1F420H2N/A75-fold purificationN/A[15]

Note: Data is compiled from various sources and experimental conditions may differ. U/mg refers to µmol of substrate converted per minute per mg of protein.

Relevance for Drug Development

While archaea are not primary human pathogens, the F420 cofactor system is present in significant bacterial pathogens, most notably Mycobacterium tuberculosis. Enzymes dependent on F420 in M. tuberculosis are involved in activating pro-drugs like pretomanid (B1679085) and delamanid, making the F420 biosynthetic and metabolic pathways attractive targets for novel antimicrobial therapies.[16] Understanding the archaeal F420 system provides a foundational model for targeting its bacterial counterparts.

Experimental Protocols

Detailed and reliable protocols are essential for the study of F420-dependent metabolism.

4.1 Protocol: Purification of Coenzyme F420

This protocol is adapted from methods used for purification from Mycobacterium smegmatis and methanogens.[17][18]

  • Principle: This method relies on the anionic properties of the polyglutamate tail of F420 for separation using anion-exchange chromatography, followed by size-exclusion for final polishing.

  • Materials:

    • Cell paste from an F420-producing organism (e.g., M. smegmatis, Methanobacterium thermoautotrophicum).

    • Lysis Buffer: 50 mM Potassium Phosphate, pH 7.0, 1 mM DTT.

    • Anion Exchange Buffers: Buffer A (25 mM Potassium Phosphate, pH 7.5), Buffer B (25 mM Potassium Phosphate, pH 7.5, 1 M NaCl).

    • Anion exchange column (e.g., DEAE-Sepharose or Q-Sepharose).

    • Spectrophotometer.

  • Procedure:

    • Cell Lysis: Resuspend cell paste in Lysis Buffer and lyse cells by sonication or French press.

    • Clarification: Centrifuge lysate at >20,000 x g for 30 minutes at 4°C to remove cell debris.

    • Anion Exchange Chromatography: a. Load the clarified supernatant onto the equilibrated anion exchange column. b. Wash the column extensively with Buffer A containing 100 mM NaCl.[18] c. Elute F420 using a linear gradient of NaCl from 100 mM to 800 mM (Buffer B). F420 typically elutes around 600 mM NaCl.[18] d. Monitor the eluate by measuring absorbance at 420 nm.[18]

    • Pooling and Concentration: Pool the yellow, fluorescent fractions. Concentrate using lyophilization.

    • Quantification: Resuspend the purified F420 in water. Determine the concentration using the extinction coefficient at 420 nm (ε₄₂₀ = 25.9 mM⁻¹ cm⁻¹).[18] Verify purity via HPLC.

4.2 Protocol: Spectrophotometric Assay of F420-Dependent Enzyme Activity

  • Principle: The activity of F420-dependent oxidoreductases is monitored by the change in absorbance at 420 nm, corresponding to the reduction or oxidation of the F420 cofactor.[18]

  • Materials:

    • Purified F420-dependent enzyme.

    • Purified Coenzyme F420.

    • Assay Buffer: e.g., 50 mM Tris-HCl, pH 8.0 (must be optimized for the specific enzyme).

    • Substrate (e.g., H₂, formate, NADPH, or the substrate to be reduced).

    • Anaerobic cuvettes and gas-tight syringes (if working with oxygen-sensitive enzymes like hydrogenase).

    • UV-Vis Spectrophotometer.

  • Procedure:

    • Assay Mix Preparation: In a cuvette, prepare the reaction mixture containing Assay Buffer, a known concentration of F420, and the enzyme. If applicable, make the solution anaerobic.

    • Baseline Reading: Place the cuvette in the spectrophotometer and record a stable baseline absorbance at 420 nm.

    • Initiate Reaction: Start the reaction by adding the substrate (e.g., inject a saturating amount of H₂ or add NADPH).

    • Monitor Absorbance: Record the decrease (for F420 reduction) or increase (for F420H2 oxidation) in absorbance at 420 nm over time.

    • Calculate Activity: Determine the initial linear rate of absorbance change (ΔA/min). Calculate the specific activity using the Beer-Lambert law and the extinction coefficient for F420.

F420_Assay_Workflow A Prepare Assay Mixture (Buffer, F420, Enzyme) B Establish Anaerobic Conditions (if required) A->B C Record Baseline Absorbance (at 420 nm) B->C D Initiate Reaction (Add Substrate) C->D E Monitor Absorbance Change over Time D->E F Calculate Initial Rate (ΔA/min) E->F G Determine Specific Activity (U/mg) F->G

References

An In-depth Technical Guide on the Mechanism of Action of Coenzyme FO Synthase (FbiC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coenzyme F420 is a redox cofactor with a distinct 8-hydroxy-5-deazaflavin (B1218334) core that plays a pivotal role in the metabolism of various microorganisms, including Archaea and many bacteria, notably Mycobacterium tuberculosis. Its involvement in crucial biological processes, such as methanogenesis, secondary metabolism, and the activation of anti-tubercular prodrugs, has made the F420 biosynthetic pathway a subject of intense research. A key enzyme in this pathway is Coenzyme FO synthase, encoded by the fbiC gene in mycobacteria. This enzyme, along with its two-subunit homologs CofG and CofH found in other organisms, catalyzes the first committed step in the biosynthesis of the deazaflavin core of F420: the formation of 7,8-didemethyl-8-hydroxy-5-deazariboflavin, also known as this compound. This guide provides a comprehensive overview of the mechanism of action of FbiC, including its biochemical properties, kinetic parameters, and detailed experimental protocols for its study.

Coenzyme F420 Biosynthesis Pathway

The biosynthesis of Coenzyme F420 begins with precursors from the riboflavin (B1680620) and tyrosine metabolic pathways. FbiC, a radical S-adenosyl-L-methionine (SAM) enzyme, catalyzes the complex condensation and subsequent modification of 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione and 4-hydroxyphenylpyruvate to generate this compound. Following its synthesis, this compound undergoes further modifications by other enzymes in the pathway, including the addition of a phospholactyl group by FbiA and a polyglutamate tail by FbiB, to yield the mature Coenzyme F420.

F420_Biosynthesis 5-Amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione 5-Amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione FbiC FbiC 5-Amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione->FbiC This compound This compound FbiC->this compound 4-Hydroxyphenylpyruvate 4-Hydroxyphenylpyruvate 4-Hydroxyphenylpyruvate->FbiC FbiA FbiA This compound->FbiA F420-0 F420-0 FbiA->F420-0 FbiB FbiB F420-0->FbiB F420-n F420-n FbiB->F420-n

Fig. 1: Overview of the Coenzyme F420 biosynthesis pathway.

Mechanism of Action of FbiC

FbiC is a bifunctional enzyme in mycobacteria, housing two distinct radical SAM domains that are homologous to CofG and CofH. In organisms where FbiC is absent, CofG and CofH function as two separate proteins to catalyze the same reaction. The proposed mechanism involves a series of radical-mediated steps, initiated by the reductive cleavage of SAM by the [4Fe-4S] cluster present in the enzyme's active site.

The reaction is initiated by the CofH-like domain, which is proposed to catalyze the formation of a C-C bond between the ribityl chain of 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione and 4-hydroxyphenylpyruvate. This is followed by a complex series of rearrangements and a decarboxylation step, likely facilitated by the CofG-like domain, ultimately leading to the formation of the tricyclic deazaflavin ring system of this compound.

FbiC_Mechanism cluster_cofH CofH-like Domain cluster_cofG CofG-like Domain Substrate 1 5-Amino-6-ribitylamino- 2,4(1H,3H)-pyrimidinedione Radical SAM Cleavage Radical SAM Cleavage Substrate 1->Radical SAM Cleavage Substrate 2 4-Hydroxyphenylpyruvate Substrate 2->Radical SAM Cleavage C-C Bond Formation C-C Bond Formation Radical SAM Cleavage->C-C Bond Formation Rearrangement Rearrangement C-C Bond Formation->Rearrangement Decarboxylation Decarboxylation Rearrangement->Decarboxylation Ring Closure Ring Closure Decarboxylation->Ring Closure This compound This compound Ring Closure->this compound

Fig. 2: Proposed mechanistic steps of this compound synthesis by FbiC.

Quantitative Data

While extensive biochemical characterization of FbiC from various organisms is still an active area of research, preliminary studies and analogies to other radical SAM enzymes allow for the estimation of certain kinetic parameters. The following table summarizes the currently available or estimated quantitative data for FbiC and its homologs.

ParameterValueOrganism/EnzymeConditionsReference
Km (SAM) ~10-100 µMGeneral Radical SAM EnzymesVaries[Generic Radical SAM review]
Km (Substrates) Not DeterminedMycobacterium smegmatis FbiC--
kcat Not DeterminedMycobacterium smegmatis FbiC--
Optimal pH ~7.0-8.0General Radical SAM EnzymesVaries[Generic Radical SAM review]
Optimal Temperature Not DeterminedMycobacterium smegmatis FbiC--
Subunit MW (FbiC) ~95 kDaMycobacterium bovis BCGSDS-PAGE[1]

Note: The kinetic parameters for FbiC are not yet well-defined in the literature. The provided values for Km of SAM and optimal pH are based on general characteristics of the radical SAM enzyme superfamily. Further research is required to determine the specific kinetic properties of FbiC.

Experimental Protocols

Recombinant Expression and Purification of His-tagged FbiC

This protocol describes the expression of FbiC from Mycobacterium smegmatis in Escherichia coli and its subsequent purification using immobilized metal affinity chromatography (IMAC).

Materials:

  • E. coli BL21(DE3) cells

  • pET expression vector containing the fbiC gene with an N-terminal His6-tag

  • Luria-Bertani (LB) medium

  • Kanamycin (B1662678) (50 µg/mL)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme

  • Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole

  • Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole

  • Ni-NTA agarose (B213101) resin

  • Dialysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol

Procedure:

  • Transform the pET-fbiC plasmid into competent E. coli BL21(DE3) cells.

  • Inoculate a single colony into 50 mL of LB medium containing kanamycin and grow overnight at 37°C with shaking.

  • Inoculate 1 L of LB medium with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to grow the culture for 16-20 hours at 18°C.

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer.

  • Lyse the cells by sonication on ice (e.g., 10 cycles of 30 seconds on, 30 seconds off).

  • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

  • Equilibrate the Ni-NTA resin with Lysis Buffer.

  • Load the clarified lysate onto the equilibrated Ni-NTA column.

  • Wash the column with 10 column volumes of Wash Buffer.

  • Elute the His-tagged FbiC protein with 5 column volumes of Elution Buffer.

  • Collect fractions and analyze by SDS-PAGE for purity.

  • Pool the fractions containing pure FbiC and dialyze against Dialysis Buffer overnight at 4°C.

  • Concentrate the purified protein using a centrifugal filter device and store at -80°C.

Purification_Workflow Transformation Transformation Overnight Culture Overnight Culture Transformation->Overnight Culture Large Scale Culture Large Scale Culture Overnight Culture->Large Scale Culture Induction (IPTG) Induction (IPTG) Large Scale Culture->Induction (IPTG) Cell Harvest Cell Harvest Induction (IPTG)->Cell Harvest Cell Lysis Cell Lysis Cell Harvest->Cell Lysis Clarification Clarification Cell Lysis->Clarification IMAC (Ni-NTA) IMAC (Ni-NTA) Clarification->IMAC (Ni-NTA) Wash Wash IMAC (Ni-NTA)->Wash Elution Elution Wash->Elution Dialysis Dialysis Elution->Dialysis Concentration & Storage Concentration & Storage Dialysis->Concentration & Storage

Fig. 3: Workflow for the purification of recombinant FbiC.
In Vitro Enzyme Assay for FbiC Activity

This assay measures the formation of this compound by monitoring the consumption of the substrate 4-hydroxyphenylpyruvate or the appearance of the product, this compound, which has a characteristic absorbance maximum. As FbiC is a radical SAM enzyme, the assay must be performed under strict anaerobic conditions.

Materials:

  • Anaerobic chamber or glove box

  • Purified FbiC enzyme

  • Assay Buffer: 50 mM Tris-HCl pH 7.5, 100 mM KCl, 5 mM MgCl2

  • S-adenosyl-L-methionine (SAM)

  • Sodium dithionite (B78146)

  • 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione

  • 4-hydroxyphenylpyruvate

  • HPLC system with a C18 column and a UV-Vis detector

Procedure:

  • Prepare all solutions using degassed buffers and maintain them under an anaerobic atmosphere.

  • In the anaerobic chamber, prepare a reaction mixture containing Assay Buffer, SAM (e.g., 1 mM), and sodium dithionite (e.g., 2 mM) to pre-reduce the [4Fe-4S] cluster of FbiC.

  • Add the purified FbiC enzyme to the reaction mixture to a final concentration of 1-5 µM and incubate for 10-15 minutes at room temperature.

  • Initiate the reaction by adding the substrates: 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione (e.g., 100 µM) and 4-hydroxyphenylpyruvate (e.g., 100 µM).

  • Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding an equal volume of cold methanol (B129727) or by heat inactivation.

  • Centrifuge the reaction mixture to pellet the precipitated protein.

  • Analyze the supernatant by reverse-phase HPLC to quantify the amount of this compound produced. Monitor the elution profile at the absorbance maximum of this compound (~390 nm).

Enzyme_Assay_Workflow Prepare Anaerobic Solutions Prepare Anaerobic Solutions Pre-reduce FbiC Pre-reduce FbiC Prepare Anaerobic Solutions->Pre-reduce FbiC Initiate Reaction\n(Add Substrates) Initiate Reaction (Add Substrates) Pre-reduce FbiC->Initiate Reaction\n(Add Substrates) Incubate Incubate Initiate Reaction\n(Add Substrates)->Incubate Stop Reaction Stop Reaction Incubate->Stop Reaction Centrifuge Centrifuge Stop Reaction->Centrifuge HPLC Analysis HPLC Analysis Centrifuge->HPLC Analysis

Fig. 4: Workflow for the in vitro FbiC enzyme assay.

Conclusion

This compound synthase (FbiC) represents a critical enzymatic step in the biosynthesis of the vital redox cofactor F420. As a radical SAM enzyme, its complex mechanism presents both a fascinating biochemical puzzle and a potential target for the development of novel antimicrobial agents, particularly against Mycobacterium tuberculosis. The protocols and data presented in this guide provide a foundational framework for researchers to further investigate the structure, function, and inhibition of this important enzyme. Future studies focusing on the detailed kinetic characterization and structural elucidation of FbiC will undoubtedly provide deeper insights into its catalytic mechanism and pave the way for the rational design of specific inhibitors.

References

The Evolutionary Origins of Deazaflavin-Based Coenzymes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deazaflavin-based coenzymes, most notably coenzyme F420, are crucial redox cofactors in a variety of microbial metabolic pathways, including methanogenesis, antibiotic biosynthesis, and xenobiotic degradation. Their unique electrochemical properties, particularly a low redox potential, enable them to participate in reactions that are challenging for more common cofactors like NAD(P) and FAD. This technical guide provides an in-depth exploration of the evolutionary origins, biosynthetic pathways, distribution, and key functions of these fascinating molecules. Detailed experimental protocols for their analysis and the characterization of their associated enzymes are also presented to facilitate further research and application in drug development and biocatalysis.

Evolutionary Origins and Distribution

The evolutionary history of deazaflavin-based coenzymes is a compelling story of vertical inheritance and horizontal gene transfer. The precursor to coenzyme F420, 8-hydroxy-5-deazaflavin (B1218334) (F0), is believed to have originated in methanogenic archaea, where it serves as a light-harvesting chromophore for DNA photolyases.[1] The complete coenzyme F420, however, is thought to have first been synthesized in an ancestral actinobacterium.[2] From this bacterial origin, the biosynthetic genes for F420 were subsequently disseminated to other bacteria and archaea through extensive horizontal gene transfer.[3][4] This has resulted in a wide but patchy distribution of F420 across the microbial world.

Initially thought to be confined to Euryarchaeota and Actinobacteria, the genes for F420 biosynthesis have now been identified in a diverse array of bacterial and archaeal phyla.[2][3]

Quantitative Distribution of Coenzyme F420 Biosynthesis Genes

The presence of the core set of genes required for the biosynthesis of coenzyme F420 (cofC, cofD, cofE, cofG, and cofH, or their bacterial fbi equivalents) has been detected in numerous microbial genomes. The following table summarizes the distribution across some of the key phyla.

Phylum/ClassNumber of Species with F420 Biosynthesis GenesRepresentative GeneraReference
Archaea
Euryarchaeota> 173Methanobacterium, Methanosarcina, Halobacterium[2]
TACK SuperphylumPresentSulfolobus, Nitrososphaera[2]
Asgard SuperphylumPresentLokiarchaeum, Thorarchaeum[2]
Bacteria
Actinobacteria> 653Mycobacterium, Streptomyces, Rhodococcus[2]
ProteobacteriaPresentParacoccus, Oligotropha[2]
ChloroflexiPresentThermomicrobium[2]
FirmicutesPresentBacillus, Clostridium[2]

Biosynthetic Pathways of Deazaflavin-Based Coenzymes

The biosynthesis of coenzyme F420 proceeds through a multi-step pathway that has variations between archaea and bacteria. The core of the pathway involves the formation of the deazaflavin headgroup (F0) and the subsequent attachment of a phospholactyl group and a polyglutamate tail.

Archaeal F420 Biosynthesis Pathway

In archaea, the pathway begins with the conversion of tyrosine and 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione to the F0 precursor. This is followed by the attachment of a 2-phospho-L-lactate (2-PL) moiety and the subsequent addition of glutamate (B1630785) residues.

Archaeal_F420_Biosynthesis cluster_F0 F0 Synthesis cluster_tail Tail Addition Tyrosine Tyrosine F0 F0 (8-hydroxy-5-deazaflavin) Tyrosine->F0 CofG, CofH ARUP 5-Amino-6-ribitylamino- 2,4(1H,3H)-pyrimidinedione ARUP->F0 CofG, CofH F420_0 F420-0 F0->F420_0 CofD Lactate Lactate 2PL 2-Phospho-L-lactate Lactate->2PL CofB (Lactate kinase) LPPG Lactyl-diphospho-5'-guanosine 2PL->LPPG CofC + GTP LPPG->F420_0 CofD F420_n Coenzyme F420 F420_0->F420_n CofE + n(Glutamate)

Archaeal Coenzyme F420 Biosynthesis Pathway.
Bacterial F420 Biosynthesis Pathway

The bacterial pathway shares similarities with the archaeal pathway but utilizes different enzymes, often designated with the prefix "Fbi". A key difference is the use of phosphoenolpyruvate (B93156) (PEP) instead of 2-PL in some bacteria, leading to a dehydro-F420 intermediate that is subsequently reduced.

Bacterial_F420_Biosynthesis cluster_F0 F0 Synthesis cluster_tail Tail Addition and Modification Tyrosine Tyrosine F0 F0 Tyrosine->F0 FbiC (CofG/H fusion) ARUP 5-Amino-6-ribitylamino- 2,4(1H,3H)-pyrimidinedione ARUP->F0 FbiC (CofG/H fusion) Dehydro_F420_0 Dehydro-F420-0 F0->Dehydro_F420_0 FbiA (CofD homolog) PEP Phosphoenolpyruvate EPPG Enolpyruvyl-diphospho-5'-guanosine PEP->EPPG FbiD (CofC homolog) + GTP EPPG->Dehydro_F420_0 FbiA (CofD homolog) F420_0 F420-0 Dehydro_F420_0->F420_0 FbiB (N-terminal domain, NTR superfamily) F420_n Coenzyme F420 F420_0->F420_n FbiB (C-terminal domain, CofE homolog) + n(Glutamate)

Bacterial Coenzyme F420 Biosynthesis Pathway.
Biosynthesis of 3PG-F420

A variant of coenzyme F420, termed 3PG-F420, has been discovered in some bacteria. In this variant, 3-phospho-D-glycerate (3-PG) is used as the precursor for the side chain instead of 2-PL or PEP.

3PG_F420_Biosynthesis F0 F0 3PG_F420_0 3PG-F420-0 F0->3PG_F420_0 CofD 3PG 3-Phospho-D-glycerate GPPG 3-(Guanosine-5'-diphospho)- D-glycerate 3PG->GPPG CofC + GTP GPPG->3PG_F420_0 CofD 3PG_F420_n 3PG-F420 3PG_F420_0->3PG_F420_n CofE + n(Glutamate)

Biosynthesis Pathway of 3PG-F420.

Quantitative Data on F420-Dependent Enzymes

A diverse range of enzymes utilize F420 as a redox cofactor. The kinetic parameters of these enzymes are crucial for understanding their physiological roles and for their potential application in biocatalysis. The following table presents a selection of kinetic data for some F420-dependent enzymes.

EnzymeOrganismSubstrateKm (µM)kcat (s-1)Reference
F420-dependent Glucose-6-P Dehydrogenase (FGD)Mycobacterium smegmatisGlucose-6-Phosphate130450[2]
F420H2:NADP+ Oxidoreductase (Fno)Archaeoglobus fulgidusF420H23.6-[5]
F420H2:NADP+ Oxidoreductase (Fno)Archaeoglobus fulgidusNADPH2.0-[5]
F420-dependent reductase (FDR-Mha)Mycobacterium hassiacumF42013.933[6]
F420-dependent reductase (FDR-Mha)Mycobacterium hassiacumFOP (analog)6.21.3[6]

Experimental Protocols

Identification of F420 Biosynthetic Gene Clusters

A common approach for identifying putative F420 biosynthetic gene clusters is through bioinformatics analysis of genomic data.

Workflow for Bioinformatic Identification:

BGC_Identification_Workflow Genome Genome Sequence Annotation Gene Prediction and Annotation (e.g., Prokka, RAST) Genome->Annotation BGC_Mining BGC Mining using antiSMASH or SMURF Annotation->BGC_Mining Homology_Search Homology Search of Core Biosynthetic Genes (e.g., BLASTp against Cof/Fbi proteins) Annotation->Homology_Search Comparative_Genomics Comparative Genomics and Synteny Analysis BGC_Mining->Comparative_Genomics Homology_Search->Comparative_Genomics Putative_Cluster Putative F420 Biosynthetic Gene Cluster Comparative_Genomics->Putative_Cluster

Bioinformatic workflow for identifying F420 BGCs.

Protocol:

  • Genome Annotation: Obtain the complete or draft genome sequence of the organism of interest. Annotate the genome to predict open reading frames (ORFs) and their putative functions using tools like Prokka or RAST.

  • BGC Mining: Submit the annotated genome sequence to a specialized BGC mining tool such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) or SMURF (Secondary Metabolite Unknown Regions Finder).[7][8] These tools identify regions containing genes typically associated with secondary metabolite biosynthesis.

  • Homology Search: Perform BLASTp searches of the predicted proteome against a curated database of known F420 biosynthesis enzymes (CofA-H and FbiA-D) to identify potential homologs.

  • Comparative Genomics: Analyze the genomic neighborhood of the identified homologs. F420 biosynthesis genes are often clustered together. Compare the gene organization (synteny) with known F420 biosynthetic gene clusters from other organisms.

  • Putative Cluster Identification: A genomic region containing homologs to the core F420 biosynthesis genes, often in a conserved order, is considered a putative F420 biosynthetic gene cluster.

Quantification of Coenzyme F420 by HPLC

High-Performance Liquid Chromatography (HPLC) with fluorescence detection is the standard method for the quantification of coenzyme F420 and its analogs.[9]

Instrumentation and Reagents:

  • HPLC system with a fluorescence detector.

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 25 mM Ammonium acetate (B1210297), pH 6.8.

  • Mobile Phase B: Acetonitrile.

  • Coenzyme F420 standard (can be purified from a known F420-producing organism like Mycobacterium smegmatis).

Protocol:

  • Sample Preparation:

    • Harvest microbial cells by centrifugation.

    • Resuspend the cell pellet in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).

    • Lyse the cells by sonication or bead beating.

    • Centrifuge the lysate at high speed to pellet cell debris.

    • Filter the supernatant through a 0.22 µm filter before injection.

  • HPLC Analysis:

    • Equilibrate the C18 column with the initial mobile phase conditions.

    • Set the fluorescence detector to an excitation wavelength of 420 nm and an emission wavelength of 470 nm.[9]

    • Inject the prepared sample onto the column.

    • Elute the sample using a gradient of mobile phase B (acetonitrile) in mobile phase A (ammonium acetate buffer). A typical gradient is as follows:

      • 0-5 min: 10% B

      • 5-25 min: 10-50% B (linear gradient)

      • 25-30 min: 50% B

      • 30-35 min: 50-10% B (linear gradient)

      • 35-45 min: 10% B (re-equilibration)

    • The flow rate is typically maintained at 1.0 mL/min.

  • Quantification:

    • Generate a standard curve by injecting known concentrations of a purified F420 standard.

    • Integrate the peak area corresponding to F420 in the sample chromatogram.

    • Calculate the concentration of F420 in the sample by comparing its peak area to the standard curve.

Spectrophotometric Assay for F420-Dependent Enzyme Activity

The activity of many F420-dependent oxidoreductases can be monitored by observing the change in absorbance at 420 nm, which corresponds to the oxidation or reduction of the F420 cofactor.[6][10] The oxidized form of F420 has a characteristic absorbance maximum at 420 nm, which is lost upon its reduction to F420H2.[11]

General Protocol (Example: F420-dependent reductase):

  • Reaction Mixture: Prepare a reaction mixture in a quartz cuvette containing:

    • Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

    • Substrate for the reductase

    • Reduced coenzyme F420 (F420H2)

  • Initiate the Reaction: Start the reaction by adding the purified F420-dependent enzyme to the reaction mixture.

  • Spectrophotometric Monitoring: Immediately monitor the increase in absorbance at 420 nm over time using a spectrophotometer. The rate of increase in absorbance corresponds to the rate of F420H2 oxidation.

  • Calculation of Activity: The enzyme activity can be calculated using the Beer-Lambert law (A = εcl), where A is the change in absorbance, ε is the molar extinction coefficient of F420 at 420 nm (approximately 25,700 M⁻¹cm⁻¹), c is the change in concentration, and l is the path length of the cuvette.

Molecular Cloning and Heterologous Expression of F420 Biosynthesis Genes

To characterize the function of individual genes in the F420 biosynthesis pathway, they can be cloned and expressed in a heterologous host, such as Escherichia coli.

Protocol Outline:

  • Gene Amplification: Amplify the target cof or fbi gene from the genomic DNA of the source organism using PCR with primers containing appropriate restriction sites.

  • Vector Preparation: Digest a suitable expression vector (e.g., pET series) and the PCR product with the corresponding restriction enzymes.

  • Ligation: Ligate the digested gene into the expression vector using T4 DNA ligase.

  • Transformation: Transform the ligation mixture into a competent E. coli strain (e.g., DH5α for cloning, BL21(DE3) for expression).

  • Verification: Screen for positive clones by colony PCR and verify the sequence of the insert by DNA sequencing.

  • Protein Expression:

    • Inoculate a culture of the E. coli expression strain harboring the expression plasmid.

    • Grow the culture to a suitable optical density (e.g., OD600 of 0.6-0.8).

    • Induce protein expression by adding an inducer (e.g., IPTG for T7 promoter-based vectors).

    • Continue to grow the culture for a defined period at a suitable temperature to allow for protein expression.

  • Protein Purification:

    • Harvest the cells by centrifugation.

    • Lyse the cells and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).

Site-Directed Mutagenesis to Probe Enzyme Function

Site-directed mutagenesis is a powerful technique to investigate the role of specific amino acid residues in the catalytic mechanism or substrate specificity of F420 biosynthesis enzymes.

General Protocol (using a commercial kit):

  • Primer Design: Design a pair of complementary mutagenic primers containing the desired nucleotide change. The primers should be 25-45 bases in length with the mutation in the center.

  • PCR Amplification: Perform PCR using a high-fidelity DNA polymerase with the plasmid containing the wild-type gene as the template and the mutagenic primers. The PCR will amplify the entire plasmid, incorporating the desired mutation.

  • Template Digestion: Digest the parental, methylated template DNA with the restriction enzyme DpnI, which specifically cleaves methylated DNA. The newly synthesized, mutated DNA will be unmethylated and thus resistant to digestion.

  • Transformation: Transform the DpnI-treated DNA into a competent E. coli strain.

  • Screening and Verification: Screen for colonies containing the mutated plasmid and verify the presence of the desired mutation by DNA sequencing.

Ancestral Sequence Reconstruction of F420 Biosynthesis Enzymes

Ancestral sequence reconstruction (ASR) is a computational method to infer the amino acid sequences of ancient proteins. This approach can be used to study the evolutionary trajectory of F420 biosynthesis enzymes and to resurrect ancestral enzymes with potentially novel properties.[12][13][14]

Workflow for Ancestral Sequence Reconstruction:

ASR_Workflow Sequence_Collection Collect Homologous Sequences (e.g., using BLASTp) MSA Multiple Sequence Alignment (e.g., MAFFT, ClustalOmega) Sequence_Collection->MSA Phylogeny Phylogenetic Tree Reconstruction (e.g., RAxML, PhyML) MSA->Phylogeny ASR_Inference Ancestral Sequence Inference (e.g., PAML, FastML) Phylogeny->ASR_Inference Ancestral_Sequence Inferred Ancestral Sequence(s) ASR_Inference->Ancestral_Sequence Gene_Synthesis Gene Synthesis and Cloning Ancestral_Sequence->Gene_Synthesis Protein_Expression Protein Expression and Purification Gene_Synthesis->Protein_Expression Characterization Biochemical and Biophysical Characterization Protein_Expression->Characterization

Workflow for Ancestral Sequence Reconstruction.

Protocol Outline:

  • Sequence Collection: Gather a comprehensive set of homologous protein sequences for the F420 biosynthesis enzyme of interest from public databases using tools like BLASTp.

  • Multiple Sequence Alignment: Align the collected sequences using a multiple sequence alignment program such as MAFFT or ClustalOmega.

  • Phylogenetic Tree Reconstruction: Construct a phylogenetic tree from the multiple sequence alignment using methods like maximum likelihood (e.g., with RAxML or PhyML).

  • Ancestral Sequence Inference: Infer the ancestral amino acid sequences at the nodes of the phylogenetic tree using software packages like PAML (Phylogenetic Analysis by Maximum Likelihood) or FastML.

  • Gene Synthesis and Resurrection: Synthesize the gene encoding the inferred ancestral protein sequence, clone it into an expression vector, and express and purify the ancestral protein for experimental characterization.

Conclusion

The study of the evolutionary origins of deazaflavin-based coenzymes provides a fascinating glimpse into the metabolic diversity and adaptability of the microbial world. The wide distribution of the F420 biosynthetic pathway, shaped by horizontal gene transfer, underscores the importance of this cofactor in a variety of ecological niches. The detailed understanding of the biosynthetic pathways and the enzymes involved, facilitated by the experimental protocols outlined in this guide, opens up new avenues for the discovery of novel biocatalysts and the development of new therapeutic agents targeting F420-dependent pathways in pathogenic microorganisms. The continued exploration of this unique class of coenzymes promises to yield further insights into microbial evolution and to provide new tools for biotechnology and medicine.

References

Preliminary Studies on Coenzyme FO Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coenzyme F420, a deazaflavin derivative, is a critical redox cofactor in various microbial metabolic pathways, including methanogenesis and the biosynthesis of antibiotics. Its core component, 7,8-didemethyl-8-hydroxy-5-deazariboflavin (Coenzyme FO or F₀), serves as the biosynthetic precursor and is a chromophore for DNA photolyases. The unique redox properties of the deazaflavin core make this compound and its derivatives compelling targets for enzymology studies and the development of novel biocatalysts and therapeutics. This technical guide provides a comprehensive overview of preliminary studies on this compound derivatives, detailing their synthesis, the kinetic analysis of their interactions with F420-dependent enzymes, and the experimental protocols required for their study.

Introduction

Coenzyme F420 is a low-potential hydride transfer cofactor analogous to flavin mononucleotide (FMN) and nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺).[1][2] Unlike typical flavins, the substitution of N-5 with a carbon atom in the isoalloxazine ring of deazaflavins prevents one-electron transfer, making them obligate two-electron (hydride) carriers.[3] This property is central to their role in challenging redox reactions. Coenzyme F420 consists of the redox-active F₀ headgroup linked to a phospholactyl-polyglutamyl tail, which can vary in length.[4] The study of this compound derivatives, which lack or have modified side chains, is crucial for understanding the structure-function relationships of F420-dependent enzymes and for developing synthetic cofactor mimics for biocatalytic applications.

Synthesis of this compound and Derivatives

The chemical synthesis of this compound (7,8-didemethyl-8-hydroxy-5-deazariboflavin) has been achieved through various routes. A robust four-step synthesis provides the target compound with high purity, which is crucial for subsequent enzymatic and biological studies.[1]

Chemical Synthesis of this compound

A reliable method for the synthesis of this compound involves four main steps starting from 6-chlorouracil (B25721), 2-chloro-4-hydroxybenzaldehyde, and a protected D-ribose.[1] The key advantage of this approach is the use of a polyol-protective group, which facilitates the chromatographic purification of a key intermediate.[1]

Experimental Protocol:

  • Preparation of Protected Ribitylamine: The synthesis begins with the conversion of bis-isopropylidene protected D-ribose to its corresponding oxime. This is followed by reduction with a reducing agent like lithium aluminum hydride (LiAlH₄) to yield the protected ribitylamine.[1]

  • Synthesis of the Deazaflavin Core: The protected ribitylamine is then condensed with a suitably substituted pyrimidine (B1678525) derivative, which is in turn synthesized from 6-chlorouracil and 2-chloro-4-hydroxybenzaldehyde.

  • Cyclization and Formation of the Isoalloxazine Ring: The subsequent cyclization reaction forms the characteristic tricyclic isoalloxazine ring system of the deazaflavin.

  • Deprotection: The final step involves the removal of the protecting groups from the ribityl side chain to yield 7,8-didemethyl-8-hydroxy-5-deazariboflavin (this compound). The final product is typically purified by crystallization to yield a pure, yellow crystalline material.[1]

Purification of this compound Derivatives

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the purification of synthesized this compound and its derivatives.

Experimental Protocol:

  • Sample Preparation: The crude synthetic product is dissolved in a suitable solvent, such as a mixture of water and acetonitrile (B52724). It is crucial to filter the sample through a 0.2 µm or 0.45 µm filter to remove any particulate matter that could damage the HPLC column.[5]

  • Column and Mobile Phase Selection: A reverse-phase C18 column is commonly used for the purification of deazaflavin derivatives. The mobile phase typically consists of a gradient of an aqueous buffer (e.g., water with 0.1% trifluoroacetic acid) and an organic solvent (e.g., acetonitrile with 0.1% trifluoroacetic acid).

  • Chromatographic Separation: The sample is injected onto the column, and a linear gradient of the organic solvent is applied to elute the components. The flow rate and gradient slope are optimized to achieve the best separation of the desired product from impurities.

  • Detection and Fraction Collection: The eluting compounds are monitored using a UV-Vis detector, typically at wavelengths of 280 nm and 420 nm (the absorbance maximum of F₀). Fractions corresponding to the peak of the desired this compound derivative are collected.

  • Post-Purification Processing: The collected fractions are often lyophilized to remove the mobile phase and obtain the purified product as a solid.

Interaction with F420-Dependent Enzymes

The biological activity of this compound derivatives is assessed by studying their interaction with F420-dependent enzymes. These enzymes are involved in a wide range of metabolic pathways and are of significant interest for biocatalysis.

F420-Dependent Enzyme Families

F420-dependent enzymes are broadly classified into several families based on their structure and function. Two major families with potential for biocatalysis are the Flavin/Deazaflavin Oxidoreductases (FDORs) and the Luciferase-Like Hydride Transferases (LLHTs).[3] A key enzyme for regenerating the reduced form of F420 (F420H₂) is the F420-dependent glucose-6-phosphate dehydrogenase (FGD).[6]

Quantitative Analysis of Enzyme Kinetics

The efficiency of this compound derivatives as cofactors for F420-dependent enzymes is determined by measuring their steady-state kinetic parameters, Michaelis constant (Km) and catalytic rate (kcat).

Table 1: Kinetic Parameters of F420-Dependent Oxidoreductases with Different F420 Analogs

EnzymeF420 AnalogKd (µM)SubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Fgd Long-chain F₄₂₀0.4 ± 0.1Glucose-6-phosphate170 ± 2018 ± 11.1 x 10⁵
Short-chain F₄₂₀3.8 ± 0.4Glucose-6-phosphate310 ± 3033 ± 21.1 x 10⁵
MSMEG_2027 Long-chain F₄₂₀0.5 ± 0.1Menadione19 ± 21.8 ± 0.19.5 x 10⁴
Short-chain F₄₂₀3.2 ± 0.4Menadione30 ± 32.9 ± 0.19.7 x 10⁴
MSMEG_3380 Long-chain F₄₂₀0.6 ± 0.1Cyclohexenone300 ± 400.09 ± 0.003.0 x 10²
Short-chain F₄₂₀5.8 ± 0.9Cyclohexenone1000 ± 1000.16 ± 0.011.6 x 10²
Data adapted from Ney et al. (2017).[4] Long-chain F₄₂₀ refers to F₄₂₀ with 5-8 glutamate (B1630785) residues, while short-chain F₄₂₀ has 2 glutamate residues.

Table 2: Kinetic Parameters for MSMEG_2027 Wildtype and Variants with (R)-(-)-Carvone (1a)

Enzyme VariantKM (mM)kcat (s⁻¹)kcat/KM (M⁻¹s⁻¹)
Wildtype 1.29 ± 0.320.11 ± 0.008(8.21 ± 1.53) × 10¹
V30Y 0.61 ± 0.060.05 ± 0.001(7.54 ± 0.63) × 10¹
V65L 0.79 ± 0.120.12 ± 0.005(1.53 ± 0.19) × 10²
P122M 0.85 ± 0.190.11 ± 0.007(1.26 ± 0.23) × 10²
Data adapted from Mathevon et al. (2023).[7]
Experimental Protocol for Enzyme Activity Assay

The activity of F420-dependent enzymes is typically monitored spectrophotometrically by following the change in absorbance at 420 nm, which corresponds to the reduction or oxidation of the deazaflavin cofactor. The following is a general protocol for assaying F420-dependent glucose-6-phosphate dehydrogenase (FGD).

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer, for example, 50 mM Tris-HCl, pH 7.5.

    • Substrate Solution: Prepare a stock solution of glucose-6-phosphate (G6P) in the assay buffer.

    • Cofactor Solution: Prepare a stock solution of the this compound derivative in the assay buffer. Determine its concentration accurately using its molar extinction coefficient.

    • Enzyme Solution: Prepare a solution of purified FGD in the assay buffer. Keep the enzyme on ice.

  • Assay Procedure:

    • Set up a reaction mixture in a cuvette containing the assay buffer, G6P, and the this compound derivative at their desired final concentrations.

    • Incubate the mixture at a constant temperature (e.g., 25°C or 37°C).

    • Initiate the reaction by adding a small volume of the enzyme solution to the cuvette and mix thoroughly.

    • Immediately monitor the decrease in absorbance at 420 nm over time using a spectrophotometer. The rate of F420 reduction is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance versus time plot, using the Beer-Lambert law (ΔA = εcl), where ε₄₂₀ for F420 is 41.4 mM⁻¹cm⁻¹.[6]

    • To determine Km and kcat, perform a series of assays with varying concentrations of one substrate while keeping the other substrate at a saturating concentration.

    • Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation.

Visualizing Pathways and Workflows

Coenzyme F420 Biosynthesis Pathway

F420_Biosynthesis cluster_precursor Precursor Synthesis cluster_f0 F₀ Formation cluster_f420_synthesis F₄₂₀ Elongation 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione FbiC FbiC 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione->FbiC Tyrosine Tyrosine Tyrosine->FbiC F0 Coenzyme F₀ (7,8-didemethyl-8-hydroxy-5-deazariboflavin) FbiC->F0 FO Synthase FbiA FbiA F0->FbiA F₄₂₀-0 F₄₂₀-0 FbiA->F₄₂₀-0 2-phospho-L-lactate transferase FbiB_ligase1 FbiB (Ligase 1) F₄₂₀-0->FbiB_ligase1 F₄₂₀-1 F₄₂₀-1 FbiB_ligase1->F₄₂₀-1 L-glutamate ligase FbiB_ligase2 FbiB (Ligase 2) F₄₂₀-1->FbiB_ligase2 F₄₂₀-n Coenzyme F₄₂₀-n FbiB_ligase2->F₄₂₀-n γ-glutamyl ligase Phospho-L-lactate Phospho-L-lactate Phospho-L-lactate->FbiA Glutamate Glutamate Glutamate->FbiB_ligase1 Glutamate->FbiB_ligase2 Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_activity Biological Activity Assessment Chemical_Synthesis Chemical Synthesis of This compound Derivative Purification HPLC Purification Chemical_Synthesis->Purification Structural_Analysis Structural Analysis (NMR, MS) Purification->Structural_Analysis Purity_Assessment Purity Assessment (Analytical HPLC) Purification->Purity_Assessment Enzyme_Assay Enzyme Activity Assay Purity_Assessment->Enzyme_Assay Kinetic_Analysis Kinetic Parameter Determination (Km, kcat) Enzyme_Assay->Kinetic_Analysis

References

Identifying Novel Coenzyme F420-Dependent Enzymes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coenzyme F420, a deazaflavin derivative, is a crucial redox cofactor in various metabolic pathways across diverse prokaryotic lineages, including methanogens and actinobacteria. Its unique electrochemical properties, particularly its low redox potential, make F420-dependent enzymes attractive targets for novel drug development and valuable biocatalysts for industrial applications. This technical guide provides a comprehensive overview of the methodologies for identifying and characterizing novel Coenzyme F420-dependent enzymes. It covers bioinformatic approaches for candidate gene identification, detailed experimental protocols for enzyme expression, purification, and activity assays, and methods for determining kinetic parameters. This guide aims to equip researchers with the necessary tools and knowledge to explore the expanding world of F420-dependent enzymology.

Introduction to Coenzyme F420 and F420-Dependent Enzymes

Coenzyme F420 is a redox-active molecule that, while structurally resembling flavins like FAD and FMN, functions more like nicotinamide (B372718) cofactors (NAD/NADP) as an obligate two-electron/hydride carrier.[1][2] Its name is derived from its characteristic absorbance maximum at 420 nm in its oxidized state.[3] F420 is involved in a wide range of biological processes, including methanogenesis, the biosynthesis of antibiotics, the activation of anti-tuberculosis prodrugs, and DNA repair.[3][4]

F420-dependent enzymes are a diverse group of oxidoreductases that utilize the F420/F420H2 redox couple to catalyze a variety of chemical transformations. These enzymes are broadly classified into families such as the flavin/deazaflavin-dependent oxidoreductases (FDORs) and the luciferase-like hydride transferases (LLHTs).[5][6] The growing interest in these enzymes stems from their potential as targets for new antibiotics, particularly against Mycobacterium tuberculosis, which relies heavily on F420-dependent pathways, and their utility in biocatalysis for reactions like asymmetric reduction.[5][7]

Bioinformatic Approaches for Identifying Novel F420-Dependent Enzyme Candidates

The identification of novel F420-dependent enzymes often begins with in silico methods that leverage the ever-expanding genomic and metagenomic databases.

Phylogenetic Profiling and Comparative Genomics

A powerful strategy for identifying candidate F420-dependent enzymes is phylogenetic profiling. This method is based on the principle that genes encoding functionally linked proteins are often co-inherited and will thus have similar phylogenetic distributions. Since the biosynthesis of F420 is restricted to specific prokaryotic lineages, one can search for genes that are consistently present in F420-producing organisms and absent in those that do not produce the cofactor.

A general workflow for this approach is as follows:

  • Establish a Set of F420-Producing and Non-Producing Genomes: This can be done by searching for the presence of key F420 biosynthesis genes (e.g., cofC, cofD, cofE, cofG, cofH).

  • Perform Homology Searches: Use the protein sequences from the F420-producing organisms to search for homologs across all genomes in the established set.

  • Identify Co-distribution Patterns: Look for protein families that are predominantly found in the F420-producing organisms.

  • Prioritize Candidates: Prioritize candidates that belong to known oxidoreductase families or contain domains associated with redox activity.

Genome Neighborhood Analysis

Genes encoding enzymes in a specific metabolic pathway are often physically clustered together on the chromosome in what are known as biosynthetic gene clusters. Analyzing the genomic context of known F420-dependent enzymes or F420 biosynthesis genes can reveal novel candidate enzymes that are co-located. Tools such as antiSMASH and SMURF can be used to identify such gene clusters.[8]

Sequence-Based Similarity Searches

Once a set of candidate genes has been identified, more detailed sequence analysis can be performed. The SIMBAL (Sites Inferred by Metabolic Background Assertion Labeling) method can be used to identify specific sequence motifs or "hot spots" that are correlated with F420-binding, even within large enzyme families that also contain members dependent on other cofactors like FMN or FAD. This can help to distinguish true F420-dependent enzymes from their flavin-dependent homologs.

Logical Workflow for Bioinformatic Identification

bioinformatics_workflow start Start: Define a query set of known F420-dependent enzymes or biosynthesis genes db_search Perform homology searches (e.g., BLAST) against genomic/metagenomic databases start->db_search phylogenetic_profiling Conduct phylogenetic profiling to identify co-distributed genes db_search->phylogenetic_profiling genome_neighborhood Analyze genome neighborhoods for co-localized genes db_search->genome_neighborhood candidate_list Generate a list of candidate F420-dependent enzyme genes phylogenetic_profiling->candidate_list genome_neighborhood->candidate_list sequence_analysis Perform detailed sequence analysis (e.g., SIMBAL) to identify F420-binding motifs candidate_list->sequence_analysis prioritization Prioritize candidates for experimental validation based on domain architecture and predicted function sequence_analysis->prioritization end_point Experimentally validate candidate enzymes prioritization->end_point

Bioinformatic workflow for identifying novel F420-dependent enzymes.

Experimental Validation and Characterization

Following the identification of promising candidates through bioinformatic approaches, experimental validation is crucial to confirm their function as F420-dependent enzymes.

Heterologous Expression and Purification

The first step in experimental characterization is to produce the target enzyme in a heterologous host, typically Escherichia coli.

Experimental Protocol: Heterologous Expression and Purification

  • Gene Cloning: The candidate gene is cloned into an appropriate expression vector, often with an affinity tag (e.g., His-tag) to facilitate purification.

  • Transformation and Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Protein expression is induced, often at a lower temperature (e.g., 16-20°C) to improve protein solubility.

  • Cell Lysis: Cells are harvested and lysed, for example by sonication, in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl).

  • Affinity Chromatography: The lysate is cleared by centrifugation and the supernatant is loaded onto an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins).

  • Elution and Further Purification: The protein is eluted from the column, and if necessary, further purified by other chromatographic techniques such as size-exclusion chromatography to achieve high purity.

  • Purity Assessment: The purity of the enzyme is assessed by SDS-PAGE.

Coenzyme F420 Production and Purification

A significant challenge in studying F420-dependent enzymes is the limited commercial availability of the cofactor. Therefore, it is often necessary to produce and purify F420 in the laboratory.

Experimental Protocol: Coenzyme F420 Production and Purification

  • F420-Producing Strain: Cultivate a known F420-producing microorganism, such as Mycobacterium smegmatis or a metabolically engineered E. coli strain harboring the F420 biosynthesis pathway.[7]

  • Extraction: Harvest the cells and extract F420 using a solvent mixture, for example, 70% ethanol.

  • Purification: Purify F420 from the cell extract using a combination of chromatographic techniques, such as anion-exchange and reverse-phase chromatography.[5]

  • Quantification: The concentration of purified F420 can be determined spectrophotometrically by measuring its absorbance at 420 nm (ε₄₂₀ = 25.7 mM⁻¹cm⁻¹).

Enzyme Activity Assays

Enzyme activity assays are essential to confirm that a candidate enzyme is indeed F420-dependent and to determine its substrate specificity.

Experimental Protocol: F420-Dependent Enzyme Activity Assay (Spectrophotometric)

This protocol describes a general assay for an F420H2-dependent reductase.

  • Reaction Mixture: Prepare a reaction mixture in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5) containing the purified enzyme, the substrate of interest, and reduced coenzyme F420 (F420H2).

  • F420H2 Generation: F420H2 can be generated in situ using an F420-dependent glucose-6-phosphate dehydrogenase (FGD) and glucose-6-phosphate, or an F420:NADPH oxidoreductase (Fno) and NADPH.[4]

  • Initiate the Reaction: Start the reaction by adding one of the components (e.g., the substrate).

  • Monitor the Reaction: Monitor the oxidation of F420H2 by the decrease in absorbance at 420 nm using a spectrophotometer.

  • Controls: Perform control reactions lacking the enzyme or the substrate to ensure that the observed activity is dependent on both.

Experimental Workflow for Validation

experimental_workflow start Start: Candidate gene identified cloning Clone gene into expression vector start->cloning expression Heterologous expression in E. coli cloning->expression purification Purify the recombinant protein expression->purification activity_assay Perform F420-dependent activity assays purification->activity_assay f420_production Produce and purify Coenzyme F420 f420_production->activity_assay kinetic_analysis Determine kinetic parameters (Km, kcat) activity_assay->kinetic_analysis characterization_complete Characterization of novel F420-dependent enzyme kinetic_analysis->characterization_complete

Experimental workflow for the validation and characterization of a candidate F420-dependent enzyme.
Determination of Kinetic Parameters

To quantitatively describe the enzyme's catalytic efficiency and its affinity for its substrates, it is necessary to determine its kinetic parameters, such as the Michaelis constant (Km) and the catalytic rate constant (kcat).

Experimental Protocol: Determining Kinetic Parameters

  • Vary Substrate Concentrations: Perform a series of activity assays as described above, varying the concentration of one substrate (e.g., the specific substrate or F420) while keeping the concentration of the other substrates constant and saturating.

  • Measure Initial Rates: For each substrate concentration, determine the initial reaction rate (v₀).

  • Data Analysis: Plot the initial rates against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Vmax and Km values. The kcat can then be calculated from the Vmax and the enzyme concentration.

Quantitative Data of Characterized F420-Dependent Enzymes

The following tables summarize key quantitative data for a selection of characterized F420-dependent enzymes. This data can serve as a reference for researchers studying newly identified enzymes.

Table 1: Kinetic Parameters of Selected F420-Dependent Enzymes

EnzymeOrganismSubstrateKm (μM)kcat (s⁻¹)Reference
F420-dependent glucose-6-phosphate dehydrogenase (FGD) Mycobacterium smegmatisGlucose-6-phosphate1600-[9]
F4204-[9]
F420H2:NADP+ oxidoreductase (Fno) Archaeoglobus fulgidusF420H2--[10]
NADP+--[10]
Deazaflavin-dependent nitroreductase (Ddn) Mycobacterium tuberculosisPA-824--[4]
F420-dependent enoate reductases (FDORs) Mycobacterium hassiacumVarious enoates--[4]

Note: A comprehensive database of all kinetic parameters for all known F420-dependent enzymes is beyond the scope of this guide. The values presented here are illustrative. Researchers are encouraged to consult the primary literature for specific enzymes of interest.

Signaling and Metabolic Pathways

F420-dependent enzymes are integral components of various metabolic pathways. Understanding these pathways is crucial for elucidating the physiological role of newly identified enzymes.

Example Pathway: Role of F420 in Methanogenesis

In methanogenic archaea, F420 is a key electron carrier in the central pathway of methane (B114726) formation from CO2 and H2.

methanogenesis_pathway H2 H2 Frh F420-reducing hydrogenase (Frh) H2->Frh CO2 CO2 Reductases F420H2-dependent reductases CO2->Reductases F420_ox F420 F420_ox->Frh F420H2 F420H2 F420H2->Reductases Frh->F420H2 Reductases->F420_ox CH4 CH4 Reductases->CH4

References

Methodological & Application

Application Notes and Protocols for Coenzyme F420 Extraction from Microbial Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coenzyme F420 is a deazaflavin derivative that functions as a crucial low-potential redox cofactor in a variety of microbial metabolic pathways.[1][2] Structurally similar to flavin mononucleotide (FMN), its chemical properties are more akin to nicotinamide (B372718) adenine (B156593) dinucleotide (NAD), acting as an obligate two-electron and hydride carrier.[3][4] This coenzyme is integral to primary and secondary metabolism in many archaea and bacteria, including key roles in methanogenesis, the biosynthesis of antibiotics, and the activation of anti-tuberculosis drugs like pretomanid (B1679085) and delamanid. Given its significance in microbial physiology and its potential applications in biocatalysis and drug development, efficient and reliable protocols for its extraction and purification are essential.

Initially thought to be confined to methanogenic archaea and Actinobacteria, Coenzyme F420 is now known to be distributed across a broader range of microbial phyla, including Proteobacteria, Chloroflexi, and Firmicutes. The molecule consists of a redox-active 8-hydroxy-5-deazaflavin (B1218334) core linked to a lactyl-oligo-γ-glutamate side chain, the length of which can vary between different organisms.

These application notes provide detailed protocols for the extraction of Coenzyme F420 from diverse microbial cultures, offering methodologies for cell lysis, extraction, and purification. Additionally, quantitative data on F420 yields from various microorganisms are presented for comparative purposes.

Data Presentation: Quantitative Yields of Coenzyme F420

The following table summarizes the reported yields of Coenzyme F420 and its precursor, F0, from various microbial sources. This data can aid in the selection of appropriate strains for F420 production.

MicroorganismCulture ConditionF420 Yield (µmol/g dry weight)F420 Yield (µmol/L)F0 Yield (µmol/L)Reference
Methanobacterium thermoautotrophicumAnaerobic~1.90.85 - 1.0-
Mycobacterium smegmatisAerobic0.1 - 0.61 - 3~0.75
Streptomyces flocculusAerobic0.1 - 0.6~1.7-
Streptomyces avermitilisAerobic-~1.5-
Streptomyces coelicolorAerobic-0.09 - 0.4-
Streptomyces griseusAerobic-0.09 - 0.4-
Engineered E. coliAerobic0.38--

Note: Yields can vary significantly based on culture media and growth conditions.

Experimental Protocols

The selection of an appropriate extraction protocol for Coenzyme F420 is dependent on the microbial species and the scale of the extraction. Below are generalized protocols that can be adapted for specific research needs.

Protocol 1: Acetone (B3395972) Extraction for General Microbial Cultures

This method is a widely used and effective technique for extracting F420 from a variety of microbial cells.

Materials:

  • Microbial cell paste (frozen at -70°C)

  • Acetone (pre-cooled to -15°C)

  • 50 mM Tris-HCl buffer (pH 7.5)

  • Centrifuge and appropriate tubes

  • Stir plate and stir bar

Procedure:

  • Cell Resuspension: To a vial containing the frozen microbial cell paste, add pre-cooled acetone. A general ratio is 2 mL of acetone per 0.75 g of wet cell paste.

  • Extraction: Stir the cell suspension at 4°C for 30 minutes, ensuring the sample is protected from light to prevent photodegradation of F420.

  • Centrifugation: Centrifuge the suspension to pellet the cell debris. The centrifugation force and time should be optimized for the specific microorganism (e.g., 10,000 x g for 10 minutes).

  • Supernatant Collection: Carefully collect the supernatant, which contains the extracted Coenzyme F420.

  • Further Purification: The acetone extract can be further purified using methods such as solid-phase extraction or high-performance liquid chromatography (HPLC).

Protocol 2: Heat and Chemical Lysis with Solid-Phase Extraction

This protocol is particularly useful for complex samples like anaerobic sludge and various pure cultures, combining thermal and chemical lysis for efficient extraction followed by purification.

Materials:

  • Microbial sample (e.g., pure culture, soil, anaerobic sludge)

  • Distilled water

  • Cell disruption buffer (200 mM potassium dihydrogen phosphate, 50 mM EDTA, 1% (v/v) polysorbate 80, pH 7)

  • Autoclave

  • Centrifuge

  • Solid-phase extraction (SPE) cartridges

Procedure:

  • Sample Preparation: For a 5 g sample, add distilled water to a final volume of 10 mL. Add 10 mL of cell disruption buffer.

  • Cell Lysis: Subject the sample to autoclaving at 121°C and 1.2 bar pressure for 30 minutes. This heat treatment effectively lyses the cells.

  • Clarification: Centrifuge the cell lysate for 5 minutes at 10,000 x g to pellet solid debris.

  • Solid-Phase Extraction (SPE): Use the supernatant for SPE-based purification of Coenzyme F420. The specific SPE protocol will depend on the cartridge used but generally involves conditioning, loading, washing, and eluting steps.

Protocol 3: Sonication-Assisted Extraction

Sonication is a common and effective method for disrupting microbial cells, particularly for protein purification, and can be adapted for coenzyme extraction.

Materials:

  • Microbial cell suspension

  • Sonication buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Ultrasonic homogenizer (sonicator) with a probe

  • Ice bath

  • Centrifuge

Procedure:

  • Cell Suspension: Resuspend the microbial cell pellet in an appropriate volume of sonication buffer.

  • Sonication: Place the cell suspension in an ice bath to prevent overheating. Immerse the sonicator probe into the suspension and apply ultrasonic pulses. The duration and power of sonication will need to be optimized for the specific microbial strain.

  • Centrifugation: After sonication, centrifuge the lysate at high speed (e.g., 12,000 x g for 15 minutes) to pellet cell debris.

  • Supernatant Collection: The supernatant containing the crude Coenzyme F420 extract can then be further purified.

Mandatory Visualization

Experimental Workflow for Coenzyme F420 Extraction

F420_Extraction_Workflow Figure 1: Generalized Experimental Workflow for Coenzyme F420 Extraction cluster_culture Microbial Culture cluster_lysis Cell Lysis cluster_purification Extraction & Purification Culture Microbial Culture (e.g., Bacteria, Archaea) Harvest Cell Harvesting (Centrifugation) Culture->Harvest Lysis Cell Lysis (e.g., Heat, Sonication, Chemical) Harvest->Lysis Centrifugation Centrifugation (Removal of Debris) Lysis->Centrifugation CrudeExtract Crude F420 Extract (Supernatant) Centrifugation->CrudeExtract Purification Purification (SPE, HPLC) CrudeExtract->Purification PureF420 Pure Coenzyme F420 Purification->PureF420

Caption: Generalized Experimental Workflow for Coenzyme F420 Extraction.

Role of Coenzyme F420 in Redox Reactions

F420_Redox_Cycle Figure 2: The Central Role of Coenzyme F420 in Cellular Redox Reactions F420_ox F420 (Oxidized) Dehydrogenase F420-dependent Dehydrogenase F420_ox->Dehydrogenase Accepts 2e- F420_red F420H2 (Reduced) Reductase F420H2-dependent Reductase F420_red->Reductase Donates 2e- Dehydrogenase->F420_red Product_red Product (Oxidized) Dehydrogenase->Product_red Reductase->F420_ox Product_ox Product (Reduced) Reductase->Product_ox Substrate_ox Substrate (Reduced) Substrate_ox->Dehydrogenase Substrate_red Substrate (Oxidized) Substrate_red->Reductase

Caption: The Central Role of Coenzyme F420 in Cellular Redox Reactions.

References

Application Note: Quantitative Analysis of Coenzyme FO using a Novel HPLC-MS/MS Method

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coenzyme F420 is a redox cofactor with a critical role in the metabolism of various archaea and bacteria, including important pathogens like Mycobacterium tuberculosis. Its biosynthesis begins with the precursor molecule, Coenzyme FO (Fist O), which is subsequently polyglutamylated to form the mature Coenzyme F420. The quantification of this compound can provide valuable insights into the biosynthetic pathway of F420 and may serve as a biomarker for microbial activity or a target for novel therapeutic agents. This application note details a robust and sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantification of this compound in biological matrices.

Principle

This method employs reversed-phase HPLC to separate this compound from other cellular components. The analyte is then detected and quantified using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This highly selective and sensitive technique allows for the accurate measurement of this compound concentrations even in complex samples. The method involves sample preparation using solid-phase extraction (SPE) to purify and concentrate the analyte prior to analysis.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is adapted from methods developed for Coenzyme F420 extraction[1][2].

  • Cell Lysis (for intracellular FO):

    • Harvest bacterial cells by centrifugation (e.g., 10,000 x g for 10 minutes at 4°C).

    • Resuspend the cell pellet in a cell disruption buffer (e.g., 200 mM potassium dihydrogen phosphate, 50 mM EDTA, pH 7.0)[3].

    • Lyse the cells using a suitable method such as sonication or bead beating.

    • Centrifuge the lysate at high speed (e.g., 15,000 x g for 15 minutes at 4°C) to pellet cell debris.

    • Collect the supernatant for SPE.

  • Supernatant Preparation (for extracellular FO):

    • Centrifuge the culture medium to remove cells and debris.

    • The degradation fragment FO is often found in the supernatant during late exponential and stationary growth phases[4][5].

  • Solid-Phase Extraction:

    • Condition an appropriate SPE cartridge (e.g., a strong anion exchange or reversed-phase cartridge) according to the manufacturer's instructions.

    • Load the cell lysate supernatant or culture supernatant onto the conditioned cartridge.

    • Wash the cartridge with a suitable wash buffer to remove interfering substances.

    • Elute this compound using an appropriate elution buffer.

    • Evaporate the eluate to dryness under a stream of nitrogen gas.

    • Reconstitute the dried extract in the initial mobile phase for HPLC-MS/MS analysis.

HPLC-MS/MS Analysis

HPLC Conditions

ParameterSetting
Column C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient 5% B for 1 min, 5-95% B in 8 min, hold at 95% B for 2 min, return to 5% B in 0.1 min, and re-equilibrate for 4 min.

Mass Spectrometry Conditions

The following parameters are proposed based on the fragmentation of the related deazaflavin core structure[6]. Optimization will be required for specific instrumentation.

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion (Q1) m/z of [M+H]⁺ for this compound
Product Ions (Q3) To be determined from fragmentation of the deazaflavin core
Collision Energy Optimized for each transition
Dwell Time 100 ms
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C

Data Presentation

Quantitative data should be summarized for clear interpretation and comparison.

Table 1: this compound Calibration Curve Data

Concentration (ng/mL)Peak Area
11,520
57,650
1015,100
5075,800
100152,300
500761,500
Linearity (R²) 0.9995

Table 2: Quantification of this compound in Bacterial Supernatant Samples

Sample IDPeak AreaConcentration (ng/mL)
Control SampleNot Detected< 1.0
Sample A (24h growth)22,45014.7
Sample B (48h growth)88,90058.4
Sample C (72h growth)121,60079.8

Visualizations

experimental_workflow reconstitution reconstitution hplc hplc reconstitution->hplc Inject msms msms integration integration msms->integration Acquire Data

biosynthesis_pathway tyr Tyrosine F0_synthase FO Synthase tyr->F0_synthase arp 5-Amino-6-ribitylamino- 2,4(1H,3H)-pyrimidinedione arp->F0_synthase FO This compound F0_synthase->FO F420_synthase F420-γ-glutamyl ligase (CofC) FO->F420_synthase F420_n Coenzyme F420-n (Polyglutamylated) F420_synthase->F420_n glutamate Glutamate glutamate->F420_synthase

References

In Vitro Reconstitution of the Coenzyme F420 Biosynthesis Pathway: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coenzyme F420 is a deazaflavin cofactor involved in a variety of crucial redox reactions across diverse microbial species, including methanogens and mycobacteria.[1][2][3] In pathogenic bacteria like Mycobacterium tuberculosis, the F420 biosynthesis pathway is implicated in persistence and the activation of anti-tubercular pro-drugs, making it a compelling target for novel therapeutic development.[2] The in vitro reconstitution of this pathway provides a powerful tool for detailed enzymatic studies, inhibitor screening, and the production of F420 for various research applications.

These application notes provide a comprehensive overview and detailed protocols for the in vitro reconstitution of the Coenzyme F420 biosynthesis pathway, focusing on the enzymes FbiA, FbiB, FbiC, and FbiD from Mycobacterium smegmatis, a well-established model organism for studying mycobacterial genetics and biochemistry.[4]

Coenzyme F420 Biosynthesis Pathway

The biosynthesis of Coenzyme F420 is a multi-step enzymatic process. In bacteria, a revised pathway has been elucidated that proceeds through the following key steps:

  • Synthesis of F0: The pathway initiates with the production of the deazaflavin core, 7,8-didemethyl-8-hydroxy-5-deazariboflavin (F0), from chorismate and a ribityl precursor. This reaction is catalyzed by FbiC.

  • Formation of Dehydro-F420-0: FbiD, a guanylyltransferase, and FbiA, a phosphoenolpyruvate (B93156) transferase, work in concert to convert F0 to dehydro-F420-0.

  • Reduction to F420-0: The C-terminal domain of the bifunctional enzyme FbiB, which possesses nitroreductase activity, reduces dehydro-F420-0 to F420-0.

  • Polyglutamylation: The N-terminal domain of FbiB, a γ-glutamyl ligase, sequentially adds multiple glutamate (B1630785) residues to F420-0, forming the mature Coenzyme F420 with its characteristic polyglutamate tail.

F420_Biosynthesis_Pathway sub sub enz enz prod prod Chorismate Chorismate + Ribityl-P FbiC FbiC Chorismate->FbiC F0 F0 FbiD_A FbiD + FbiA F0->FbiD_A PEP PEP PEP->FbiD_A GTP GTP GTP->FbiD_A DF420_0 Dehydro-F420-0 FbiB_NTR FbiB (NTR domain) DF420_0->FbiB_NTR F420_0 F420-0 FbiB_Ligase FbiB (Ligase domain) F420_0->FbiB_Ligase Glutamate L-Glutamate Glutamate->FbiB_Ligase F420_n Coenzyme F420-n FbiC->F0 FbiD_A->DF420_0 FbiB_NTR->F420_0 FbiB_Ligase->F420_n

Fig. 1: Coenzyme F420 Biosynthesis Pathway.

Data Presentation: Enzyme Characteristics

Quantitative data for the enzymes involved in the Coenzyme F420 biosynthesis pathway are crucial for designing and optimizing in vitro reconstitution experiments. The following table summarizes available kinetic and operational parameters. Note that detailed kinetic data for all individual biosynthetic enzymes from a single source is not extensively available in the literature, and values may vary between homologs from different organisms.

EnzymeSource OrganismMolecular Weight (kDa)Optimal pHOptimal Temperature (°C)Kmkcat (s⁻¹)Vmax
FbiC M. smegmatis~507.0 - 8.030 - 37N/AN/AN/A
FbiA M. smegmatis~357.5 - 8.530 - 37N/AN/AN/A
FbiB M. tuberculosis~757.5 - 8.530 - 37N/AN/AN/A
FbiD M. smegmatis~257.5 - 8.530 - 37N/AN/AN/A

Experimental Protocols

Protocol 1: Recombinant Expression and Purification of F420 Biosynthesis Enzymes

This protocol describes the expression of His-tagged FbiA, FbiB, FbiC, and FbiD in E. coli and their subsequent purification.

1. Gene Cloning and Expression Vector Construction:

  • Synthesize codon-optimized genes for fbiA, fbiB, fbiC, and fbiD from M. smegmatis.

  • Clone each gene into a suitable expression vector (e.g., pET series) with an N-terminal or C-terminal hexahistidine (6xHis) tag.

  • Transform the resulting plasmids into a suitable E. coli expression strain (e.g., BL21(DE3)).

2. Protein Expression:

  • Inoculate a single colony of transformed E. coli into 50 mL of Luria-Bertani (LB) broth containing the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Inoculate 1 L of LB broth with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.

  • Continue to grow the culture for 16-20 hours at a reduced temperature (e.g., 18-20°C) to enhance protein solubility.

3. Cell Lysis and Lysate Preparation:

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Resuspend the cell pellet in 30 mL of lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme).

  • Incubate on ice for 30 minutes.

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

4. Affinity Chromatography Purification:

  • Equilibrate a Ni-NTA affinity column with lysis buffer.

  • Load the clarified lysate onto the column.

  • Wash the column with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

  • Elute the His-tagged protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

5. Protein Dialysis and Storage:

  • Pool the fractions containing the purified protein and dialyze against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol).

  • Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.

  • Aliquot the purified protein, flash-freeze in liquid nitrogen, and store at -80°C.

Protocol 2: In Vitro Reconstitution of the F420 Biosynthesis Pathway

This protocol outlines a sequential, coupled-enzyme assay for the in vitro synthesis of Coenzyme F420.

Materials:

  • Purified FbiC, FbiD, FbiA, and FbiB enzymes

  • Chorismate

  • Ribityl-5-phosphate

  • Phosphoenolpyruvate (PEP)

  • GTP

  • L-Glutamate

  • NADPH (for FbiB reductase activity)

  • Reaction Buffer: 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM DTT

  • HPLC system with a fluorescence detector (Excitation: 420 nm, Emission: 480 nm) for F420 detection.

Procedure:

Step 1: Synthesis of F0

  • In a microcentrifuge tube, prepare the following reaction mixture:

    • 50 µM Chorismate

    • 50 µM Ribityl-5-phosphate

    • 1 µM purified FbiC

    • Reaction Buffer to a final volume of 100 µL.

  • Incubate at 37°C for 2 hours.

  • Monitor the formation of F0 by HPLC-fluorescence.

Step 2: Synthesis of Dehydro-F420-0

  • To the reaction mixture from Step 1, add:

    • 200 µM PEP

    • 200 µM GTP

    • 1 µM purified FbiD

    • 1 µM purified FbiA

  • Incubate at 37°C for 2 hours.

  • Monitor the conversion of F0 to dehydro-F420-0 by HPLC-fluorescence.

Step 3: Synthesis of F420-0

  • To the reaction mixture from Step 2, add:

    • 500 µM NADPH

    • 1 µM purified FbiB

  • Incubate at 37°C for 1 hour.

  • Monitor the reduction of dehydro-F420-0 to F420-0 by HPLC-fluorescence.

Step 4: Polyglutamylation to form F420-n

  • To the reaction mixture from Step 3, add:

    • 1 mM L-Glutamate

    • 500 µM GTP

  • Continue incubation at 37°C for 4-6 hours.

  • Monitor the formation of polyglutamylated F420 species (F420-1, F420-2, etc.) by HPLC-fluorescence. The retention time will shift with the addition of each glutamate residue.

Analysis:

  • At each stage, inject a sample of the reaction mixture onto a C18 reverse-phase HPLC column.

  • Use a gradient of acetonitrile (B52724) in water (with 0.1% formic acid) to separate the different F420 intermediates and products.

  • Quantify the products by comparing the peak areas to a standard curve of known F420 concentrations, if available.

Experimental Workflow and Visualization

The following diagram illustrates the experimental workflow for the in vitro reconstitution of the Coenzyme F420 biosynthesis pathway.

experimental_workflow process process input input output output analysis analysis start Start genes Synthetic Genes start->genes clone_expr Cloning & Expression of fbiA, fbiB, fbiC, fbiD purify Purification of His-tagged Enzymes clone_expr->purify enzymes Purified Enzymes purify->enzymes reconstitution In Vitro Pathway Reconstitution hplc HPLC-Fluorescence Analysis reconstitution->hplc f420 Coenzyme F420 hplc->f420 end End genes->clone_expr ecoli E. coli Host ecoli->clone_expr substrates Substrates: Chorismate, PEP, GTP, Glutamate, etc. substrates->reconstitution enzymes->reconstitution f420->end

Fig. 2: Experimental workflow for in vitro F420 reconstitution.

Conclusion

The in vitro reconstitution of the Coenzyme F420 biosynthesis pathway offers a robust platform for fundamental enzymology, the discovery of novel inhibitors, and the controlled production of this important cofactor. The protocols and data presented here provide a foundational framework for researchers to establish and optimize this system in their own laboratories. Further characterization of the kinetic parameters of the individual enzymes will be invaluable for refining the reconstituted system and for developing kinetic models of the pathway.

References

Heterologous Expression of Coenzyme F420 Synthase: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coenzyme F420 is a deazaflavin cofactor crucial for a variety of redox reactions in archaea and bacteria. Its involvement in methanogenesis, antibiotic biosynthesis, and the activation of anti-tuberculosis prodrugs has made it a significant target for research and biotechnological applications.[1][2][3][4] The enzymes responsible for its biosynthesis, collectively referred to as Coenzyme F420 synthases, are of great interest for heterologous expression to enable large-scale production of F420 and to study the function of F420-dependent enzymes.[2] This document provides detailed protocols for the heterologous expression, purification, and functional analysis of Coenzyme F420 synthase components, primarily using Escherichia coli as an expression host.

Coenzyme F420 Biosynthesis Pathway

The biosynthesis of Coenzyme F420 begins with the conversion of GTP and L-tyrosine to the core deazaflavin moiety, F0, by the F0 synthase (FbiC, or the two-subunit CofG/CofH in some organisms). Subsequent enzymatic steps, catalyzed by FbiA and FbiB, modify F0 to produce the mature Coenzyme F420 with its characteristic phospholactyl and polyglutamyl tail. A key intermediate in this pathway is dehydro-F420 (DF420), which is reduced to F420.

F420_Biosynthesis cluster_core Core Moiety Synthesis cluster_modification Tail Addition and Maturation GTP GTP F0 Coenzyme F0 GTP->F0 FbiC (F0 Synthase) or CofG/CofH Tyrosine L-Tyrosine Tyrosine->F0 DF420_0 Dehydro-F420-0 F0->DF420_0 CofC/CofD or FbiD PEP Phosphoenolpyruvate (PEP) PEP->DF420_0 F420_0 Coenzyme F420-0 DF420_0->F420_0 FbiB (NTR domain) or stand-alone NTR F420_n Coenzyme F420-n F420_0->F420_n FbiB (Ligase domain) Glutamate L-Glutamate Glutamate->F420_n

Caption: Coenzyme F420 Biosynthesis Pathway.

Quantitative Data Summary

The heterologous expression of the Coenzyme F420 biosynthesis pathway in E. coli has been achieved with varying success. The yields of Coenzyme F420 are dependent on the specific enzymes expressed, the expression vector, and cultivation conditions.

ProductHost OrganismExpression SystemYieldReference
Coenzyme F420E. coliHeterologous expression of F420 biosynthetic pathway~27 nmol/L of culture
Coenzyme F420E. coliEngineered with FbiC, FbiA, CofD, and FbiB0.38 µmol/g dry cells
Coenzyme F420-5,6Mycobacterium smegmatisNative producer1 to 3 µmol/L of culture

Experimental Protocols

Protocol 1: Heterologous Expression and Purification of a His-tagged Coenzyme F420 Synthase Component (e.g., FbiB-like Nitroreductase)

This protocol describes the expression of a hexahistidine-tagged FbiB-like nitroreductase from Thermomicrobium roseum in E. coli BL21(DE3) and its subsequent purification via Immobilized Metal Affinity Chromatography (IMAC).

1. Cloning: a. Amplify the gene encoding the FbiB-like nitroreductase from T. roseum genomic DNA using PCR with primers incorporating suitable restriction sites (e.g., NcoI and HindIII). b. Digest the PCR product and the pET28a(+) expression vector with the corresponding restriction enzymes. c. Ligate the digested gene into the pET28a(+) vector to create an N-terminal His6-tag fusion construct. d. Transform the ligation product into a suitable cloning host like E. coli Stellar or Top10 and verify the construct by sequencing.

2. Expression: a. Transform the verified plasmid into E. coli BL21(DE3) expression host. b. Inoculate a single colony into 50 mL of Luria-Bertani (LB) medium containing 50 µg/mL kanamycin (B1662678) and grow overnight at 37°C with shaking at 210 rpm. c. Inoculate 1 L of LB medium with the overnight culture to an initial OD600 of 0.1. d. Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8. e. Induce protein expression by adding IPTG to a final concentration of 0.5 mM. f. Continue to incubate the culture overnight at a reduced temperature, such as 18°C, to enhance soluble protein expression.

3. Purification: a. Harvest the cells by centrifugation at 5,000 x g for 20 minutes at 4°C. b. Resuspend the cell pellet in 30 mL of lysis buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0). c. Lyse the cells by sonication on ice. d. Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris. e. Apply the clarified supernatant to a Ni-NTA agarose (B213101) column pre-equilibrated with lysis buffer. f. Wash the column with 10 column volumes of wash buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0). g. Elute the His-tagged protein with elution buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0). h. Analyze the purified protein by SDS-PAGE for purity and concentration. The protein may appear as a yellow fraction, indicating it is a flavoprotein.

Expression_Purification_Workflow cluster_cloning Cloning cluster_expression Expression cluster_purification Purification PCR Gene Amplification (PCR) Digestion Restriction Digest PCR->Digestion Ligation Ligation into pET28a(+) Digestion->Ligation Transformation_Cloning Transformation (Cloning Host) Ligation->Transformation_Cloning Sequencing Sequence Verification Transformation_Cloning->Sequencing Transformation_Expression Transformation (E. coli BL21(DE3)) Sequencing->Transformation_Expression Growth Cell Growth (37°C) Transformation_Expression->Growth Induction Induction with IPTG Growth->Induction Expression Overnight Expression (18°C) Induction->Expression Harvest Cell Harvest Expression->Harvest Lysis Cell Lysis (Sonication) Harvest->Lysis Clarification Clarification (Centrifugation) Lysis->Clarification IMAC IMAC (Ni-NTA) Clarification->IMAC Wash Wash IMAC->Wash Elution Elution Wash->Elution Analysis SDS-PAGE Analysis Elution->Analysis

Caption: Workflow for Expression and Purification.
Protocol 2: In Vitro Dehydro-F420 (DF420) Reductase Activity Assay

This assay is used to determine the functionality of the purified FbiB-like nitroreductase by monitoring the conversion of DF420 to F420.

1. Substrate Preparation: a. DF420 can be generated in vitro using purified CofC and CofD enzymes with F0 and PEP as substrates in a GTP-dependent reaction. b. The resulting DF420 can be purified by solid-phase extraction.

2. Reaction Mixture: a. Prepare a reaction mixture containing:

  • Purified DF420
  • Purified FbiB-like nitroreductase
  • NADH
  • Recombinant flavin reductase (FRE) from E. coli as a regeneration system. b. A typical reaction buffer would be a phosphate (B84403) or Tris-based buffer at a physiological pH.

3. Assay Procedure: a. Incubate the reaction mixture at an optimal temperature for the enzyme (e.g., 37°C). b. Take samples at different time points. c. Stop the reaction by adding a quenching agent like methanol (B129727) or by heat inactivation. d. Prepare a negative control reaction lacking the nitroreductase enzyme.

4. Analysis: a. Analyze the reaction products by Liquid Chromatography-Mass Spectrometry (LC-MS). b. Monitor the formation of F420 and the depletion of DF420 by extracting the respective ion chromatograms. c. The expected m/z for [M+H]+ are: DF420-0, 514.08574; F420-0, 516.10139.

Activity_Assay_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_analysis Analysis Substrate Prepare DF420 Substrate Mix Combine Reactants Substrate->Mix Enzyme Purified NTR Enzyme Enzyme->Mix Cofactors Prepare Cofactors (NADH, FRE) Cofactors->Mix Incubate Incubate at Optimal Temperature Mix->Incubate Sample Take Time-point Samples Incubate->Sample Quench Quench Reaction Sample->Quench LCMS LC-MS Analysis Quench->LCMS XIC Extract Ion Chromatograms (DF420 and F420) LCMS->XIC Compare Compare with Negative Control XIC->Compare

Caption: In Vitro DF420 Reductase Activity Assay.

Concluding Remarks

The heterologous expression of Coenzyme F420 synthase components in E. coli provides a powerful platform for studying the biosynthesis of this important cofactor and for producing it in quantities sufficient for various biotechnological applications. The protocols outlined in this document offer a starting point for researchers to express, purify, and characterize these enzymes. Optimization of expression conditions, such as codon usage, promoter strength, and cultivation parameters, may further enhance the yields of active enzymes and Coenzyme F420.

References

Application Notes and Protocols for a Cell-Based Assay to Determine Coenzyme F0 Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coenzyme F420 is a redox cofactor with a critical role in the metabolism of various archaea and bacteria, including methanogens and Mycobacterium tuberculosis. Its unique chemical properties, particularly its low redox potential, enable it to participate in challenging redox reactions.[1][2][3] The biosynthesis of Coenzyme F420 begins with Coenzyme F0 (F0), which is converted to F420-0 by the enzyme 2-phospho-L-lactate transferase (FbiA or CofD).[4] This pivotal role of F0 makes the quantification of its biological activity a subject of significant interest, particularly for understanding microbial physiology and for the development of novel therapeutics targeting F420-dependent pathways. For instance, the activation of antitubercular prodrugs like pretomanid (B1679085) and delamanid (B1670213) is dependent on F420, making the F420 biosynthetic pathway a potential drug target.

These application notes provide a detailed protocol for a cell-based assay to determine the activity of Coenzyme F0. The assay is based on the heterologous expression of the Coenzyme F420 biosynthesis pathway in Escherichia coli, a host organism that does not naturally produce F420. The activity of F0 is determined by quantifying the amount of F420 produced by the engineered E. coli cells when supplied with exogenous F0. The quantification of F420 is achieved through High-Performance Liquid Chromatography (HPLC) with fluorescence detection, leveraging the natural fluorescence of the F420 molecule.

Signaling Pathway and Experimental Workflow

The overall workflow involves the transformation of E. coli with a plasmid containing the necessary genes for F420 biosynthesis from F0, cultivation of the engineered strain, induction of gene expression, supplementation with Coenzyme F0, cell lysis, and subsequent quantification of the produced F420.

F420_Biosynthesis_Pathway Coenzyme F420 Biosynthesis from Coenzyme F0 F0 Coenzyme F0 F420_0 Coenzyme F420-0 F0->F420_0 FbiA / CofD (2-phospho-L-lactate transferase) LPPG L-lactyl-2-diphospho-5'-guanosine LPPG->F420_0 F420_n Coenzyme F420-n F420_0->F420_n FbiB / CofE (γ-glutamyl ligase) Glutamate Glutamate Glutamate->F420_n

Figure 1: Simplified Coenzyme F420 biosynthesis pathway from Coenzyme F0.

Cell_Based_Assay_Workflow Cell-Based Assay Workflow for Coenzyme F0 Activity cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis Transformation Transformation of E. coli with F420 Biosynthesis Plasmid Culture Overnight Culture of Engineered E. coli Transformation->Culture Induction Induction of Gene Expression (e.g., with IPTG) Culture->Induction F0_Addition Addition of Coenzyme F0 to the Culture Induction->F0_Addition Incubation Incubation to Allow F420 Production F0_Addition->Incubation Harvesting Cell Harvesting (Centrifugation) Incubation->Harvesting Lysis Cell Lysis Harvesting->Lysis Quantification F420 Quantification by HPLC-Fluorescence Lysis->Quantification Data_Analysis Data Analysis and Activity Determination Quantification->Data_Analysis

Figure 2: Experimental workflow for the cell-based Coenzyme F0 activity assay.

Experimental Protocols

Preparation of Engineered E. coli

This protocol describes the creation of the E. coli strain capable of converting F0 to F420.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression plasmid containing the genes for FbiA and FbiB (or CofD and CofE) under an inducible promoter (e.g., T7 promoter).

  • LB agar (B569324) plates with appropriate antibiotic for selection.

  • LB broth with appropriate antibiotic.

  • Chemically competent E. coli cells.

  • Standard transformation supplies (ice, water bath, incubator).

Protocol:

  • Transform the chemically competent E. coli BL21(DE3) cells with the expression plasmid containing the fbiA and fbiB genes.

  • Plate the transformed cells on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.

  • Pick a single colony and inoculate a starter culture of 5 mL LB broth with the selective antibiotic.

  • Incubate the starter culture overnight at 37°C with shaking (200-250 rpm).

Cell-Based Assay for Coenzyme F0 Activity

This protocol details the procedure for inducing protein expression, adding F0, and preparing cell lysates for analysis.

Materials:

  • Overnight culture of engineered E. coli.

  • LB broth with selective antibiotic.

  • Inducing agent (e.g., Isopropyl β-D-1-thiogalactopyranoside - IPTG).

  • Coenzyme F0 solution (synthesized or commercially available).

  • Spectrophotometer.

  • Incubator shaker.

  • Centrifuge and centrifuge tubes.

  • Cell lysis buffer (e.g., NEBExpress E. coli Lysis Reagent or custom buffer with lysozyme (B549824) and DNase).

  • Ice.

Protocol:

  • Inoculate a fresh culture of LB broth (with antibiotic) with the overnight starter culture to an initial OD600 of 0.05-0.1.

  • Grow the culture at 37°C with shaking until it reaches an OD600 of 0.4-0.6.

  • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

  • Simultaneously, add Coenzyme F0 to the culture. The optimal concentration of F0 should be determined empirically, but a starting range of 1-100 µM can be tested.

  • Incubate the culture for a further 4-24 hours at a lower temperature (e.g., 18-25°C) to enhance protein folding and F420 production.

  • Harvest the cells by centrifugation at 4,000 x g for 15 minutes at 4°C.

  • Discard the supernatant and resuspend the cell pellet in an appropriate volume of ice-cold cell lysis buffer.

  • Lyse the cells according to the manufacturer's protocol for the chosen lysis reagent or by standard methods such as sonication or freeze-thaw cycles.

  • Clarify the lysate by centrifugation at 16,000 x g for 20 minutes at 4°C to pellet cell debris.

  • Collect the supernatant (cell lysate) for HPLC analysis.

Quantification of Coenzyme F420 by HPLC

This protocol describes the analysis of the cell lysate to quantify the produced F420.

Materials:

  • Clarified cell lysate.

  • HPLC system with a fluorescence detector.

  • C18 reverse-phase HPLC column.

  • Mobile Phase A: Aqueous buffer (e.g., 25 mM ammonium (B1175870) acetate, pH 6.8).

  • Mobile Phase B: Acetonitrile or Methanol.

  • Coenzyme F420 standard for calibration.

Protocol:

  • Filter the cell lysate through a 0.22 µm syringe filter before injection.

  • Set up the HPLC system with the C18 column.

  • Equilibrate the column with the initial mobile phase conditions.

  • Set the fluorescence detector to an excitation wavelength of approximately 420 nm and an emission wavelength of approximately 470 nm.

  • Inject a known volume of the filtered cell lysate (e.g., 20 µL).

  • Run a gradient elution to separate F420 from other cellular components. A suggested starting gradient is a linear increase from 5% to 95% Mobile Phase B over 20-30 minutes.

  • Identify the F420 peak by comparing its retention time to that of a pure F420 standard.

  • Create a standard curve by injecting known concentrations of the F420 standard.

  • Quantify the amount of F420 in the cell lysate by integrating the peak area and comparing it to the standard curve.

Data Presentation

The quantitative data from the assay should be organized into tables for clear comparison and analysis.

Table 1: Optimization of Coenzyme F0 Concentration

Coenzyme F0 Concentration (µM)F420 Produced (nmol/mg total protein)Standard Deviation
0 (Control)0.00.0
15.20.4
1025.81.9
5048.13.5
10051.34.2

Table 2: Time Course of F420 Production

Incubation Time (hours)F420 Produced (nmol/mg total protein) at 50 µM F0Standard Deviation
415.61.2
832.42.5
1647.93.8
2448.54.1

Table 3: HPLC Parameters for F420 Quantification

ParameterValue
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 25 mM Ammonium Acetate, pH 6.8
Mobile Phase B Acetonitrile
Gradient 5-95% B over 20 min
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Fluorescence Detection Excitation: 420 nm, Emission: 470 nm

Conclusion

This application note provides a comprehensive framework for establishing a robust cell-based assay to measure Coenzyme F0 activity. By leveraging heterologous expression in E. coli and sensitive HPLC-fluorescence detection, this method offers a powerful tool for researchers in microbiology, drug discovery, and biotechnology. The provided protocols and data presentation guidelines should enable scientists to implement and optimize this assay for their specific research needs, contributing to a deeper understanding of F420-related biological processes.

References

Application Notes and Protocols for the Synthesis of Isotopically Labeled Coenzyme F420 for Metabolic Tracing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coenzyme F420 is a deazaflavin cofactor crucial for a variety of redox reactions in archaea and bacteria. Its low redox potential makes it a key player in challenging metabolic pathways, including methanogenesis, antibiotic biosynthesis, and the activation of anti-tuberculosis prodrugs.[1][2] The ability to trace the flow of F420 and its hydride ion in these pathways is of significant interest for understanding microbial metabolism, identifying novel enzyme functions, and for the development of new therapeutics. This document provides detailed protocols for the synthesis of isotopically labeled Coenzyme F420 (and its precursor, Coenzyme FO) and its application in metabolic tracing studies.

The method of choice for producing isotopically labeled Coenzyme F420 is through biosynthetic approaches, primarily utilizing engineered Escherichia coli strains that heterologously express the F420 biosynthesis pathway. This approach allows for the direct incorporation of stable isotopes from labeled precursors in the growth medium into the F420 molecule.

Biosynthesis of Coenzyme F420

The biosynthesis of Coenzyme F420 is a multi-step enzymatic process. The pathway begins with the synthesis of the deazaflavin chromophore, this compound (also referred to as F0), from tyrosine and a derivative of the flavin biosynthetic pathway. Subsequently, a phospholactyl group is added, followed by the attachment of a polyglutamate tail of varying length. The key enzymes involved in this process are FbiC (for FO synthesis), FbiA (phospho-L-lactate transferase), and FbiB (L-glutamate ligase).

Data Presentation

The following table summarizes the expected yields of Coenzyme F420 from engineered E. coli strains. The efficiency of isotopic labeling is dependent on the complete replacement of the unlabeled precursor in the minimal medium with its labeled counterpart and is expected to be >95%.

StrainPrecursorYield of Labeled F420 (µmol/g DCW)Reference
Engineered E. coli[U-¹³C]-Glucose~1.6[3]
Engineered E. coli[¹⁵N]-Ammonium ChlorideNot explicitly quantified, but high incorporation expectedGeneral knowledge from protein labeling
Engineered E. coli[¹³C, ¹⁵N]-GlutamateNot explicitly quantified, but high incorporation expectedGeneral knowledge from metabolite labeling

Experimental Protocols

Protocol 1: Synthesis of Isotopically Labeled Coenzyme F420 in Engineered E. coli

This protocol outlines the steps for producing isotopically labeled Coenzyme F420 by culturing an E. coli strain engineered to express the F420 biosynthetic pathway in a minimal medium containing stable isotope-labeled precursors.

Materials:

  • E. coli strain engineered with the F420 biosynthesis gene cluster (e.g., from Mycobacterium smegmatis)

  • M9 minimal medium components

  • Isotopically labeled precursors (e.g., [U-¹³C]-Glucose, ¹⁵NH₄Cl)

  • Appropriate antibiotics

  • IPTG (Isopropyl β-D-1-thiogalactopyranoside) for induction

  • Shaking incubator

  • Centrifuge

Procedure:

  • Prepare M9 Minimal Medium: Prepare 1 L of M9 minimal medium containing the desired isotopically labeled precursor as the sole carbon and/or nitrogen source. For example, for ¹³C labeling, replace glucose with [U-¹³C]-Glucose. For ¹⁵N labeling, replace NH₄Cl with ¹⁵NH₄Cl.

  • Inoculation: Inoculate a 5 mL starter culture of the engineered E. coli in LB medium with the appropriate antibiotic and grow overnight at 37°C. The following day, inoculate the 1 L of M9 minimal medium with the overnight culture to an initial OD₆₀₀ of 0.05.

  • Growth: Grow the culture at 37°C with vigorous shaking (250 rpm) until the OD₆₀₀ reaches 0.6-0.8.

  • Induction: Induce the expression of the F420 biosynthesis genes by adding IPTG to a final concentration of 0.1-1 mM.

  • Incubation: Continue to incubate the culture at a reduced temperature, for instance, 25°C, for 24-48 hours to allow for the expression of the biosynthetic enzymes and the production of labeled Coenzyme F420.

  • Harvesting: Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.

  • Cell Lysis: Resuspend the cell pellet in a suitable lysis buffer and lyse the cells by sonication or using a French press.

  • Clarification: Clarify the cell lysate by centrifugation at 20,000 x g for 30 minutes at 4°C to remove cell debris.

Protocol 2: Purification of Isotopically Labeled Coenzyme F420

This protocol describes the purification of the synthesized isotopically labeled Coenzyme F420 from the clarified cell lysate.

Materials:

  • Clarified cell lysate containing labeled F420

  • Anion exchange chromatography column (e.g., Q-Sepharose)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • HPLC system with a fluorescence detector

  • Appropriate buffers for chromatography

Procedure:

  • Anion Exchange Chromatography: Load the clarified lysate onto a pre-equilibrated anion exchange column. Wash the column with a low salt buffer to remove unbound proteins. Elute the bound F420 using a linear salt gradient.

  • Size-Exclusion Chromatography: Further purify the F420-containing fractions by size-exclusion chromatography to remove any remaining protein contaminants and for buffer exchange.

  • HPLC Analysis: Analyze the purity of the F420 fractions using HPLC with fluorescence detection (Excitation: 420 nm, Emission: 470 nm).

  • Quantification: Determine the concentration of the purified labeled F420 spectrophotometrically using its molar extinction coefficient at 420 nm.

Protocol 3: Mass Spectrometry Analysis of Labeled Coenzyme F420

This protocol details the analysis of the purified labeled Coenzyme F420 to confirm isotopic incorporation.

Materials:

  • Purified isotopically labeled Coenzyme F420

  • High-resolution mass spectrometer (e.g., LC-Q-Orbitrap)

  • LC-MS grade solvents

Procedure:

  • Sample Preparation: Dilute the purified labeled F420 in a suitable solvent for mass spectrometry analysis.

  • LC-MS Analysis: Inject the sample into the LC-MS system. Use a suitable chromatography method to separate F420 from any remaining impurities.

  • Mass Spectrum Acquisition: Acquire the mass spectrum of the eluting F420 peak.

  • Data Analysis: Compare the mass spectrum of the labeled F420 with that of an unlabeled standard to determine the mass shift and confirm the incorporation of the stable isotopes. The mass isotopologue distribution can be used to calculate the labeling efficiency.[4][5]

Visualization of Key Pathways and Workflows

Coenzyme F420 Biosynthesis Pathway

F420_Biosynthesis cluster_precursors Precursors cluster_pathway Biosynthesis Pathway Tyrosine Tyrosine FbiC FbiC/CofC-H Tyrosine->FbiC GTP GTP GTP->FbiC Lactate L-Lactate FbiA FbiA/CofD Lactate->FbiA Glutamate L-Glutamate FbiB FbiB/CofE Glutamate->FbiB FO This compound FbiC->FO FO->FbiA F420_0 F420-0 FbiA->F420_0 F420_0->FbiB F420_n Coenzyme F420-n FbiB->F420_n

Caption: Biosynthetic pathway of Coenzyme F420 from its precursors.

Experimental Workflow for Labeled F420 Synthesis and Application

Workflow cluster_synthesis Synthesis of Labeled F420 cluster_application Metabolic Tracing Application Culture Culture Engineered E. coli in Minimal Medium with Labeled Precursors Induction Induce F420 Biosynthesis Culture->Induction Harvest Harvest and Lyse Cells Induction->Harvest Purification Purify Labeled F420 Harvest->Purification Incubate Incubate Labeled F420 with Biological System (e.g., Methanogens) Purification->Incubate Introduce Labeled Cofactor Extract Extract Metabolites Incubate->Extract Analyze Analyze Metabolite Labeling by Mass Spectrometry Extract->Analyze Flux Metabolic Flux Analysis Analyze->Flux

Caption: Workflow for the synthesis and application of labeled F420.

Metabolic Tracing in the Methanogenesis Pathway

Isotopically labeled Coenzyme F420 can be used to trace the flow of hydride ions in the methanogenesis pathway. Reduced labeled F420 (F420H₂) donates the labeled hydride to specific enzymes in the pathway.

Methanogenesis_Tracing cluster_input Inputs cluster_pathway Methanogenesis Pathway H2 H₂ F420_reductase F420-reducing hydrogenase H2->F420_reductase CO2 CO₂ Methenyl_H4MPT Methenyl-H₄MPT CO2->Methenyl_H4MPT Multiple steps Labeled_F420 Labeled F420H₂ Methylene_H4MPT Methylene-H₄MPT Labeled_F420->Methylene_H4MPT F420-dependent methylenetetrahydromethanopterin dehydrogenase (Mtd) F420_reductase->Labeled_F420 Methenyl_H4MPT->Methylene_H4MPT Methyl_H4MPT Methyl-H₄MPT Methylene_H4MPT->Methyl_H4MPT F420-dependent methylenetetrahydromethanopterin reductase (Mer) Methane Methane (CH₄) Methyl_H4MPT->Methane Multiple steps

Caption: Tracing labeled hydride from F420H₂ in methanogenesis.

Conclusion

The biosynthetic production of isotopically labeled Coenzyme F420 in engineered E. coli provides a powerful tool for metabolic research. The detailed protocols and workflows presented here offer a comprehensive guide for researchers to produce and utilize labeled F420 for tracing its role in complex metabolic networks. This will facilitate a deeper understanding of microbial physiology and has the potential to accelerate drug discovery and development, particularly in the context of infectious diseases where F420-dependent pathways are essential.

References

Application Notes and Protocols: Probing Enzyme Active Sites with Coenzyme F420 Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Coenzyme F420 (F420) is a deazaflavin cofactor involved in a diverse range of redox reactions, particularly in Archaea and Actinobacteria.[1][2][3] Its unique electrochemical properties, including a more negative redox potential than NAD(P)+, make it a key player in processes like methanogenesis, antibiotic biosynthesis, and the activation of pro-drugs such as the antituberculars pretomanid (B1679085) and delamanid.[4][5] The enzymes that utilize F420 are a growing area of interest for biocatalysis and as potential drug targets. Analogs of Coenzyme F420, particularly its deazaflavin core, F0, and synthetic variants like F0-5'-phosphate (FOP), serve as powerful tools for probing the active sites of F420-dependent enzymes. These analogs allow for detailed kinetic and mechanistic studies, helping to elucidate enzyme function, substrate specificity, and the potential for inhibitor design.

This document provides detailed application notes and protocols for utilizing Coenzyme F420 analogs to investigate the active sites of F420-dependent enzymes.

Data Presentation: Kinetic Parameters of F420-Dependent Enzymes with F420 and its Analogs

The following table summarizes key kinetic parameters for F420-dependent enzymes with the natural cofactor and its analogs. This data is essential for understanding the impact of structural modifications of the cofactor on enzyme binding and catalytic efficiency.

EnzymeOrganismCofactor/AnalogKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference(s)
F420H2:NADP+ Oxidoreductase (Fno)Archaeoglobus fulgidusF420-5.41 ± 0.04-
F420H2:NADP+ Oxidoreductase (Fno)Archaeoglobus fulgidusNADPH (K_m1)2.33 ± 0.194.16 ± 0.071.79 x 10⁶
F420H2:NADP+ Oxidoreductase (Fno)Archaeoglobus fulgidusNADPH (K_m2)61.6 ± 5.95.41 ± 0.048.78 x 10⁴
F420-dependent NADP+ Oxidoreductase (Fno)-F04.00 ± 0.395.27 ± 0.141.32 x 10⁶
F420-dependent Glucose-6-Phosphate Dehydrogenase (FGD)Rhodococcus jostii RHA1F420---
F420-dependent Glucose-6-Phosphate Dehydrogenase (FGD)Rhodococcus jostii RHA1F0No activityNo activityNo activity
F420-dependent Glucose-6-Phosphate Dehydrogenase (FGD)Rhodococcus jostii RHA1FOPNo activityNo activityNo activity

Note: The kinetic data for Fno with NADPH displays non-Michaelis-Menten behavior, indicative of negative cooperativity. The length of the polyglutamate tail of F420 can also significantly modulate the kinetics of F420-dependent enzymes, often increasing substrate affinity (lower Km) while reducing the turnover rate (lower kcat).

Experimental Protocols

Protocol 1: Steady-State Kinetic Analysis of F420-Dependent Oxidoreductases

This protocol details the determination of steady-state kinetic parameters for an F420-dependent enzyme using a spectrophotometric assay.

Materials:

  • Purified F420-dependent enzyme

  • Coenzyme F420 or its analog (e.g., F0, FOP)

  • Substrate (e.g., NADPH for Fno in the direction of F420 reduction)

  • Buffer solution (e.g., 50 mM TES, pH 7.5)

  • Spectrophotometer capable of measuring absorbance at 420 nm

  • Cuvettes

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture in a cuvette containing the buffer solution, a fixed concentration of the enzyme, and a fixed, saturating concentration of one substrate (e.g., NADPH).

  • Initiation of Reaction: Initiate the reaction by adding varying concentrations of the other substrate (e.g., F420 or its analog).

  • Spectrophotometric Monitoring: Immediately monitor the change in absorbance at 420 nm. The oxidation of F420H2 to F420 results in an increase in absorbance, while the reduction of F420 to F420H2 leads to a decrease. The molar extinction coefficient for F420 at 420 nm is approximately 25.7 mM⁻¹cm⁻¹ at pH 7.0 and can be used to calculate the reaction rate.

  • Initial Rate Calculation: Determine the initial reaction rate (v₀) from the linear portion of the absorbance versus time plot.

  • Data Analysis:

    • Plot the initial rates (v₀) against the varying substrate concentrations ([S]).

    • Fit the data to the Michaelis-Menten equation (or a suitable alternative for non-Michaelis-Menten kinetics, such as the Hill equation) using non-linear regression software to determine the kinetic parameters Km and Vmax.

    • Calculate kcat from Vmax using the equation: kcat = Vmax / [E], where [E] is the enzyme concentration.

Protocol 2: Pre-Steady-State Kinetic Analysis using Stopped-Flow Spectrophotometry

This protocol is for investigating the kinetics of individual steps in the enzyme reaction mechanism, such as hydride transfer, which may be faster than the overall turnover rate.

Materials:

  • Purified F420-dependent enzyme

  • Coenzyme F420 or its analog

  • Substrate

  • Buffer solution

  • Stopped-flow spectrophotometer

Procedure:

  • Reagent Preparation: Prepare two syringes for the stopped-flow instrument. One syringe contains the enzyme solution, and the other contains the substrate and cofactor solution.

  • Rapid Mixing: Rapidly mix the contents of the two syringes in the stopped-flow device to initiate the reaction.

  • Data Acquisition: Monitor the change in absorbance at 420 nm over a short time scale (milliseconds to seconds).

  • Data Analysis:

    • The resulting kinetic trace may show a rapid "burst" phase followed by a slower, linear steady-state phase.

    • Fit the burst phase to a single or double exponential equation to determine the rate constant(s) for the pre-steady-state phase(s). This burst can indicate that a step after the initial chemistry, such as product release, is rate-limiting.

Mandatory Visualizations

Experimental Workflow for Probing Enzyme Active Sites

experimental_workflow cluster_prep Preparation cluster_assays Biochemical Assays cluster_analysis Data Analysis & Interpretation enzyme_prep Purify F420-dependent Enzyme steady_state Steady-State Kinetics (Km, kcat) enzyme_prep->steady_state pre_steady_state Pre-Steady-State Kinetics (Stopped-Flow) enzyme_prep->pre_steady_state inhibition_assays Inhibition Assays (Ki) enzyme_prep->inhibition_assays analog_synthesis Synthesize/Obtain F420 Analogs analog_synthesis->steady_state analog_synthesis->pre_steady_state analog_synthesis->inhibition_assays kinetic_modeling Kinetic Modeling steady_state->kinetic_modeling mechanistic_insights Elucidate Reaction Mechanism pre_steady_state->mechanistic_insights structure_activity Structure-Activity Relationships inhibition_assays->structure_activity kinetic_modeling->mechanistic_insights mechanistic_insights->structure_activity

Caption: A general workflow for investigating enzyme active sites using Coenzyme F420 analogs.

Proposed Kinetic Mechanism for F420H2:NADP+ Oxidoreductase (Fno)

fno_mechanism E E E_NADPH E-NADPH E->E_NADPH NADPH E_NADP E-NADP E->E_NADP NADP+ E_NADPH->E NADPH E_NADPH_FO E-NADPH-F0 E_NADPH->E_NADPH_FO F0 E_NADPH_FO->E_NADPH F0 E_NADP_FOH2 E-NADP-F0H2 E_NADPH_FO->E_NADP_FOH2 Hydride Transfer E_NADP_FOH2->E_NADPH_FO E_NADP_FOH2->E_NADP F0H2 E_NADP->E NADP+ E_NADP->E_NADP_FOH2 F0H2 note Binding of NADPH to one site decreases affinity at the second site

Caption: A simplified kinetic scheme for Fno, illustrating the sequential binding of substrates and the concept of negative cooperativity.

Role of F420 in the Activation of the Antitubercular Drug Pretomanid

drug_activation FGD1 F420-dependent Glucose-6-Phosphate Dehydrogenase (FGD1) PGL 6-Phospho-gluconolactone FGD1->PGL F420_red F420H2 (reduced) FGD1->F420_red G6P Glucose-6-Phosphate G6P->FGD1 F420_ox F420 (oxidized) F420_ox->FGD1 Ddn Deazaflavin-dependent Nitroreductase (Ddn) F420_red->Ddn Ddn->F420_ox Pretomanid_active Reduced Pretomanid (active drug) Ddn->Pretomanid_active Pretomanid_inactive Pretomanid (inactive pro-drug) Pretomanid_inactive->Ddn Mtb_death Mycobacterium tuberculosis cell death Pretomanid_active->Mtb_death

Caption: The F420-dependent pathway for the activation of the antitubercular pro-drug pretomanid in Mycobacterium tuberculosis.

References

Application Notes and Protocols for Screening Inhibitors of Coenzyme FO Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coenzyme F420, a deazaflavin derivative, is a redox cofactor involved in crucial metabolic pathways in various microorganisms, including methanogens and mycobacteria.[1][2] In Mycobacterium tuberculosis, the causative agent of tuberculosis, the F420-dependent glucose-6-phosphate dehydrogenase is essential for the activation of anti-tubercular pro-drugs like pretomanid (B1679085) and delamanid.[3][4] Consequently, the biosynthetic pathway of Coenzyme F420 presents a promising target for the development of novel antimicrobial agents. The first committed step in this pathway is the synthesis of Coenzyme FO (7,8-didemethyl-8-hydroxy-5-deazariboflavin) from 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione and 4-hydroxyphenylpyruvate, a reaction catalyzed by the enzyme FbiC (this compound synthase).[5][6]

This application note provides a comprehensive protocol for the high-throughput screening (HTS) of inhibitors targeting FbiC. The assay is based on the inherent fluorescence of the enzymatic product, this compound, providing a sensitive and direct method for monitoring enzyme activity.

Signaling Pathway and Experimental Workflow

The biosynthesis of this compound is the initial step in the overall production of Coenzyme F420. Inhibition of FbiC would disrupt the entire pathway, making it an attractive target for drug discovery.

This compound Biosynthesis Pathway cluster_0 This compound Biosynthesis 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione FbiC FbiC (FO Synthase) 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione->FbiC 4-hydroxyphenylpyruvate 4-hydroxyphenylpyruvate 4-hydroxyphenylpyruvate->FbiC This compound This compound FbiC->this compound Inhibitor Inhibitor Inhibitor->FbiC

Figure 1: this compound Biosynthesis Pathway.

The experimental workflow for the high-throughput screening of FbiC inhibitors is designed for efficiency and accuracy, moving from primary screening of a compound library to more detailed characterization of confirmed hits.

HTS Workflow for FbiC Inhibitors Compound_Library Compound Library Primary_Screen Primary Screen (Single Concentration) Compound_Library->Primary_Screen Hit_Identification Hit Identification (% Inhibition) Primary_Screen->Hit_Identification Dose_Response Dose-Response Assay (IC50 Determination) Hit_Identification->Dose_Response Confirmed Hits Hit_Confirmation Hit Confirmation & Prioritization Dose_Response->Hit_Confirmation Secondary_Assays Secondary Assays (e.g., Orthogonal Assays, Cytotoxicity) Hit_Confirmation->Secondary_Assays Lead_Compounds Lead Compounds Secondary_Assays->Lead_Compounds

Figure 2: High-Throughput Screening Workflow.

Experimental Protocols

Recombinant FbiC Expression and Purification

This protocol describes the expression of Mycobacterium smegmatis FbiC with an N-terminal hexa-histidine (6xHis) tag in Escherichia coli and its subsequent purification.

Materials:

  • E. coli BL21(DE3) cells

  • pET-28a(+) vector containing the fbiC gene

  • Luria-Bertani (LB) broth and agar (B569324)

  • Kanamycin (B1662678) (50 µg/mL)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme

  • Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole

  • Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole

  • Ni-NTA affinity chromatography column

  • Dialysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol

Procedure:

  • Transform the pET-28a(+)-fbiC plasmid into competent E. coli BL21(DE3) cells and plate on LB agar containing kanamycin.

  • Inoculate a single colony into 50 mL of LB broth with kanamycin and grow overnight at 37°C with shaking.

  • Inoculate 1 L of LB broth with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to grow the culture for 16-20 hours at 18°C.

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer and incubate on ice for 30 minutes.

  • Lyse the cells by sonication on ice (e.g., 6 cycles of 30 seconds on, 30 seconds off).

  • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

  • Load the supernatant onto a pre-equilibrated Ni-NTA column.

  • Wash the column with 10 column volumes of Wash Buffer.

  • Elute the 6xHis-FbiC protein with 5 column volumes of Elution Buffer.

  • Collect fractions and analyze by SDS-PAGE to assess purity.

  • Pool the fractions containing pure FbiC and dialyze against Dialysis Buffer overnight at 4°C.

  • Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.

  • Aliquot the purified enzyme and store at -80°C.

High-Throughput Screening (HTS) Assay for FbiC Inhibitors

This fluorescence-based assay measures the production of this compound.

Materials:

  • Purified recombinant FbiC enzyme

  • Assay Buffer: 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl2, 1 mM DTT

  • Substrate A: 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione

  • Substrate B: 4-hydroxyphenylpyruvate

  • Compound library dissolved in DMSO

  • Positive Control (if available, see note below)

  • DMSO (as negative control)

  • 384-well black, clear-bottom assay plates

  • Fluorescence plate reader

Note on Positive Control: As of the latest literature search, no specific, potent inhibitors of FbiC have been reported. In the absence of a known inhibitor, a general enzyme inhibitor like suramin (B1662206) could be tested, or a compound identified from a preliminary screen could be used as a reference in subsequent assays. Alternatively, a reaction without the enzyme can serve as a baseline for 100% inhibition.

Assay Protocol:

  • Prepare Reagents:

    • Prepare a working solution of FbiC in Assay Buffer. The final concentration should be determined empirically to ensure the reaction remains in the linear range for the duration of the assay (e.g., 10-50 nM).

    • Prepare stock solutions of Substrate A and Substrate B in a suitable solvent (e.g., water or DMSO) and then dilute to the desired working concentration in Assay Buffer. The final substrate concentrations should be at or near their Km values, if known, or determined empirically (e.g., 10-50 µM).

  • Compound Plating:

    • Using an acoustic dispenser or a pin tool, transfer a small volume (e.g., 50-100 nL) of each compound from the library into the wells of a 384-well assay plate.

    • For control wells, add the same volume of DMSO (negative control, 0% inhibition) and positive control (if available, 100% inhibition).

  • Enzyme and Substrate Addition:

    • Add 10 µL of the FbiC working solution to each well.

    • Incubate the plate for 15-30 minutes at room temperature to allow for compound-enzyme interaction.

    • Initiate the enzymatic reaction by adding 10 µL of a pre-mixed solution of Substrate A and Substrate B to each well.

  • Incubation and Measurement:

    • Incubate the plate at 37°C for 30-60 minutes. The incubation time should be optimized to ensure the reaction in the negative control wells is still in the linear phase.

    • Measure the fluorescence intensity using a plate reader with excitation at approximately 420 nm and emission at approximately 470 nm.

  • Data Analysis:

    • Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_NegativeControl - Signal_Background)) (Where Signal_Background is the fluorescence from wells without enzyme).

    • Identify "hits" as compounds that exhibit inhibition above a certain threshold (e.g., >50% or 3 standard deviations from the mean of the negative controls).

Dose-Response Assay for IC50 Determination

Procedure:

  • Prepare serial dilutions of the "hit" compounds (e.g., 10-point, 3-fold dilutions) in DMSO.

  • Perform the HTS assay as described above, using the serially diluted compounds.

  • Plot the percent inhibition as a function of the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value for each confirmed inhibitor.

Data Presentation

The following tables provide a template for organizing quantitative data obtained from the screening and characterization of FbiC inhibitors.

Table 1: Kinetic Parameters of FbiC

SubstrateKm (µM)Vmax (µmol/min/mg)
5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedioneTBDTBD
4-hydroxyphenylpyruvateTBDTBD

TBD: To be determined experimentally.

Table 2: HTS Assay Parameters

ParameterValue
FbiC Concentratione.g., 25 nM
Substrate A Concentratione.g., 20 µM
Substrate B Concentratione.g., 20 µM
Incubation Timee.g., 45 minutes
Incubation Temperature37°C
Fluorescence Excitation~420 nm
Fluorescence Emission~470 nm
Z'-factor> 0.5

Table 3: Potency of Confirmed FbiC Inhibitors

Compound IDIC50 (µM)Hill Slope
Inhibitor 1TBDTBD
Inhibitor 2TBDTBD
.........

TBD: To be determined from dose-response experiments.

Conclusion

The provided protocols outline a robust and efficient method for the high-throughput screening of inhibitors against FbiC, a key enzyme in the Coenzyme F420 biosynthesis pathway. The fluorescence-based assay offers a direct and sensitive readout of enzyme activity, making it well-suited for large-scale screening campaigns. The identification of potent and selective FbiC inhibitors could pave the way for the development of novel therapeutics against Mycobacterium tuberculosis and other pathogens that rely on this essential cofactor. Further characterization of confirmed hits through secondary assays will be crucial to validate their mechanism of action and assess their potential as drug candidates.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Expression and Solubility of Coenzyme F420 Synthase

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the expression and purification of Coenzyme F420 synthase (also known as FO synthase or FbiC). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate your experimental success.

Frequently Asked Questions (FAQs)

Q1: What is the typical molecular weight of recombinant Coenzyme F420 synthase?

The predicted molecular weight of Coenzyme F420 synthase can vary depending on the source organism. For example, the FbiC protein from Mycobacterium bovis has a predicted molecular mass of approximately 95 kDa.[1][2] It is important to verify the sequence of your specific construct to determine its expected size.

Q2: Which E. coli strain is recommended for expressing Coenzyme F420 synthase?

E. coli BL21(DE3) is a commonly used and suitable host for expressing Coenzyme F420 synthase and other F420-related enzymes.[1] This strain contains the T7 RNA polymerase necessary for high-level expression from T7 promoter-based vectors like the pET series.

Q3: What is a good starting point for induction conditions (temperature and IPTG concentration)?

For initial expression trials, a good starting point is to induce the culture at an OD600 of 0.6-0.8 with 0.1 mM IPTG and incubate overnight at a reduced temperature, such as 18°C or 20°C.[3] Lower temperatures often promote proper protein folding and can increase the yield of soluble protein.[3] Optimization of both IPTG concentration (from 0.05 mM to 1 mM) and temperature (from 18°C to 37°C) is recommended to find the optimal conditions for your specific construct.[2][4]

Q4: Should I use a fusion tag for my Coenzyme F420 synthase construct?

Yes, using a fusion tag is highly recommended. An N-terminal hexahistidine (His6) tag is commonly used for the purification of F420-related enzymes and allows for efficient purification using immobilized metal affinity chromatography (IMAC).[1][3] Additionally, solubility-enhancing tags like Maltose-Binding Protein (MBP) or Glutathione S-transferase (GST) can be fused to your protein to improve its solubility.[5][6]

Q5: My purified Coenzyme F420 synthase shows multiple bands on an SDS-PAGE gel, with some at a lower molecular weight than expected. What could be the cause?

The presence of lower molecular weight bands, even after purification, can be an indication of proteolysis of the full-length protein.[1][2] This has been observed during the overexpression of FbiC from Mycobacterium bovis.[1][2] Using protease inhibitor cocktails during cell lysis and maintaining low temperatures throughout the purification process can help to minimize this issue.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or no expression of Coenzyme F420 synthase 1. Inefficient induction. 2. Codon usage mismatch between the gene and E. coli. 3. Plasmid instability. 4. Toxicity of the expressed protein.1. Optimize IPTG concentration and induction time. 2. Synthesize a codon-optimized gene for E. coli expression. 3. Confirm the presence of the plasmid and maintain antibiotic selection. 4. Lower the induction temperature and/or IPTG concentration. Use a lower copy number plasmid.
Coenzyme F420 synthase is expressed but is insoluble (in inclusion bodies) 1. High expression rate leading to protein misfolding and aggregation. 2. Suboptimal growth and induction conditions. 3. Lack of a solubility-enhancing fusion tag.1. Lower the induction temperature (e.g., 16-20°C) and reduce the IPTG concentration (e.g., 0.05-0.1 mM). 2. Induce at a lower cell density (e.g., OD600 of 0.4-0.6). 3. Clone the gene into a vector with a solubility-enhancing tag such as MBP or GST.
Purified protein is not active 1. Protein is misfolded. 2. Absence of necessary cofactors. 3. Improper buffer conditions (pH, ionic strength).1. Optimize expression for soluble protein. Consider in vitro refolding from inclusion bodies as a last resort. 2. Ensure that any required cofactors (e.g., metal ions, FMN) are present in the expression medium and purification buffers. 3. Perform a buffer screen to find the optimal pH and salt concentration for protein stability and activity.
Protein degrades during purification 1. Proteolytic activity from host cell proteases.1. Add a protease inhibitor cocktail to the lysis buffer. 2. Keep the protein sample on ice or at 4°C at all times. 3. Work quickly to minimize the duration of the purification process.

Data Summary

Table 1: General Induction Parameters for Recombinant Protein Expression in E. coli

ParameterRecommended Starting ConditionRange for Optimization
Host Strain BL21(DE3)-
Vector pET series with N-terminal His6-tagConsider vectors with solubility tags (MBP, GST)
Growth Temperature 37°C30-37°C
OD600 at Induction 0.6 - 0.80.4 - 1.0
Inducer Isopropyl β-D-1-thiogalactopyranoside (IPTG)-
IPTG Concentration 0.1 mM0.05 - 1.0 mM
Induction Temperature 18°C16 - 37°C
Induction Duration Overnight (16-20 hours)3 hours to overnight

Experimental Protocols

Protocol 1: Small-Scale Expression Trial for Soluble Coenzyme F420 Synthase
  • Transform the expression plasmid containing the Coenzyme F420 synthase gene into E. coli BL21(DE3) cells.

  • Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Inoculate 50 mL of fresh LB medium with the overnight culture to an initial OD600 of 0.05-0.1.

  • Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Remove a 1 mL pre-induction sample.

  • Induce the culture by adding IPTG to a final concentration of 0.1 mM.

  • Incubate the culture overnight at 18°C with shaking.

  • Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C.

  • Resuspend the cell pellet in 5 mL of lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, and protease inhibitor cocktail).

  • Lyse the cells by sonication on ice.

  • Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to separate the soluble and insoluble fractions.

  • Analyze all samples (pre-induction, post-induction, soluble fraction, insoluble fraction) by SDS-PAGE to assess expression and solubility.

Protocol 2: Purification of His-tagged Coenzyme F420 Synthase
  • Perform a large-scale expression (1-2 L) based on the optimized conditions from the small-scale trial.

  • Resuspend the harvested cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, protease inhibitor cocktail).

  • Lyse the cells using a French press or sonication.

  • Clarify the lysate by centrifugation at 20,000 x g for 45 minutes at 4°C.

  • Load the cleared lysate onto a pre-equilibrated Ni-NTA affinity column.

  • Wash the column with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole) to remove non-specifically bound proteins.

  • Elute the His-tagged Coenzyme F420 synthase with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

  • Analyze the eluted fractions by SDS-PAGE for purity.

  • Pool the pure fractions and dialyze against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol).

  • Determine the protein concentration, aliquot, and store at -80°C.

Visualizations

Expression_Workflow cluster_cloning Gene Cloning cluster_expression Protein Expression cluster_purification Purification cluster_analysis Analysis Gene Coenzyme F420 Synthase Gene Vector Expression Vector (e.g., pET with His-tag) Gene->Vector Ligation Transformation Transformation into E. coli BL21(DE3) Vector->Transformation Growth Cell Growth (37°C) Transformation->Growth Induction Induction (IPTG, 18°C) Growth->Induction Harvest Cell Harvest Induction->Harvest Lysis Cell Lysis Harvest->Lysis Purification Ni-NTA Chromatography Lysis->Purification SDS_PAGE SDS-PAGE Analysis Purification->SDS_PAGE Activity_Assay Activity Assay Purification->Activity_Assay

Caption: Experimental workflow for the expression and purification of Coenzyme F420 synthase.

Troubleshooting_Logic Start Start Expression Trial Check_Expression Check for Protein Expression (SDS-PAGE) Start->Check_Expression No_Expression No Expression Check_Expression->No_Expression No Expression_OK Expression Successful Check_Expression->Expression_OK Yes Optimize_Induction Optimize Induction (IPTG, Temp) No_Expression->Optimize_Induction Codon_Optimize Codon Optimize Gene No_Expression->Codon_Optimize Check_Solubility Check Solubility (Soluble vs. Insoluble Fraction) Expression_OK->Check_Solubility Soluble Protein is Soluble Check_Solubility->Soluble Yes Insoluble Protein is Insoluble (Inclusion Bodies) Check_Solubility->Insoluble No Lower_Temp Lower Induction Temperature Insoluble->Lower_Temp Solubility_Tag Add Solubility Tag (e.g., MBP) Insoluble->Solubility_Tag

Caption: Troubleshooting logic for optimizing Coenzyme F420 synthase expression.

References

troubleshooting low activity in Coenzyme FO-dependent assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Coenzyme F420 (F420)-dependent enzymatic assays. The information is presented in a question-and-answer format to directly address common issues that may lead to low or no enzyme activity.

Troubleshooting Guide

Question: Why am I observing low or no activity in my Coenzyme F420-dependent assay?

Answer: Low activity in F420-dependent assays can stem from several factors related to the enzyme, the F420 cofactor, the substrate, or the assay conditions. Below is a systematic guide to troubleshoot your experiment.

Issue 1: Problems with the Coenzyme F420 Cofactor

Q1.1: How can I be sure my Coenzyme F420 is active and at the correct concentration?

A1.1: The integrity and concentration of F420 are critical for enzyme activity.

  • Purity and Integrity: Coenzyme F420 is sensitive to light and can degrade. It is an obligate two-electron hydride carrier and has a very low standard redox potential.[1] Ensure that your F420 solution has been protected from light and stored under anaerobic conditions if it is in its reduced form (F420H2). The oxidized form of F420 has a characteristic absorbance maximum at 420 nm, which is lost upon reduction.[2] You can verify the concentration of oxidized F420 spectrophotometrically.

  • Concentration: The concentration of F420 should be optimized for your specific enzyme. Typical Km values for F420 can be in the low micromolar range. For example, the apparent Km for F420 of the F420-dependent glucose-6-phosphate dehydrogenase from Mycobacterium smegmatis is 0.004 mM.[3] Ensure you are using a concentration of F420 that is at or above its Km for the enzyme.

  • Polyglutamate Tail Length: The length of the polyglutamate tail of F420 can affect its binding affinity to the enzyme.[1] Longer chains can increase binding affinity but may reduce the turnover rate.[4] Be aware of the source and purity of your F420, as variations in the polyglutamate tail length can influence enzyme kinetics.

Q1.2: Could the F420 be in the wrong redox state?

A1.2: Yes, the assay must start with F420 in the correct redox state. For an F420-dependent reductase, you need to provide the reduced form, F420H2. For an F420-dependent oxidase, the oxidized form is required. If your assay involves the reduction of F420, you must ensure that the starting material is fully oxidized. Conversely, for reactions requiring F420H2, the cofactor must be pre-reduced, and the assay must be performed under strictly anaerobic conditions to prevent re-oxidation by air.

Issue 2: Problems with the Enzyme

Q2.1: How can I verify that my enzyme is active?

A2.1: Enzyme stability and concentration are key.

  • Enzyme Integrity: Confirm the purity and integrity of your enzyme preparation using SDS-PAGE. Improper storage or multiple freeze-thaw cycles can lead to a loss of activity.

  • Enzyme Concentration: Ensure you are using an appropriate concentration of the enzyme in your assay. If the concentration is too low, the reaction rate may be below the detection limit of your instrument.

  • Presence of Necessary Subunits and Cofactors: Some F420-dependent enzymes are multi-subunit complexes and may contain other cofactors like flavins or iron-sulfur clusters. Ensure that the purified enzyme retains all necessary components for activity.

Q2.2: Are the assay conditions optimal for my enzyme?

A2.2: Suboptimal assay conditions can significantly reduce enzyme activity.

  • pH and Temperature: The activity of F420-dependent enzymes can be highly dependent on pH and temperature. For instance, the F420-reducing hydrogenase from Methanobacterium formicicum has maximal activity at pH 7.0 to 7.5 and 55°C. The F420-dependent glucose-6-phosphate dehydrogenase from M. smegmatis exhibits a two-peak pH profile with maxima at pH 5.5 and 8.0.

  • Buffer Composition: The buffer components can influence enzyme activity. Some enzymes may require specific ions for stability or activity. The F420-reducing hydrogenase from M. formicicum, for example, requires potassium salts for maximal activity.

  • Inhibitors: Be aware of potential inhibitors in your sample or reagents. Substances like EDTA, SDS, and sodium azide (B81097) can interfere with enzymatic assays.

Issue 3: Problems with the Substrate

Q3.1: Is my substrate at the right concentration and of sufficient quality?

A3.1: The concentration and purity of the substrate are important.

  • Substrate Concentration: Ensure the substrate concentration is appropriate for the assay. Ideally, the concentration should be at or above the Km value to ensure the enzyme is saturated. The apparent Km for glucose-6-phosphate for the F420-dependent glucose-6-phosphate dehydrogenase from M. smegmatis is 1.6 mM.

  • Substrate Quality: Verify the purity of your substrate. Impurities can inhibit the enzyme or interfere with the assay measurement.

Issue 4: Problems with the Assay Setup and Measurement

Q4.1: How can I be sure my assay setup is not the source of the problem?

A4.1: The experimental setup and instrumentation can introduce errors.

  • Anaerobic Conditions: For assays involving the reduced and oxygen-sensitive F420H2, maintaining strict anaerobic conditions is crucial. Any oxygen contamination will lead to the rapid, non-enzymatic oxidation of F420H2, resulting in no apparent enzyme activity.

  • Instrument Settings: Double-check the settings of your spectrophotometer or fluorometer. Ensure you are monitoring the reaction at the correct wavelength (typically 420 nm for the disappearance of oxidized F420). Incorrect instrument settings can lead to erroneous readings.

  • Controls: Always include appropriate controls in your experiment. A negative control without the enzyme will show if there is any background signal or non-enzymatic reaction. A positive control with a known active enzyme (if available) can confirm that the assay components and conditions are suitable.

Quantitative Data Summary

ParameterEnzymeValueReference
Km for F420 F420-dependent glucose-6-phosphate dehydrogenase (M. smegmatis)0.004 mM
Km for Substrate F420-dependent glucose-6-phosphate dehydrogenase (M. smegmatis) for glucose-6-phosphate1.6 mM
Optimal pH F420-reducing hydrogenase (M. formicicum)7.0 - 7.5
F420-dependent glucose-6-phosphate dehydrogenase (M. smegmatis)5.5 and 8.0
Optimal Temperature F420-reducing hydrogenase (M. formicicum)55°C

Experimental Protocols

Protocol 1: Determination of Oxidized Coenzyme F420 Concentration
  • Prepare a buffer solution appropriate for your F420 (e.g., 50 mM Tris-HCl, pH 7.5).

  • Dilute your F420 stock solution in the buffer.

  • Measure the absorbance of the diluted solution at 420 nm using a spectrophotometer.

  • Calculate the concentration using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of F420 at 420 nm (typically around 40,000 M⁻¹cm⁻¹ at neutral pH, but can be pH-dependent), c is the concentration, and l is the path length of the cuvette.

Protocol 2: General F420-Dependent Reductase Activity Assay (Anaerobic)

This protocol is a general template and should be optimized for your specific enzyme.

  • Preparation:

    • Prepare all buffers and solutions and make them anaerobic by sparging with an inert gas (e.g., nitrogen or argon) for at least 30 minutes.

    • Perform all subsequent steps in an anaerobic chamber or using anaerobic techniques (e.g., sealed cuvettes with a nitrogen atmosphere).

  • F420 Reduction:

    • Prepare a solution of oxidized F420.

    • Add a reducing agent (e.g., sodium dithionite (B78146) or a suitable F420-reducing enzyme system like F420-dependent glucose-6-phosphate dehydrogenase with glucose-6-phosphate) to reduce the F420 to F420H2. The disappearance of absorbance at 420 nm confirms reduction.

  • Assay Mixture:

    • In an anaerobic cuvette, prepare the reaction mixture containing the anaerobic buffer, the substrate, and any other required components.

  • Initiation and Measurement:

    • Initiate the reaction by adding the F420-dependent reductase enzyme to the cuvette.

    • Immediately start monitoring the oxidation of F420H2 by measuring the increase in absorbance at 420 nm over time.

  • Data Analysis:

    • Calculate the initial reaction rate from the linear portion of the absorbance versus time plot.

    • Use the molar extinction coefficient of F420 to convert the change in absorbance per unit time to the rate of F420H2 oxidation.

Visualizations

Troubleshooting_Workflow Start Low or No Activity Observed Check_F420 Check Coenzyme F420 Start->Check_F420 Check_Enzyme Check Enzyme Start->Check_Enzyme Check_Substrate Check Substrate Start->Check_Substrate Check_Assay Check Assay Conditions & Setup Start->Check_Assay F420_Purity Purity/Integrity (Abs @ 420nm) Check_F420->F420_Purity F420_Conc Concentration (Above Km?) Check_F420->F420_Conc F420_Redox Correct Redox State? (Oxidized/Reduced) Check_F420->F420_Redox Enzyme_Activity Integrity & Activity (SDS-PAGE, Controls) Check_Enzyme->Enzyme_Activity Enzyme_Conc Concentration Check_Enzyme->Enzyme_Conc Substrate_Purity Purity & Concentration Check_Substrate->Substrate_Purity Assay_Conditions pH, Temp, Buffer Check_Assay->Assay_Conditions Assay_Setup Anaerobic Conditions, Instrument Settings Check_Assay->Assay_Setup Solution Activity Restored F420_Purity->Solution F420_Conc->Solution F420_Redox->Solution Enzyme_Activity->Solution Enzyme_Conc->Solution Substrate_Purity->Solution Assay_Conditions->Solution Assay_Setup->Solution

Caption: Troubleshooting workflow for low activity in F420-dependent assays.

F420_Reaction_Pathway Substrate_Reduced Reduced Substrate Enzyme F420-dependent Oxidoreductase Substrate_Reduced->Enzyme F420_Oxidized F420 (oxidized) Abs @ 420nm F420_Oxidized->Enzyme F420_Reduced F420H2 (reduced) No Abs @ 420nm Enzyme->F420_Reduced Substrate_Oxidized Oxidized Substrate Enzyme->Substrate_Oxidized

Caption: General reaction pathway for an F420-dependent oxidoreductase.

Logical_Relationships Assay_Activity Successful Assay Activity Active_Enzyme Active Enzyme Active_Enzyme->Assay_Activity Correct_F420 Correct F420 Cofactor Correct_F420->Assay_Activity Purity_Integrity Purity & Integrity Correct_F420->Purity_Integrity Correct_Concentration Correct Concentration Correct_F420->Correct_Concentration Correct_Redox_State Correct Redox State Correct_F420->Correct_Redox_State Valid_Substrate Valid Substrate Valid_Substrate->Assay_Activity Optimal_Conditions Optimal Conditions Optimal_Conditions->Assay_Activity pH_Temp pH & Temperature Optimal_Conditions->pH_Temp Anaerobiosis Anaerobiosis (if needed) Optimal_Conditions->Anaerobiosis

References

stability issues of Coenzyme FO under different buffer conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Coenzyme F420 under various experimental conditions.

Troubleshooting Guide: Coenzyme F420 Instability

This guide addresses common issues related to the degradation of Coenzyme F420 during experimental workflows.

Issue 1: Unexpected loss of Coenzyme F420 activity or concentration in solution.

  • Question: My Coenzyme F420 solution is losing its characteristic yellow color and/or showing reduced activity in my assay. What could be the cause?

    • Possible Causes & Troubleshooting Steps:

      • pH Drift: The stability of Coenzyme F420 is pH-dependent. Verify the pH of your buffer solution. At pH values below 6.0 and above 8.0, the coenzyme can undergo degradation. It is recommended to work within a pH range of 6.5-7.5 for optimal stability.

      • Inappropriate Buffer: Certain buffer species can affect the stability of Coenzyme F420. For instance, while phosphate (B84403) buffers are commonly used, their interaction with the coenzyme can vary with temperature. Consider using buffers like HEPES or MOPS for your experiments.

      • Exposure to Light: Prolonged exposure to light, especially UV light, can lead to photodegradation of Coenzyme F420. Always store Coenzyme F420 solutions in amber vials or protect them from light by wrapping containers in aluminum foil.

      • Elevated Temperature: Higher temperatures accelerate the degradation of Coenzyme F420. For short-term storage, keep solutions on ice. For long-term storage, it is advisable to store aliquots at -20°C or -80°C.

      • Oxidation: The reduced form of Coenzyme F420 (F420H2) is susceptible to oxidation. If you are working with the reduced form, ensure you are using anaerobic conditions and deoxygenated buffers.

Issue 2: Variability in experimental results using Coenzyme F420.

  • Question: I am observing inconsistent results between experiments using the same stock solution of Coenzyme F420. Why might this be happening?

    • Possible Causes & Troubleshooting Steps:

      • Freeze-Thaw Cycles: Repeatedly freezing and thawing a Coenzyme F420 stock solution can lead to degradation. Prepare single-use aliquots to minimize freeze-thaw cycles.

      • Inconsistent Buffer Preparation: Minor variations in buffer pH or ionic strength between batches can affect the stability and spectral properties of Coenzyme F420, leading to variability in assays that rely on absorbance readings. Ensure consistent and accurate buffer preparation.

      • Contamination: Microbial or chemical contamination of the buffer or Coenzyme F420 stock solution can lead to its degradation. Use sterile techniques and high-purity reagents.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for Coenzyme F420 stability?

A1: For maximal stability, it is recommended to maintain Coenzyme F420 solutions within a pH range of 6.5 to 7.5. Outside of this range, the risk of degradation increases.

Q2: How does temperature affect Coenzyme F420?

A2: Elevated temperatures accelerate the degradation of Coenzyme F420. The spectral properties of Coenzyme F420 are also temperature-dependent. For example, in phosphate-buffered solutions below pH 7.5, the extinction coefficient at 420 nm increases with a rise in temperature, while in MES-buffered solutions from pH 6-8, it decreases.[1] It is crucial to maintain a constant temperature during spectrophotometric analysis. For storage, frozen conditions (-20°C or -80°C) are recommended.

Q3: Which buffer should I choose for my experiments with Coenzyme F420?

A3: The choice of buffer can influence the stability of Coenzyme F420. While phosphate buffers are frequently used, their spectral properties with F420 can be temperature-sensitive.[1] Buffers such as HEPES and MES are also suitable alternatives. The optimal buffer may be application-dependent, and it is advisable to perform preliminary stability tests with your chosen buffer system.

Q4: Is Coenzyme F420 sensitive to light?

A4: Yes, Coenzyme F420 is light-sensitive and can undergo photodegradation upon exposure to light, particularly UV wavelengths. It is essential to protect Coenzyme F420 solutions from light by using amber vials or by wrapping containers in aluminum foil.[2]

Q5: How does ionic strength affect Coenzyme F420 stability?

A5: While specific quantitative data for Coenzyme F420 is limited, the stability of coenzymes, in general, can be influenced by the ionic strength of the buffer. High salt concentrations can affect the conformation and stability of molecules in solution. It is recommended to use buffers with an ionic strength that is compatible with your experimental system and to maintain consistency across experiments.

Q6: What are the signs of Coenzyme F420 degradation?

A6: Degradation of Coenzyme F420 can be observed as a loss of its characteristic yellow color (a decrease in absorbance at 420 nm) and a decrease in its fluorescence emission at 470 nm.[2] In functional assays, degradation will result in a loss of activity. The appearance of new peaks in an HPLC chromatogram can also indicate the presence of degradation products.

Data on Coenzyme F420 Stability

The following table summarizes the illustrative stability of Coenzyme F420 under different buffer conditions. This data is intended to be representative and may vary based on specific experimental parameters.

Buffer (50 mM)pHTemperature (°C)Ionic Strength (mM)Half-life (t½) (hours)
Phosphate5.025100~48
Phosphate7.04100>200
Phosphate7.025100~120
Phosphate7.037100~72
Phosphate8.525100~60
MES6.52550~150
HEPES7.52550~180
Borate9.02550~36

Note: This data is illustrative and compiled from qualitative descriptions of Coenzyme F420 stability. Actual stability will depend on the specific experimental conditions, including purity of the coenzyme and presence of other molecules.

Experimental Protocols

Protocol 1: Spectrophotometric Analysis of Coenzyme F420 Stability

Objective: To monitor the stability of Coenzyme F420 over time by measuring its absorbance at 420 nm.

Materials:

  • Coenzyme F420

  • Selected buffers (e.g., phosphate, HEPES, MES) at desired pH and ionic strength

  • Spectrophotometer

  • Cuvettes

  • Constant temperature incubator/water bath

Methodology:

  • Prepare a stock solution of Coenzyme F420 in the desired buffer.

  • Determine the initial absorbance of the solution at 420 nm (A_initial). The molar extinction coefficient for F420 at 420 nm is pH-dependent but is approximately 25,900 M⁻¹cm⁻¹ at neutral pH.[3]

  • Divide the solution into aliquots and store them under the desired temperature and light conditions.

  • At specified time intervals (e.g., 0, 1, 2, 4, 8, 24, 48 hours), remove an aliquot and measure its absorbance at 420 nm (A_t).

  • Calculate the percentage of remaining Coenzyme F420 at each time point using the formula: Remaining F420 (%) = (A_t / A_initial) * 100.

  • Plot the percentage of remaining Coenzyme F420 against time to determine the degradation kinetics.

Protocol 2: HPLC Analysis of Coenzyme F420 Degradation

Objective: To quantitatively assess the degradation of Coenzyme F420 and identify potential degradation products using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Coenzyme F420

  • Selected buffers

  • HPLC system with a fluorescence or UV detector

  • C18 reversed-phase column

  • Acetonitrile

  • Water (HPLC grade)

  • Formic acid or other appropriate mobile phase modifier

Methodology:

  • Sample Preparation: Prepare Coenzyme F420 solutions in the desired buffers and incubate them under the test conditions (e.g., different temperatures, pH).

  • HPLC Conditions (Example):

    • Column: C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A linear gradient from 5% to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min

    • Detection: Fluorescence (Excitation: 420 nm, Emission: 470 nm) or UV (420 nm).

  • Analysis:

    • Inject a sample of the Coenzyme F420 solution at time zero to obtain the initial peak area.

    • At subsequent time points, inject samples and monitor the decrease in the peak area of the intact Coenzyme F420.

    • Monitor for the appearance of new peaks, which may correspond to degradation products.

    • Quantify the degradation by comparing the peak area at different time points to the initial peak area.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation prep_f420 Prepare Coenzyme F420 Stock Solution incubate Incubate Samples (Different Temperatures, Light Conditions) prep_f420->incubate prep_buffer Prepare Buffer Solutions (Varying pH, Ionic Strength) prep_buffer->incubate analysis_hplc HPLC Analysis incubate->analysis_hplc analysis_spec Spectrophotometric Analysis incubate->analysis_spec data_kinetics Determine Degradation Kinetics analysis_hplc->data_kinetics analysis_spec->data_kinetics data_halflife Calculate Half-life data_kinetics->data_halflife

Caption: Workflow for assessing Coenzyme F420 stability.

factors_affecting_stability cluster_factors Influencing Factors cluster_outcomes Degradation Outcomes F420 Coenzyme F420 Stability pH pH F420->pH Temp Temperature F420->Temp Buffer Buffer Composition F420->Buffer Light Light Exposure F420->Light IonicStrength Ionic Strength F420->IonicStrength Oxygen Oxygen (for F420H2) F420->Oxygen LossColor Loss of Color pH->LossColor LossActivity Loss of Activity pH->LossActivity DegradationProducts Formation of Degradation Products pH->DegradationProducts Temp->LossColor Temp->LossActivity Temp->DegradationProducts Buffer->LossColor Buffer->LossActivity Buffer->DegradationProducts Light->LossColor Light->LossActivity Light->DegradationProducts IonicStrength->LossColor IonicStrength->LossActivity IonicStrength->DegradationProducts Oxygen->LossColor Oxygen->LossActivity Oxygen->DegradationProducts

Caption: Factors influencing Coenzyme F420 stability.

References

overcoming bottlenecks in the Coenzyme FO biosynthetic pathway

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Coenzyme F420 (FO) biosynthetic pathway. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental issues and overcome bottlenecks in producing this vital redox cofactor.

Frequently Asked Questions (FAQs)

Q1: What are the key enzymes in the Coenzyme F420 biosynthetic pathway?

A1: The biosynthesis of Coenzyme F420 involves a series of enzymes that build the molecule starting from a precursor of flavin biosynthesis. The core pathway involves the synthesis of the deazaflavin head group (FO), followed by the addition of a phospholactyl group and a polyglutamate tail. The specific enzymes can vary between organisms (e.g., archaea vs. bacteria like Mycobacterium smegmatis), but the key enzymatic steps are conserved. In bacteria, these are often referred to as 'Fbi' proteins, while in archaea they are termed 'Cof' proteins.[1]

  • FO Synthase (FbiC or CofG/CofH): This radical SAM enzyme catalyzes the formation of the core deazaflavin head group, 7,8-didemethyl-8-hydroxy-5-deazariboflavin (FO).[1]

  • Phosphoenolpyruvate (B93156) (PEP) Transferase (FbiD/CofC): This enzyme activates PEP. In some bacteria, a variant of this enzyme can use 3-phospho-D-glycerate (3-PG) instead of PEP.[2]

  • 2-phospho-L-lactate (2-PL) Transferase (FbiA/CofD): This enzyme transfers the phospholactyl moiety to the FO core, forming F420-0.[1]

  • Dehydro-F420 Reductase (Part of FbiB or standalone Nitroreductase): In organisms that use PEP, an intermediate called dehydro-F420 (DF420) is formed, which requires reduction by an FMN-dependent nitroreductase-like enzyme to become F420-0.[2]

  • F420:γ-glutamyl ligase (CofE or part of FbiB): This enzyme catalyzes the sequential addition of glutamate (B1630785) residues to F420-0, forming the final F420 cofactor with its characteristic polyglutamate tail.

Q2: My heterologous expression system (e.g., E. coli) is producing very low yields of F420. What is the primary bottleneck?

A2: Low yield is the most common bottleneck for heterologous F420 production. This is often not due to a single enzyme but rather a combination of factors including imbalanced expression of pathway enzymes, accumulation of toxic intermediates, or insufficient supply of precursors like GTP and tyrosine. A rational design of synthetic operons with optimized promoter strengths and ribosome binding sites for each gene can significantly improve yields by balancing the pathway.

Q3: I am observing the accumulation of an intermediate, but not the final F420 product. What does this indicate?

A3: Accumulation of a specific intermediate points to a downstream bottleneck.

  • Accumulation of FO: If the fluorescent intermediate FO is accumulating, the enzymes responsible for adding the phospholactyl tail (FbiA/CofD and FbiD/CofC) are likely the rate-limiting step. This could be due to low expression, inactivity, or lack of the necessary substrate (e.g., PEP).

  • Accumulation of Dehydro-F420 (DF420): In pathways utilizing PEP, the accumulation of DF420 indicates a bottleneck at the reduction step. Ensure that the corresponding dehydro-F420 reductase (often a nitroreductase-like enzyme) is correctly expressed and active.

  • Accumulation of F420-0: If F420-0 (F420 without the glutamate tail) accumulates, the F420:γ-glutamyl ligase (CofE/FbiB) is the bottleneck. This enzyme might be poorly expressed, inactive, or there may be insufficient glutamate available in the cell.

Troubleshooting Guide

Problem 1: Low or No Final F420 Production

This is a frequent issue when expressing the multi-gene pathway in a heterologous host like E. coli.

Potential Cause Recommended Solution
Imbalanced Enzyme Expression The stoichiometry of the biosynthetic enzymes is crucial. A rationally designed synthetic operon may still result in low yields. Solution: Employ a combinatorial library approach with varied promoter strengths and ribosome binding sites to screen for clones with the optimal expression ratio of the pathway genes. Fluorescence-activated cell sorting (FACS) can be used to isolate high-producing clones based on F420's natural fluorescence.
Enzyme Insolubility / Inclusion Bodies Overexpression of individual pathway enzymes can lead to misfolding and aggregation into inactive inclusion bodies.
Precursor Limitation The pathway requires significant amounts of GTP, tyrosine, and phosphoenolpyruvate (PEP). These may become limiting in the host cell.
Toxicity of Intermediates or Proteins High concentrations of certain pathway intermediates or overexpression of the biosynthetic proteins themselves can be toxic to the host cells, leading to slow growth and poor yield.
Problem 2: Purified F420-Dependent Enzyme Shows Low or No Activity

Even with purified F420, your enzyme of interest may not function correctly.

Potential Cause Recommended Solution
Incorrect F420 Redox State Many F420-dependent reductases require the reduced form, F420H2, as a substrate. Oxidized F420 will not work.
Improper Assay Conditions (pH, Temp) Enzyme activity is highly dependent on pH and temperature. F420 itself has pH-dependent absorbance properties.
Missing Co-factors or Substrates The assay is missing a required component for the F420-dependent enzyme.

Data Presentation

Table 1: Kinetic Parameters of F420H2:NADP+ Oxidoreductase (Fno)

This table summarizes key kinetic data for Fno, an enzyme often used for F420H2 regeneration. The data reveal non-Michaelis-Menten behavior when NADPH is the variable substrate, suggesting negative cooperativity.

ParameterSubstrateValueConditionsReference
kcat FO5.41 ± 0.04 s⁻¹50 mM MES/NaOH, pH 6.5
Km (FO) FO2.33 ± 0.19 µM50 mM MES/NaOH, pH 6.5
Km1 (NADPH) NADPH2.33 ± 0.19 µM50 mM MES/NaOH, pH 6.5
Km2 (NADPH) NADPH61.6 ± 5.9 µM50 mM MES/NaOH, pH 6.5
Hydride Transfer Rate FO + NADPH87.1 ± 2.4 s⁻¹50 mM MES/NaOH, pH 6.5

Note: FO (the F420 core) was used in place of full-length F420 in these assays.

Experimental Protocols

Protocol 1: Extraction and Quantification of F420 by HPLC

This protocol is adapted for the analysis of F420 from cell cultures.

1. Cell Lysis: a. Harvest cells by centrifugation. b. Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5). c. Lyse the cells using a suitable method (e.g., sonication, bead beating, or chemical lysis). d. Centrifuge the lysate at high speed (e.g., >12,000 x g) for 10 minutes to pellet cell debris. Collect the supernatant.

2. Solid-Phase Extraction (SPE) for Cleanup (Optional but Recommended): a. Use a weak anion exchange SPE column. b. Condition the column with 1-2 column volumes of methanol. c. Equilibrate the column with 1-2 column volumes of purified water. d. Load the cell lysate supernatant onto the column. e. Wash with 2 column volumes of 25 mM ammonium (B1175870) acetate (B1210297) to remove impurities. f. Wash with 2 column volumes of methanol. g. Elute F420 with 1-2 column volumes of an elution buffer (e.g., 2% ammonia (B1221849) in methanol). h. Dry the eluted fraction under a stream of nitrogen or by vacuum centrifugation and resuspend in mobile phase for HPLC analysis.

3. HPLC Analysis: a. Column: C18 reverse-phase column. b. Mobile Phase A: 25 mM Ammonium Acetate, pH 6.5. c. Mobile Phase B: Acetonitrile or Methanol. d. Gradient: Start with a low percentage of Mobile Phase B (e.g., 20-30%) and run a linear gradient to a higher percentage over 15-20 minutes to elute F420 and its different polyglutamated forms. e. Detection: Use a fluorescence detector with excitation at 420 nm and emission at 470 nm . f. Quantification: Integrate the peak area corresponding to F420. Quantification can be performed by comparing the peak area to a standard curve generated from purified F420 of a known concentration.

Protocol 2: In Vitro F420-Dependent Reductase Activity Assay

This is a general spectrophotometric protocol to measure the activity of an enzyme that uses F420H2 to reduce a substrate.

1. Reagents: a. Assay Buffer (e.g., 50 mM Potassium Phosphate, pH 7.0). b. Oxidized Coenzyme F420 stock solution. c. F420H2 regenerating system:

  • F420:NADPH Oxidoreductase (FNO) and NADPH, OR
  • F420-dependent Glucose-6-Phosphate Dehydrogenase (FGD) and Glucose-6-Phosphate (G6P). d. Substrate for the enzyme of interest. e. Purified F420-dependent reductase (your enzyme).

2. Assay Procedure: a. Prepare a reaction mixture in a cuvette containing Assay Buffer, oxidized F420, the F420H2 regenerating system components (e.g., NADPH and a catalytic amount of FNO), and the substrate for your enzyme. b. Equilibrate the mixture to the desired temperature (e.g., 37°C). c. Initiate the reaction by adding your purified F420-dependent reductase. d. Monitor the reaction by observing the oxidation of NADPH at 340 nm (ε = 6.22 mM⁻¹ cm⁻¹) or the oxidation of F420H2 by observing the increase in absorbance at 420 nm if the regenerating system is omitted (ε ≈ 25-40 mM⁻¹ cm⁻¹ depending on pH and exact F420 form). e. Calculate the initial rate from the linear portion of the absorbance change over time.

Visualizations

F420_Biosynthesis cluster_bottlenecks GTP GTP + Tyrosine FbiC FbiC (or CofG/H) GTP->FbiC multiple steps FO FO (7,8-didemethyl-8-hydroxy- 5-deazariboflavin) FbiDA FbiD + FbiA (or CofC/D) FO->FbiDA PEP Phosphoenol- pyruvate (PEP) PEP->FbiDA DF420 Dehydro-F420-0 (DF420) FbiB_NTR FbiB (NTR domain) or standalone Nitroreductase DF420->FbiB_NTR Reduction F420_0 F420-0 FbiB_CofE FbiB (ligase domain) or CofE F420_0->FbiB_CofE Polyglutamylation Glutamate L-Glutamate (n) Glutamate->FbiB_CofE Polyglutamylation F420_n Coenzyme F420-n FbiC->FO FbiDA->DF420 Bacterial Pathway (e.g., Mycobacteria) b1 Bottleneck 1: Imbalanced Expression FbiB_NTR->F420_0 b2 Bottleneck 2: Inactive Reductase FbiB_CofE->F420_n b3 Bottleneck 3: Poor Ligase Activity

Caption: The Coenzyme F420 biosynthetic pathway, highlighting key intermediates and potential bottlenecks.

Troubleshooting_F420 start Low/No F420 Yield check_growth Are cells growing poorly? start->check_growth check_protein Check protein expression (SDS-PAGE) check_growth->check_protein No sol_toxic Reduce toxicity: - Lower inducer conc. - Use tighter promoter check_growth->sol_toxic Yes check_intermediates Analyze intermediates by HPLC-Fluorescence intermediate_id Which intermediate is accumulating? check_intermediates->intermediate_id protein_soluble Are enzymes soluble? check_protein->protein_soluble sol_balance Re-balance operon: - Optimize RBS/promoters - Screen library intermediate_id->sol_balance None / All low intermediate_id->sol_balance FO sol_reductase Troubleshoot Reductase Step (FbiB-NTR) intermediate_id->sol_reductase DF420 sol_ligase Troubleshoot Ligase Step (CofE) intermediate_id->sol_ligase F420-0 protein_soluble->check_intermediates Yes sol_solubility Improve solubility: - Lower induction temp. - Use solubility tags protein_soluble->sol_solubility No sol_media Optimize media/ precursors

Caption: A decision-tree workflow for troubleshooting low yields of Coenzyme F420 in E. coli.

References

addressing substrate inhibition in Coenzyme FO synthase kinetics

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Coenzyme F420 synthase kinetics. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding substrate inhibition in Coenzyme F420 synthase assays.

Troubleshooting Guide: Addressing Substrate Inhibition

Problem 1: Observed decrease in reaction velocity at high substrate concentrations.

  • Possible Cause: Substrate inhibition is occurring. This can happen when a second substrate molecule binds to the enzyme-substrate complex, forming an inactive or less active ternary complex.[1][2]

  • Troubleshooting Steps:

    • Confirm the Observation: Systematically vary the concentration of the suspected inhibitory substrate over a wide range, ensuring you capture the full activity curve, including the decline at higher concentrations.

    • Replot the Data: Use a Lineweaver-Burk plot (1/v vs. 1/[S]). A characteristic upward curve at high substrate concentrations (low 1/[S] values) is indicative of substrate inhibition.

    • Determine Kinetic Parameters: Fit your data to a substrate inhibition model, such as the uncompetitive substrate inhibition model, to determine the inhibition constant (Ki).

Problem 2: Inconsistent kinetic data and poor model fitting.

  • Possible Cause: The experimental conditions may not be optimal, or other factors could be influencing the reaction rate.

  • Troubleshooting Steps:

    • Check Reagent Purity: Ensure the purity of your substrates and enzyme. Impurities can act as inhibitors.

    • Optimize Assay Conditions: Verify that the pH, temperature, and buffer conditions are optimal for your enzyme and are held constant throughout the experiment.[3][4]

    • Vary the Second Substrate Concentration: In a bisubstrate reaction, the concentration of the non-varied substrate can influence the observed inhibition pattern.[5][6][7] It's advisable to perform the kinetic analysis at several fixed concentrations of the second substrate.

Frequently Asked Questions (FAQs)

Q1: What is substrate inhibition in the context of Coenzyme F420 synthase?

A1: Substrate inhibition is a common kinetic phenomenon where the enzyme's reaction rate decreases at supra-optimal substrate concentrations.[1][2] For a bisubstrate enzyme like Coenzyme F420 synthase, this could occur if one of the substrates, such as 2-phospho-L-lactate (2-PL) or the F420 precursor (FO), binds to a secondary, non-productive site on the enzyme at high concentrations, thereby hindering the catalytic process.[1]

Q2: How can I distinguish substrate inhibition from other types of enzyme inhibition?

A2: The key characteristic of substrate inhibition is that the substrate itself acts as the inhibitor at high concentrations. This is different from competitive, non-competitive, or uncompetitive inhibition where a distinct inhibitor molecule is involved. The tell-tale sign is a bell-shaped curve on a velocity versus substrate concentration plot, where the rate initially increases, reaches a maximum, and then declines.

Q3: What kinetic model describes substrate inhibition?

A3: A commonly used model for substrate inhibition is a modification of the Michaelis-Menten equation, which includes a term for the dissociation constant of the substrate from the inhibitory site (Ki):

v = Vmax / (1 + Km/[S] + [S]/Ki)

Where:

  • v is the reaction velocity

  • Vmax is the maximum reaction velocity

  • Km is the Michaelis constant

  • [S] is the substrate concentration

  • Ki is the inhibition constant for the substrate

Q4: Can substrate inhibition be overcome?

A4: While you cannot eliminate the intrinsic property of the enzyme to be inhibited by high substrate concentrations, you can design your experiments to avoid the inhibitory range. By determining the optimal substrate concentration that gives the maximum velocity before inhibition occurs, you can ensure your assays are conducted under conditions that yield accurate and reproducible results.

Data Presentation

Below is a sample table summarizing hypothetical kinetic data for Coenzyme F420 synthase exhibiting substrate inhibition by Substrate A.

Substrate A (µM)Velocity (µmol/min)1/[Substrate A] (µM-1)1/Velocity (min/µmol)
1025.00.1000.040
2040.00.0500.025
5062.50.0200.016
10071.40.0100.014
20066.70.0050.015
40050.00.00250.020
80033.30.001250.030

Experimental Protocols

Detailed Methodology for a Coenzyme F420 Synthase Activity Assay

This protocol is a general guideline for measuring the activity of Coenzyme F420 synthase and can be adapted to investigate substrate inhibition.

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer, for example, 50 mM Tris-HCl with 10 mM MgCl2 at pH 8.0. Ensure the buffer is at room temperature before use.[3]

    • Substrates: Prepare stock solutions of 2-phospho-L-lactate (2-PL) and the Coenzyme F420 precursor (e.g., FO) in the assay buffer. The concentration of the stock solutions should be high enough to allow for the required dilution range.

    • Enzyme: Dilute the purified Coenzyme F420 synthase to a suitable concentration in the assay buffer. The final enzyme concentration should be low enough to ensure a linear reaction rate over the desired time course.

  • Assay Procedure:

    • Set up a series of reactions in a microplate or spectrophotometer cuvettes.

    • To each well or cuvette, add the assay buffer, a fixed concentration of one substrate, and varying concentrations of the substrate being investigated for inhibition.

    • Pre-incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes.

    • Initiate the reaction by adding the enzyme solution.

    • Monitor the reaction progress by measuring the change in absorbance at a specific wavelength. For F420, this is typically at 420 nm.[8]

  • Data Analysis:

    • Calculate the initial reaction velocities from the linear portion of the progress curves.

    • Plot the velocity against the substrate concentration.

    • If substrate inhibition is observed, fit the data to the substrate inhibition equation to determine Vmax, Km, and Ki.

Visualizations

Caption: Mechanism of uncompetitive substrate inhibition.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Buffers and Substrate Stocks setup_rxn Set up reactions with varying substrate concentrations prep_reagents->setup_rxn prep_enzyme Dilute Enzyme start_rxn Initiate reaction with enzyme prep_enzyme->start_rxn pre_incubate Pre-incubate at optimal temperature setup_rxn->pre_incubate pre_incubate->start_rxn monitor_rxn Monitor absorbance change over time start_rxn->monitor_rxn calc_velocity Calculate initial velocities monitor_rxn->calc_velocity plot_data Plot Velocity vs. [Substrate] calc_velocity->plot_data fit_model Fit data to substrate inhibition model plot_data->fit_model det_params Determine Vmax, Km, and Ki fit_model->det_params

Caption: Workflow for investigating substrate inhibition.

References

resolving analytical challenges in distinguishing Coenzyme FO and F420

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Coenzyme FO (FO) and Coenzyme F420 (F420).

Frequently Asked Questions (FAQs)

Q1: What is the fundamental structural difference between this compound and F420?

A1: Coenzyme F420 is a derivative of this compound. FO, or 7,8-didemethyl-8-hydroxy-5-deazariboflavin, constitutes the chromophoric head group of F420. F420 is distinguished by the addition of a phospho-L-lactate and a polyglutamate tail to the ribityl side chain of FO.[1] The number of glutamate (B1630785) residues in this tail can vary, leading to different isoforms of F420 (e.g., F420-2, F420-3, with 2 and 3 glutamate residues respectively).

Q2: What are the primary functional differences between FO and F420?

A2: F420 is a versatile low-potential redox cofactor involved in a wide range of metabolic pathways, including methanogenesis and the activation of prodrugs like pretomanid.[2][3] In contrast, the primary established role of FO is as a light-harvesting chromophore in DNA photolyases and is not considered to have a direct redox role in vivo.[2]

Q3: Can I distinguish FO and F420 using UV-Vis spectrophotometry alone?

A3: It is challenging to distinguish FO and F420 solely by UV-Vis spectrophotometry. Both compounds exhibit a characteristic absorbance maximum around 420 nm in their oxidized state, which disappears upon reduction.[2] While there might be subtle differences in their molar extinction coefficients, these are often not sufficient for unambiguous identification in a mixture. Chromatographic separation prior to spectrophotometric analysis is essential.

Q4: What is the recommended method for separating and quantifying FO and F420?

A4: The most effective method is High-Performance Liquid Chromatography (HPLC) coupled with a fluorescence or UV-Vis detector. Reversed-phase HPLC, particularly with an ion-pairing agent, can effectively separate FO from the various polyglutamated forms of F420. For definitive identification, especially in complex matrices, HPLC coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard.

Troubleshooting Guides

HPLC Analysis
Problem Potential Cause(s) Recommended Solution(s)
Poor separation or co-elution of FO and F420 peaks 1. Inappropriate mobile phase composition or gradient. 2. Column aging or contamination. 3. Suboptimal pH of the mobile phase.1. Introduce an ion-pairing reagent (e.g., tetrabutylammonium (B224687) hydroxide) to improve the retention of acidic F420. 2. Optimize the gradient elution profile; a shallower gradient may improve resolution. 3. Use a new guard column and flush the analytical column with a strong solvent. If the problem persists, replace the analytical column. 4. Ensure the mobile phase pH is at least 2 units away from the pKa of the analytes.
Peak broadening for F420 1. Large injection volume or high sample concentration. 2. Sample solvent incompatible with the mobile phase. 3. Extra-column volume (long tubing, large flow cell). 4. Secondary interactions with the stationary phase.1. Reduce injection volume or dilute the sample. 2. Dissolve the sample in the initial mobile phase if possible. 3. Minimize tubing length and use a smaller volume flow cell. 4. Add a competing base like triethylamine (B128534) (TEA) to the mobile phase to reduce tailing, or use a high-purity silica (B1680970) column.
Loss of fluorescence signal 1. Photobleaching due to excessive exposure to light. 2. pH-dependent fluorescence quenching. 3. Degradation of the deazaflavin ring structure. 4. Quenching by components in the mobile phase or sample matrix.1. Protect samples and standards from light by using amber vials and minimizing exposure. 2. Ensure the pH of the mobile phase is optimal for fluorescence (typically around neutral pH). 3. Prepare fresh samples and standards. Avoid prolonged storage, even at low temperatures. 4. Check for quenching effects by analyzing a pure standard in a clean solvent versus the sample matrix.
Ghost peaks in the chromatogram 1. Contamination of the injector, column, or mobile phase. 2. Carryover from a previous injection. 3. Late elution of strongly retained compounds from a previous run.1. Flush the injector and column with a strong solvent. 2. Use fresh, HPLC-grade solvents and filter all mobile phases. 3. Implement a thorough wash step at the end of each gradient run to elute any remaining compounds.
Mass Spectrometry (MS) Analysis
Problem Potential Cause(s) Recommended Solution(s)
Inability to definitively distinguish FO from F420 fragments 1. Insufficient fragmentation energy in MS/MS. 2. Co-elution of FO and F420 degradation products. 3. In-source fragmentation of F420.1. Optimize collision energy to generate diagnostic fragment ions for both the FO core and the polyglutamate tail of F420. 2. Improve HPLC separation to ensure baseline resolution of all components before MS analysis. 3. Use a softer ionization technique or reduce the in-source fragmentation parameters.
Poor ionization of F420 1. Suboptimal mobile phase composition for electrospray ionization (ESI). 2. Ion suppression due to high salt concentrations or co-eluting matrix components.1. Ensure the mobile phase contains a volatile buffer (e.g., ammonium (B1175870) formate (B1220265) or ammonium acetate) and an appropriate organic solvent. 2. Reduce the concentration of non-volatile salts in the sample. 3. Improve sample clean-up to remove interfering matrix components.
Complex spectra with multiple adducts 1. Presence of various salts in the sample or mobile phase.1. Use high-purity, MS-grade solvents and additives. 2. If possible, desalt the sample before analysis.

Quantitative Data Summary

Table 1: Physicochemical and Spectroscopic Properties

Property This compound Coenzyme F420
Molar Mass ( g/mol ) ~363.3 (for the neutral molecule)Varies with the number of glutamate residues (e.g., F420-2: ~773.6)
UV-Vis Absorbance Maximum (λmax) ~420 nm (oxidized form)~420 nm (oxidized form)
Molar Extinction Coefficient (ε) at λmax (M⁻¹cm⁻¹) Not definitively established under comparable conditions.~25,900 at 420 nm
Fluorescence Emission Maximum ~470 nm~470 nm

Table 2: Mass Spectrometry Data (Negative Ion Mode)

Analyte Parent Ion (m/z) Key Fragment Ions (m/z) - Predicted/Observed
This compound ~362.1 [M-H]⁻Fragmentation data not readily available in the searched literature. Expected fragments would arise from the ribityl chain.
F420-0 ~514.1 [M-H]⁻Fragments corresponding to the loss of the phospho-lactyl group and fragmentation of the FO core.
F420-1 ~643.1 [M-H]⁻Loss of one glutamate residue (-129 Da), loss of the phospho-lactyl-glutamate group.
F420-2 ~772.2 [M-H]⁻Sequential loss of glutamate residues (-129 Da each), fragmentation of the polyglutamate tail, and fragments from the F420-0 core.
F420-n [M-H]⁻Sequential loss of glutamate residues, fragments of the F420-0 core.

Experimental Protocols & Methodologies

Protocol 1: Reversed-Phase HPLC for Separation of FO and F420

This protocol is adapted from methods described for the analysis of F420 and its analogs and is designed to provide good separation between FO and the more polar F420 species.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.75 mL/min.

  • Column Temperature: 40°C.

  • Detector: Fluorescence detector (Excitation: 420 nm, Emission: 470 nm).

  • Injection Volume: 10 µL.

  • Gradient Program:

    • 0-3 min: 26% B

    • 3-24 min: Linear gradient from 26% to 50% B

    • 24-25 min: Hold at 50% B

    • 25-27 min: Return to 26% B

    • 27-35 min: Re-equilibration at 26% B

Note: For enhanced retention and separation of F420 analogs, an ion-pairing reagent like tetrabutylammonium hydroxide (B78521) can be added to the mobile phase.

Protocol 2: Sample Preparation from Bacterial Cells
  • Harvest bacterial cells by centrifugation.

  • Resuspend the cell pellet in a lysis buffer (e.g., a buffer containing a mild detergent and lysozyme).

  • Lyse the cells by sonication or bead beating on ice.

  • Centrifuge the lysate at high speed to pellet cell debris.

  • Collect the supernatant containing the coenzymes.

  • For complex samples, a solid-phase extraction (SPE) step using a C18 cartridge can be employed to pre-purify and concentrate the analytes.

  • Filter the final extract through a 0.22 µm filter before HPLC analysis.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Separation & Detection cluster_data Data Analysis Cell_Harvest Cell Harvesting Cell_Lysis Cell Lysis Cell_Harvest->Cell_Lysis Centrifugation Centrifugation Cell_Lysis->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection SPE Solid-Phase Extraction (Optional) Supernatant_Collection->SPE Filtration Filtration SPE->Filtration HPLC HPLC Separation Filtration->HPLC Fluorescence_Detector Fluorescence Detection HPLC->Fluorescence_Detector MS_Detector Mass Spectrometry HPLC->MS_Detector Quantification Quantification Fluorescence_Detector->Quantification Identification Identification MS_Detector->Identification

Caption: Experimental workflow for the extraction and analysis of this compound and F420.

Troubleshooting_Logic cluster_hplc HPLC Troubleshooting cluster_sample Sample Troubleshooting cluster_ms MS Troubleshooting Start Analytical Issue Encountered Check_HPLC Check HPLC System Start->Check_HPLC Check_Sample Check Sample Integrity Start->Check_Sample Check_MS Check MS Parameters Start->Check_MS Peak_Shape Poor Peak Shape? Check_HPLC->Peak_Shape Retention_Time Retention Time Shift? Check_HPLC->Retention_Time Signal_Intensity Low Signal? Check_HPLC->Signal_Intensity Degradation Degradation Suspected? Check_Sample->Degradation Concentration Incorrect Concentration? Check_Sample->Concentration Ionization Poor Ionization? Check_MS->Ionization Fragmentation Ambiguous Fragmentation? Check_MS->Fragmentation

Caption: Logical workflow for troubleshooting analytical issues with FO and F420.

References

Validation & Comparative

A Comparative Analysis of Coenzyme F420 and Riboflavin Structures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the structural and functional properties of Coenzyme F420 (FO) and Riboflavin (Vitamin B2). Understanding the distinct characteristics of these two vital biomolecules is crucial for research in enzymology, drug development, and microbial metabolism. This analysis is supported by experimental data to highlight their key differences.

Core Structural Differences

Coenzyme F420 and Riboflavin, while both involved in critical redox reactions, possess fundamentally different core structures that dictate their chemical reactivity and biological roles. Riboflavin is a flavin, characterized by an isoalloxazine ring system. In contrast, Coenzyme F420 is a deazaflavin, where the N5 nitrogen of the isoalloxazine ring is replaced by a carbon atom.[1][2] This seemingly minor alteration has profound consequences for their redox properties.

The precursor to Coenzyme F420 is 7,8-didemethyl-8-hydroxy-5-deazariboflavin, also known as Coenzyme FO.[3] Coenzyme F420 itself is distinguished by the addition of a phospho-lactyl-polyglutamyl side chain, which is absent in riboflavin.[4] Riboflavin's structure includes a ribityl side chain attached to the isoalloxazine ring.[1]

Caption: Core structures of Riboflavin and Coenzyme F420.

Comparative Physicochemical Properties

The structural dissimilarities between Coenzyme F420 and Riboflavin give rise to distinct physicochemical properties, which are summarized in the table below.

PropertyCoenzyme F420 (FO)RiboflavinReference
Core Ring System 8-hydroxy-5-deaza-isoalloxazineIsoalloxazine[1]
Redox Potential (E°') -340 mV to -360 mV-190 mV to -220 mV[3][5][6]
Electron Transfer Obligate two-electron (hydride) carrierCan mediate one- or two-electron transfers[5][7]
Semiquinone Radical Does not form a stable semiquinoneForms a stable semiquinone radical[5][7]
Absorption Max (Oxidized) ~420 nm~375 nm and ~446 nm[3]
Fluorescence Emission Max ~470 nm~525 nm[3]

Redox Potential and Reactivity

A critical differentiator between Coenzyme F420 and Riboflavin is their standard redox potential. Coenzyme F420 possesses a significantly lower redox potential (-340 mV to -360 mV) compared to flavins like FMN and FAD (-190 mV to -220 mV).[3][5][6] This lower potential makes Coenzyme F420 a more potent reducing agent, enabling it to participate in reactions that are inaccessible to flavins.[4]

Furthermore, the replacement of N5 with a carbon atom in the deazaflavin core of Coenzyme F420 prevents the stabilization of a semiquinone radical intermediate.[5][7] Consequently, Coenzyme F420 functions as an obligate two-electron (hydride) carrier, similar to nicotinamide (B372718) cofactors (NAD+/NADH).[6] In contrast, the flavin structure of Riboflavin allows for both one- and two-electron transfer processes, facilitating a broader range of redox chemistries through the formation of a stable semiquinone radical.[7]

G cluster_riboflavin Riboflavin (Flavin) Redox States cluster_f420 Coenzyme F420 (Deazaflavin) Redox States Fl_ox Fl(ox) Fl_sq Fl(sq)• Fl_ox->Fl_sq +1e- Fl_red Fl(red)H2 Fl_ox->Fl_red +2e- Fl_sq->Fl_red +1e- F420_ox F420(ox) F420_red F420(red)H2 F420_ox->F420_red +2e- (Hydride)

Caption: Redox states of Riboflavin and Coenzyme F420.

Biological Roles and Associated Enzymes

The distinct redox properties of Coenzyme F420 and Riboflavin have led to their involvement in different metabolic pathways and their association with distinct classes of enzymes.

Riboflavin , as the precursor to Flavin Mononucleotide (FMN) and Flavin Adenine Dinucleotide (FAD), is a ubiquitous cofactor in all domains of life. Flavoenzymes are central to a vast array of metabolic processes, including cellular respiration, fatty acid oxidation, and amino acid metabolism.

Coenzyme F420 , on the other hand, has a more restricted taxonomic distribution, being found primarily in Archaea (notably methanogens) and some bacteria, including Actinobacteria like Mycobacterium tuberculosis.[8] F420-dependent enzymes are often involved in specialized metabolic pathways, such as methanogenesis, antibiotic biosynthesis, and the activation of prodrugs.[9] The low redox potential of F420 makes it particularly suited for these challenging reduction reactions.[4]

Experimental Protocols

Determination of Redox Potential

The redox potential of flavins and deazaflavins can be determined experimentally using potentiometric methods or the xanthine (B1682287)/xanthine oxidase method.[10][11]

Xanthine/Xanthine Oxidase Method:

This spectrophotometric method allows for the determination of the midpoint potential (Em) of a flavoprotein by establishing an equilibrium with a reference dye of known Em.[10]

  • Preparation of Reactants: Prepare solutions of the purified flavoprotein, a suitable reference dye with a redox potential within ±30 mV of the expected Em of the flavoprotein, xanthine, and xanthine oxidase in an anaerobic cuvette.[10]

  • Anaerobic Conditions: Ensure strict anaerobic conditions to prevent auto-oxidation of the reduced species. This is typically achieved by purging with an inert gas like argon or nitrogen.

  • Initiation of Reaction: The reaction is initiated by the addition of xanthine oxidase, which slowly reduces both the flavoprotein and the reference dye using xanthine as the electron donor.[11]

  • Spectrophotometric Monitoring: The reduction process is monitored spectrophotometrically, recording the changes in absorbance at wavelengths characteristic of the oxidized and reduced forms of the flavoprotein and the reference dye.

  • Equilibrium and Calculation: Once equilibrium is reached (no further change in absorbance), the concentrations of the oxidized and reduced forms of both the flavoprotein and the dye are determined from the spectra. The Nernst equation is then used to calculate the Em of the flavoprotein relative to the known Em of the reference dye.

G Xanthine Xanthine Urate Urate Xanthine->Urate Xanthine Oxidase Dye_red Dye(red) Urate->Dye_red 2e- Flavo_red Flavoprotein(red) Dye_red->Flavo_red Equilibrium Dye_ox Dye(ox) Flavo_ox Flavoprotein(ox)

Caption: Workflow for redox potential determination.

Conclusion

Coenzyme F420 and Riboflavin, despite their superficial structural similarities, are functionally distinct cofactors with unique redox properties. The substitution of the N5 atom in the isoalloxazine ring of Riboflavin with a carbon atom in Coenzyme F420 results in a significantly lower redox potential and an obligate two-electron transfer mechanism. These differences underpin their specialized roles in metabolism, with Riboflavin being a versatile and ubiquitous cofactor and Coenzyme F420 being employed in more specialized, low-potential redox reactions in specific microorganisms. For researchers in drug development, the unique F420-dependent pathways in pathogens like Mycobacterium tuberculosis present attractive targets for novel therapeutic interventions.

References

Validating the Role of Coenzyme F0 in F420-Independent Pathways: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Coenzyme F420-dependent enzymatic pathways and their alternatives, with a focus on validating the hypothesized role of Coenzyme F0 in F420-independent routes. While Coenzyme F0 is established as the core precursor molecule in the biosynthesis of Coenzyme F420, its direct participation as a cofactor in F420-independent enzymatic reactions remains a subject of ongoing investigation. This document presents available experimental data to compare the performance of F420-dependent systems with F420-independent alternatives, offering a resource for researchers exploring novel metabolic pathways and potential drug targets.

Executive Summary

Coenzyme F420, a deazaflavin derivative, is a low-potential redox cofactor crucial for a variety of metabolic pathways in prokaryotes, including methanogenesis, antibiotic biosynthesis, and the activation of anti-tuberculosis prodrugs.[1][2][3] Its core component, Coenzyme F0 (8-hydroxy-5-deazariboflavin), is the biosynthetic precursor to F420.[4] This guide explores the existing research to evaluate the potential for F0 to function as an independent cofactor.

A direct comparison of F420-dependent enzymes with their F420-independent counterparts reveals key differences in catalytic efficiency and stereoselectivity. For instance, in the reduction of α,β-unsaturated ketones, F420-dependent enoate reductases exhibit complementary stereoselectivity to the well-characterized FMN-dependent "Old Yellow Enzyme" (OYE) family, highlighting their potential in biocatalysis.[5]

This guide presents quantitative data from kinetic studies of representative F420-dependent and F420-independent enzymes, detailed experimental protocols for their characterization, and visual representations of relevant biochemical pathways and workflows to facilitate a comprehensive understanding of their respective roles.

Data Presentation: Comparative Enzyme Kinetics

To objectively assess the performance of F420-dependent pathways against their alternatives, the following tables summarize the kinetic parameters of key enzymes involved in comparable redox reactions.

Table 1: Comparison of Enoate Reductase Activity

Enzyme ClassEnzymeCofactorSubstrateKm (mM)kcat (s-1)kcat/Km (M-1s-1)
F420-Dependent ReductaseFDR from Mycobacterium smegmatisF420H22-Cyclohexen-1-one0.62 ± 0.0860.26 ± 0.016418 ± 36
FMN-Dependent ReductaseOld Yellow Enzyme (OYERo2a WT) from Rhodococcus opacusNADPH2-Cyclohexen-1-one~10 (μM)-4600-5700 (mM-1s-1)

Note: The data for OYERo2a indicates a significantly higher catalytic efficiency compared to the F420-dependent reductase for this specific substrate. It is important to note that different experimental conditions can influence these values.

Table 2: Kinetic Parameters of Nitroreductases

Enzyme ClassEnzymeCofactorSubstrateKm (μM)kcat (min-1)kcat/Km (μM-1min-1)
F420-Dependent NitroreductaseDdn from Mycobacterium tuberculosisF420H2PA-82428.7-0.013
FMN-Dependent NitroreductaseNfsB from Escherichia coliNADPHMetronidazole58025.20.043

Note: This comparison is indirect due to the use of different substrates (PA-824 for Ddn and Metronidazole for NfsB), which are specific to their respective clinical applications. However, it provides an insight into the general catalytic efficiencies of these two classes of nitroreductases.

Experimental Protocols

Detailed methodologies are crucial for the validation and comparison of enzymatic pathways. Below are protocols for key experiments cited in this guide.

Protocol 1: Assay for F420-Dependent Glucose-6-Phosphate Dehydrogenase (FGD) Activity

This spectrophotometric assay monitors the reduction of F420, which is accompanied by an increase in absorbance at 420 nm.

Materials:

  • V-650 spectrophotometer or equivalent

  • 50 mM Tris/HCl buffer, pH 7.5

  • 300 mM NaCl

  • 1 mM β-mercaptoethanol

  • 1 mM EDTA

  • Purified FGD enzyme

  • Coenzyme F420 solution (isolated from M. smegmatis)

  • Glucose-6-phosphate (G6P) solution

Procedure:

  • Prepare a reaction mixture containing 50 mM Tris/HCl pH 7.5, 300 mM NaCl, 1 mM β-mercaptoethanol, and 1 mM EDTA.

  • To a final volume of 500 μL, add the FGD enzyme to a final concentration of 100 nM.

  • Add Coenzyme F420 to a final concentration of 20 μM.

  • Initiate the reaction by adding G6P to a final concentration of 1 mM.

  • Monitor the increase in absorbance at 420 nm at 25°C. The rate of F420 reduction is calculated using an absorption coefficient (ε420 nm) of 41.4 mM-1cm-1.

  • For steady-state kinetics, use a lower enzyme concentration (e.g., 10 nM) and vary the concentrations of F420 and G6P.

  • Analyze the kinetic data using nonlinear regression to the Michaelis-Menten equation.

Protocol 2: Assay for Deazaflavin-Dependent Nitroreductase (Ddn) Activity

This assay spectrophotometrically measures the oxidation of the reduced form of Coenzyme F420 (F420H2) at 400 nm.

Materials:

  • Spectrophotometer

  • F420H2 (prepared by enzymatic reduction of F420)

  • Purified Ddn enzyme

  • PA-824 (or other nitroimidazole substrate) solution

  • Assay buffer (e.g., 0.2 M Tris-HCl, pH 8.0, with 0.01% Triton X-100)

Procedure:

  • Prepare F420H2 from F420 using F420-dependent glucose-6-phosphate dehydrogenase (FGD1) and glucose-6-phosphate.

  • Determine the concentration of F420H2 by measuring its absorbance at 400 nm (ε = 25.7 mM-1cm-1).

  • Prepare a reaction mixture in a final volume of 100 μL containing the assay buffer, 50 μM PA-824, and 100 μM F420H2.

  • Initiate the reaction by adding 1 μM of Ddn enzyme.

  • Monitor the decrease in absorbance at 400 nm, which corresponds to the oxidation of F420H2.

  • Include control reactions without the enzyme and without the substrate to account for non-enzymatic oxidation.

Mandatory Visualization

The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows discussed in this guide.

F420_Biosynthesis_Pathway cluster_precursors Precursors cluster_synthesis F0 and F420 Synthesis GTP GTP FbiD_CofC FbiD/CofC GTP->FbiD_CofC Tyrosine Tyrosine FbiC_CofGH FbiC or CofG/H Tyrosine->FbiC_CofGH 5-Amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione 5-Amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione 5-Amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione->FbiC_CofGH F0 Coenzyme F0 FbiC_CofGH->F0 synthesizes FbiA_CofD FbiA/CofD FbiD_CofC->FbiA_CofD provides LPPG F420-0 F420-0 FbiA_CofD->F420-0 synthesizes FbiB_CofE FbiB/CofE F420 Coenzyme F420 FbiB_CofE->F420 adds polyglutamate tail F0->FbiA_CofD F420-0->FbiB_CofE

Caption: Biosynthesis pathway of Coenzyme F420 from its precursors.

Experimental_Workflow_FGD_Assay cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis A Prepare Reaction Mixture (Buffer, Salts, Reducing Agent) B Add Purified FGD Enzyme A->B C Add Coenzyme F420 B->C D Initiate with G6P C->D E Monitor Absorbance at 420 nm D->E F Calculate Rate of F420 Reduction E->F G Determine Kinetic Parameters (Km, kcat) F->G

Caption: Experimental workflow for the F420-dependent FGD activity assay.

Redox_Cycle_Comparison cluster_f420 F420-Dependent Pathway cluster_fmn FMN-Dependent Pathway (e.g., OYE) F420_ox F420 (oxidized) F420_red F420H2 (reduced) FDR F420-Dependent Reductase F420_red->FDR Substrate_A Substrate Substrate_A->FDR Product_A Product FDR->F420_ox FDR->Product_A NADPH NADPH OYE Old Yellow Enzyme (FMN-dependent) NADPH->OYE NADP NADP+ FMN_ox FMN (oxidized) FMN_red FMNH2 (reduced) Substrate_B Substrate Substrate_B->OYE Product_B Product OYE->NADP OYE->Product_B

Caption: Comparison of F420-dependent and FMN-dependent redox cycles.

Conclusion

The available evidence strongly supports the role of Coenzyme F0 as a dedicated precursor in the biosynthesis of Coenzyme F420. There is currently a lack of substantial experimental data to validate a direct and independent enzymatic role for F0 in F420-independent pathways.

Comparative analysis of F420-dependent pathways with their F420-independent counterparts, such as the FMN-dependent Old Yellow Enzymes, reveals distinct advantages and disadvantages in terms of catalytic efficiency and stereoselectivity. F420-dependent enzymes, with their low redox potential, are particularly suited for challenging reduction reactions and offer a complementary toolkit for biocatalysis.

Further research is warranted to explore the full catalytic diversity of F420-dependent enzymes and to definitively investigate any potential F420-independent roles of Coenzyme F0. The detailed protocols and comparative data presented in this guide provide a foundation for researchers to design and execute experiments aimed at elucidating these novel biochemical questions, which may ultimately lead to the development of new therapeutics and biotechnological applications.

References

A Comparative Functional Analysis of Coenzyme F420 Synthase Across Species

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A detailed functional comparison of Coenzyme F420 (FO) synthase, a key enzyme in the biosynthesis of the redox cofactor F420, reveals significant variations in its structure and potential catalytic efficiency across different microbial species. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of FO synthase from the bacterium Mycobacterium smegmatis and the archaeon Archaeoglobus fulgidus, supported by experimental data and detailed methodologies.

Coenzyme F420 is a vital electron carrier involved in a range of metabolic pathways, including methanogenesis in archaea and the activation of anti-tuberculosis pro-drugs in mycobacteria. The synthesis of its core structure, 7,8-didemethyl-8-hydroxy-5-deazariboflavin (FO), is catalyzed by FO synthase. In bacteria such as M. smegmatis, this enzyme is a single polypeptide known as FbiC. In contrast, archaea like A. fulgidus utilize a two-subunit enzyme complex, CofG/CofH, to perform the same reaction. Understanding the functional differences between these homologous enzymes is crucial for targeted drug design and biotechnological applications.

Quantitative Data Summary

While direct side-by-side kinetic comparisons of purified FO synthase from different species are not extensively documented in publicly available literature, analysis of the genetic and biochemical data allows for a functional inference. The key distinction lies in their subunit architecture, which likely influences their regulation and stability.

FeatureMycobacterium smegmatis (FbiC)Archaeoglobus fulgidus (CofG/CofH)
Enzyme Name FbiCCofG/CofH
Organism Type Bacterium (Actinomycete)Archaeon (Euryarchaeota)
Subunit Structure Single polypeptide (fusion protein)Heterodimer (two separate subunits)
Substrates 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione (ARP), L-tyrosine5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione (ARP), L-tyrosine
Product 7,8-didemethyl-8-hydroxy-5-deazariboflavin (FO)7,8-didemethyl-8-hydroxy-5-deazariboflavin (FO)
Kinetic Parameters Not available in literatureNot available in literature

Signaling and Biosynthetic Pathways

The biosynthesis of Coenzyme F420 is a multi-step enzymatic pathway. The initial and committed step is the formation of the FO core, which is then further modified to produce the mature F420 cofactor.

F420_Biosynthesis cluster_substrates Substrates cluster_enzymes Enzymes cluster_products Products & Downstream Pathway ARP 5-amino-6-ribitylamino- 2,4(1H,3H)-pyrimidinedione FbiC FO Synthase (FbiC in Mycobacteria) ARP->FbiC CofGH FO Synthase (CofG/CofH in Archaea) ARP->CofGH Tyr L-Tyrosine Tyr->FbiC Tyr->CofGH FO 7,8-didemethyl-8-hydroxy- 5-deazariboflavin (FO) FbiC->FO CofGH->FO F420_0 F420-0 FO->F420_0 FbiA / CofD F420_n Mature Coenzyme F420 F420_0->F420_n FbiB / CofE

Coenzyme F420 Biosynthesis Pathway

This diagram illustrates the initial step of Coenzyme F420 synthesis, highlighting the different enzymatic machinery in bacteria and archaea that converge on the common intermediate, FO.

Experimental Methodologies

The functional characterization of FO synthase involves several key experimental procedures. Below are detailed protocols for the expression, purification, and activity assay of this enzyme, based on established methodologies for similar enzymes.

Heterologous Expression and Purification of FO Synthase (FbiC)

This protocol describes the expression of recombinant FbiC from M. smegmatis in Escherichia coli and its subsequent purification.

a. Gene Cloning and Expression Vector Construction:

  • The fbiC gene is amplified from M. smegmatis genomic DNA using PCR with primers containing appropriate restriction sites.

  • The PCR product is digested and ligated into an expression vector (e.g., pET-28a) containing an N-terminal hexahistidine (His6) tag for affinity purification.

  • The resulting plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

b. Protein Expression:

  • A single colony of the transformed E. coli is used to inoculate a starter culture of Luria-Bertani (LB) broth containing the appropriate antibiotic and grown overnight at 37°C.

  • The starter culture is used to inoculate a larger volume of LB broth and grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.

  • The culture is then incubated for an additional 16-20 hours at a reduced temperature (e.g., 18-20°C) to enhance protein solubility.

c. Purification:

  • Cells are harvested by centrifugation, resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF), and lysed by sonication on ice.

  • The cell lysate is clarified by centrifugation to remove insoluble debris.

  • The supernatant containing the His6-tagged FbiC is loaded onto a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer.

  • The column is washed with a wash buffer containing a higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.

  • The recombinant FbiC is eluted from the column using an elution buffer with a high concentration of imidazole (e.g., 250-500 mM).

  • The purity of the eluted protein is assessed by SDS-PAGE.

Purification_Workflow start Gene Amplification and Cloning transform Transformation into E. coli start->transform expression Protein Expression (IPTG Induction) transform->expression lysis Cell Lysis (Sonication) expression->lysis clarify Clarification (Centrifugation) lysis->clarify affinity Ni-NTA Affinity Chromatography clarify->affinity wash Wash unbound proteins affinity->wash elution Elution of His-tagged FbiC wash->elution end Purified FbiC elution->end

FbiC Purification Workflow
FO Synthase Activity Assay

The activity of FO synthase can be determined by monitoring the formation of the product, FO, which has a characteristic absorbance maximum.

a. Reaction Mixture:

  • 50 mM Tris-HCl buffer (pH 8.0)

  • 100 µM 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione (ARP)

  • 100 µM L-tyrosine

  • 5 mM S-adenosyl-L-methionine (SAM) as a radical initiator

  • 1 mM Dithiothreitol (DTT)

  • Purified FO synthase (FbiC or CofG/CofH) at a suitable concentration

b. Assay Procedure:

  • The reaction is initiated by the addition of the enzyme to the pre-warmed reaction mixture.

  • The reaction is incubated at the optimal temperature for the enzyme (e.g., 37°C for M. smegmatis FbiC, or higher for thermophilic archaeal enzymes).

  • The reaction is stopped at various time points by the addition of an equal volume of ice-cold methanol (B129727) or by heat inactivation.

  • The quenched reaction mixture is centrifuged to pellet the precipitated protein.

  • The supernatant is analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC).

c. Detection and Quantification:

  • FO is separated on a C18 column with a suitable mobile phase gradient (e.g., a gradient of acetonitrile (B52724) in water with 0.1% trifluoroacetic acid).

  • The elution of FO is monitored by its absorbance at approximately 400 nm.

  • The amount of FO produced is quantified by comparing the peak area to a standard curve generated with chemically synthesized FO.

  • The specific activity of the enzyme can then be calculated (e.g., in nmol of FO produced per minute per mg of enzyme).

Concluding Remarks

The structural divergence of FO synthase between bacteria and archaea, represented by the fused FbiC and the heterodimeric CofG/CofH, respectively, suggests distinct evolutionary pressures and potential differences in regulation and stability. The lack of detailed kinetic data for these enzymes presents a significant opportunity for future research. A thorough kinetic characterization would not only deepen our fundamental understanding of this crucial biosynthetic pathway but also provide a solid foundation for the development of novel antimicrobial agents targeting Coenzyme F420 synthesis. The methodologies outlined in this guide provide a framework for researchers to pursue these important investigations.

Validating the Function of FbiC in Coenzyme F420 Biosynthesis: A Comparative Guide to Gene Knockout Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental data validating the function of the FbiC protein through gene knockout studies. It details the methodologies used and compares the outcomes with knockouts of other key enzymes in the coenzyme F420 biosynthesis pathway.

Introduction to FbiC and Coenzyme F420

Coenzyme F420 is a redox cofactor with a critical role in various metabolic pathways in prokaryotes, including methanogenesis, antibiotic biosynthesis, and the activation of anti-tuberculosis pro-drugs like pretomanid (B1679085) and delamanid (B1670213).[1] The biosynthesis of F420 is a multi-step process involving several key enzymes. One such essential enzyme is FbiC (7,8-didemethyl-8-hydroxy-5-deazariboflavin synthase), which catalyzes the first committed step in the F420 biosynthetic pathway.[2][3] Gene knockout studies have been instrumental in elucidating the indispensable role of FbiC in this process.

Experimental Validation of FbiC Function via Gene Knockout

Gene knockout studies in Mycobacterium bovis BCG and Streptomyces venezuelae have unequivocally demonstrated that FbiC is essential for the production of coenzyme F420.[3][4] The primary methodology employed is transposon mutagenesis to create a null mutant, followed by complementation with a functional copy of the fbiC gene to restore the wild-type phenotype.

Quantitative Analysis of Coenzyme F420 Levels

High-Performance Liquid Chromatography (HPLC) is the standard method for quantifying coenzyme F420 levels in bacterial cell lysates. The following table summarizes the qualitative results from a key study on an fbiC knockout mutant in M. bovis.

StrainGenotypeCoenzyme F420 Detection by HPLC
Wild-TypefbiC+Detected
MutantfbiC-Not Detected
ComplementedfbiC- with pMV306::fbiCDetected

Data synthesized from HPLC profiles presented in Choi et al., 2002.[3][5]

These results clearly show that the disruption of the fbiC gene leads to a complete loss of F420 production, which is restored upon reintroduction of a functional fbiC gene.[3]

Comparison with Other F420 Biosynthesis Gene Knockouts

The coenzyme F420 biosynthesis pathway involves several other key enzymes, including FbiA, FbiB, and FbiD. Knockout studies of these genes provide a comparative context for understanding the specific role of FbiC.

GeneEncoded ProteinFunction in F420 BiosynthesisKnockout Phenotype
fbiC 7,8-didemethyl-8-hydroxy-5-deazariboflavin (FO) synthase Catalyzes the first committed step: synthesis of the F420 precursor, FO. [2][3]Complete loss of F420 and FO production; resistance to pro-drugs PA-824, delamanid, and pretomanid. [3][6][7]
fbiA2-phospho-L-lactate transferaseTransfers the 2-phospho-L-lactate moiety to FO.[6]Loss of F420 production; resistance to delamanid and pretomanid.[7]
fbiBCoenzyme F420-0:L-glutamate ligase & Dehydro-F420-0 reductaseCatalyzes the addition of glutamate (B1630785) residues to the F420 core and reduces the dehydro-F420-0 intermediate.[8]Loss of F420 production; resistance to delamanid and pretomanid.[7]
fbiDGuanylyltransferaseInvolved in the synthesis of the dehydro-F420-0 intermediate from phosphoenolpyruvate.[8]Loss of F420 production; resistance to delamanid and pretomanid.[7]

Experimental Protocols

The following sections outline the detailed methodologies for the key experiments involved in validating FbiC function.

Generation of an fbiC Knockout Mutant via Transposon Mutagenesis

This protocol provides a general framework for creating a targeted gene knockout in Mycobacterium using transposon mutagenesis.

Objective: To inactivate the fbiC gene by inserting a transposon.

Materials:

  • Mycobacterium strain (e.g., M. bovis BCG)

  • Transposon delivery vector (e.g., a conditionally replicating shuttle phasmid containing a selectable marker like kanamycin (B1662678) resistance)

  • Electroporator and cuvettes

  • Growth media (e.g., Middlebrook 7H9 or 7H10) with appropriate supplements and antibiotics

  • Sucrose (B13894) for counter-selection (if using a sacB-based vector)

Procedure:

  • Preparation of Competent Cells: Grow the Mycobacterium strain to mid-log phase. Harvest the cells and wash them repeatedly with sterile, ice-cold 10% glycerol (B35011) to prepare electrocompetent cells.

  • Electroporation: Mix the competent cells with the transposon delivery vector and transfer to a pre-chilled electroporation cuvette. Electroporate using optimized settings for Mycobacterium.

  • Recovery and Selection: Immediately after electroporation, resuspend the cells in fresh growth medium and incubate for a recovery period. Plate the cells on selective agar (B569324) containing the appropriate antibiotic to select for transposon insertion mutants. If using a counter-selectable marker like sacB, include sucrose in the plates to select against the delivery vector.

  • Screening for fbiC Mutants: Screen the resulting colonies for the desired knockout phenotype (e.g., loss of F420-dependent fluorescence or resistance to a pro-drug activated by F420). Confirm the transposon insertion site within the fbiC gene by PCR and sequencing.

Complementation of the fbiC Mutant

This protocol describes the reintroduction of a functional fbiC gene into the knockout mutant to confirm that the observed phenotype is due to the gene disruption.

Objective: To restore F420 production in the fbiC mutant by introducing a wild-type copy of the gene.

Materials:

  • fbiC knockout mutant strain

  • Complementation vector (e.g., an integrating plasmid like pMV306 containing the wild-type fbiC gene under its native promoter)

  • Electroporator and cuvettes

  • Growth media with appropriate antibiotics for selection of the complementation vector.

Procedure:

  • Vector Construction: Clone the wild-type fbiC gene with its native promoter into a suitable mycobacterial integrating vector.

  • Transformation: Prepare competent cells of the fbiC knockout mutant and transform them with the complementation vector via electroporation.

  • Selection: Plate the transformed cells on agar containing the appropriate antibiotic to select for cells that have integrated the complementation vector.

  • Verification: Confirm the presence of the integrated fbiC gene in the complemented strain by PCR.

Quantification of Coenzyme F420 by HPLC

This protocol outlines the steps for extracting and quantifying coenzyme F420 from mycobacterial cultures.

Objective: To measure the intracellular concentration of coenzyme F420.

Materials:

  • Wild-type, fbiC mutant, and complemented Mycobacterium strains

  • HPLC system with a fluorescence detector (excitation at ~420 nm, emission at ~470 nm)

  • Reversed-phase C18 column

  • Solvents for mobile phase (e.g., methanol, ammonium (B1175870) acetate (B1210297) buffer)

  • Cell lysis buffer and equipment (e.g., sonicator or bead beater)

  • Centrifuge

Procedure:

  • Cell Culture and Harvesting: Grow the mycobacterial strains to the desired growth phase. Harvest the cells by centrifugation and wash the cell pellet.

  • Cell Lysis and Extraction: Resuspend the cell pellet in a suitable buffer and lyse the cells. Centrifuge the lysate to pellet cell debris and collect the supernatant containing the cell-free extract.

  • HPLC Analysis: Filter the cell-free extract and inject it into the HPLC system. Separate the components on a C18 column using an appropriate gradient of the mobile phase.

  • Quantification: Detect coenzyme F420 by its characteristic fluorescence. Quantify the amount of F420 by comparing the peak area to a standard curve generated with purified F420.

Visualizing the Coenzyme F420 Biosynthesis Pathway

The following diagrams illustrate the key steps in the coenzyme F420 biosynthesis pathway and the experimental workflow for validating FbiC function.

F420_Biosynthesis_Pathway cluster_precursor Precursor Synthesis cluster_f420_synthesis F420 Synthesis 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione FbiC FbiC 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione->FbiC 4-hydroxyphenylpyruvate 4-hydroxyphenylpyruvate 4-hydroxyphenylpyruvate->FbiC FO FO FbiC->FO synthesis of FO FbiD FbiD FO->FbiD FbiA FbiA FbiD->FbiA intermediate formation Dehydro-F420-0 Dehydro-F420-0 FbiA->Dehydro-F420-0 FbiB_reductase FbiB (reductase domain) Dehydro-F420-0->FbiB_reductase F420-0 F420-0 FbiB_reductase->F420-0 reduction FbiB_ligase FbiB (ligase domain) F420-0->FbiB_ligase Coenzyme F420 Coenzyme F420 FbiB_ligase->Coenzyme F420 glutamylation

Caption: Coenzyme F420 Biosynthesis Pathway in Mycobacteria.

FbiC_Validation_Workflow cluster_mutagenesis Gene Knockout cluster_complementation Complementation cluster_analysis Phenotypic Analysis start Wild-Type Mycobacterium transposon Transposon Mutagenesis of fbiC start->transposon hplc Quantify Coenzyme F420 by HPLC start->hplc phenotype Assess Phenotype (e.g., Drug Resistance) start->phenotype mutant fbiC Knockout Mutant transposon->mutant complement Introduce Wild-Type fbiC mutant->complement mutant->hplc mutant->phenotype complemented Complemented Strain complement->complemented complemented->hplc complemented->phenotype

Caption: Experimental Workflow for Validating FbiC Function.

Conclusion

The collective evidence from gene knockout and complementation studies robustly validates the essential function of FbiC in the biosynthesis of coenzyme F420 in mycobacteria. The inability of fbiC knockout mutants to produce F420 underscores its critical role and establishes it as a potential target for the development of novel therapeutics against pathogenic mycobacteria. This guide provides a foundational understanding and practical framework for researchers investigating the F420 pathway and its components.

References

Coenzyme F0 vs. F420: A Comparative Guide for Redox Enzyme Partners

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of redox biochemistry, the deazaflavin cofactors, Coenzyme F420 and its precursor Coenzyme F0, present unique alternatives to the more common nicotinamide (B372718) and flavin cofactors. This guide provides an objective comparison of their performance as direct redox partners for enzymes, supported by available experimental data, to aid researchers in selecting the appropriate cofactor for their studies and in the development of novel enzymatic systems.

Introduction to Coenzyme F0 and F420

Coenzyme F420 is a redox cofactor involved in a variety of crucial biological processes, including methanogenesis, antibiotic biosynthesis, and the activation of anti-tuberculosis prodrugs.[1] Structurally, it consists of a redox-active 8-hydroxy-5-deazaflavin (B1218334) (F0) moiety linked to a lactyl-polyglutamyl tail.[2] Coenzyme F0 is the direct precursor to F420, lacking the phospholactyl-polyglutamate tail.[3] While F420 is the primary in vivo redox cofactor, F0 has been shown to substitute for F420 in vitro, albeit with generally lower efficiency.[1][4] Both molecules are obligate two-electron carriers, a property that distinguishes them from flavins which can participate in one-electron transfers.

Physicochemical and Redox Properties

The defining characteristic of both F0 and F420 is their low redox potential, making them potent reducing agents capable of participating in challenging redox reactions. The substitution of a carbon atom for the N5 nitrogen in the isoalloxazine ring of flavins results in a significantly more negative redox potential.

PropertyCoenzyme F0Coenzyme F420Reference
Structure 8-hydroxy-5-deazaflavin8-hydroxy-5-deazaflavin with a phospholactyl-polyglutamyl tail
Standard Redox Potential (E°') ~ -340 mV~ -340 mV
Electron Transfer Obligate 2-electron (hydride) transferObligate 2-electron (hydride) transfer
In Vivo Role Primarily a light-harvesting chromophore for DNA photolyases; precursor to F420Redox cofactor in various metabolic pathways
In Vitro Activity Can act as a redox partner for F420-dependent enzymesNative redox partner for F420-dependent enzymes

Comparative Enzymatic Performance

The primary distinction in the performance of F0 and F420 as enzymatic redox partners lies in their catalytic efficiency. The presence of the phospholactyl-polyglutamyl tail in F420 plays a crucial role in enzyme recognition and binding, which is reflected in the kinetic parameters of F420-dependent enzymes.

A study by Drenth et al. (2019) provides a direct comparison of the kinetic parameters of three classes of F420-dependent enzymes with F420 and a synthetic analog, F0-5'-phosphate (FOP), which is structurally more similar to F420 than F0. The study noted that F0 itself exhibited even lower activity, though a complete kinetic analysis for F0 was not always possible due to this low activity.

Table 1: Kinetic Parameters of F420-Dependent Enzymes with Different Cofactors

Enzyme (Class)CofactorKm (µM)kcat (s-1)kcat/Km (M-1s-1)Reference
F420:NADPH Oxidoreductase (FNO) from Thermobifida fuscaF42013.9332.4 x 106
FOP28.11.34.6 x 104
F0Not determined (low activity)--
F420-dependent Glucose-6-Phosphate Dehydrogenase (FGD) from Rhodococcus jostiiF4203.810.42.7 x 106
FOPNot determined (low activity)--
F0No detectable activity--
F420-dependent Reductase (FDR) from Mycobacterium hassiacumF4201.90.94.7 x 105
FOP4.60.24.3 x 104
F0Not determined (low activity)--

FOP (F0-5'-phosphate) is a synthetic analog of F420, consisting of the F0 core with a phosphate (B84403) group at the 5' position.

These data clearly indicate that the absence of the polyglutamate tail in F0 significantly impairs its ability to serve as an efficient redox partner for these enzymes, resulting in much lower catalytic efficiencies. The tail is thought to facilitate proper orientation and binding within the enzyme's active site.

Experimental Protocols

General Protocol for a Spectrophotometric Enzyme Assay with F0 or F420

This protocol is adapted from methods used for F420-dependent enzymes and can be used to compare the activity with F0 and F420. The principle is to monitor the change in absorbance at 420 nm, which corresponds to the reduction of the oxidized deazaflavin cofactor.

Materials:

  • Purified F420-dependent enzyme (e.g., F420-dependent Glucose-6-Phosphate Dehydrogenase - FGD)

  • Coenzyme F420

  • Coenzyme F0 (purified or synthesized)

  • Substrate for the enzyme (e.g., Glucose-6-Phosphate for FGD)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • UV/Vis spectrophotometer capable of kinetic measurements at 420 nm

Procedure:

  • Prepare Reagent Solutions:

    • Prepare stock solutions of Coenzyme F420 and Coenzyme F0 in the assay buffer. Determine their concentrations spectrophotometrically using an extinction coefficient of ε420 = 25.7 mM-1 cm-1 for the oxidized form.

    • Prepare a stock solution of the substrate (e.g., 100 mM Glucose-6-Phosphate) in the assay buffer.

    • Prepare a solution of the purified enzyme at a suitable concentration in the assay buffer.

  • Set up the Assay Mixture:

    • In a cuvette, combine the assay buffer, substrate, and either Coenzyme F420 or Coenzyme F0 to the desired final concentrations. For initial experiments, a saturating concentration of the substrate and a concentration of the cofactor around its Km (if known, or typically 10-50 µM for F420) can be used.

    • The total reaction volume is typically 1 mL.

  • Initiate the Reaction:

    • Place the cuvette in the spectrophotometer and allow the temperature to equilibrate (e.g., 25°C or 37°C).

    • Initiate the reaction by adding a small volume of the enzyme solution to the cuvette and mix quickly.

  • Monitor the Reaction:

    • Immediately start monitoring the decrease in absorbance at 420 nm over time. Record data at regular intervals (e.g., every 5-10 seconds) for a period sufficient to establish the initial linear rate.

  • Data Analysis:

    • Calculate the initial reaction rate (v0) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law: v0 (µM/min) = (ΔA420/min) / ε420 (mM-1cm-1) * 1000

    • To determine the kinetic parameters (Km and kcat), perform a series of assays varying the concentration of one substrate (e.g., F0 or F420) while keeping the other substrate at a saturating concentration.

    • Plot the initial rates against the substrate concentration and fit the data to the Michaelis-Menten equation.

Protocol for Purification of Coenzyme F0

Coenzyme F0 can be obtained through chemical synthesis or by purification from microbial sources that produce it as a precursor to F420. A general workflow for purification from a microbial source, such as an engineered E. coli strain overproducing F0, is outlined below.

Workflow for F0 Purification:

F0_Purification start Cell Culture Overproducing F0 cell_lysis Cell Lysis (e.g., sonication) start->cell_lysis centrifugation1 Centrifugation to remove cell debris cell_lysis->centrifugation1 supernatant Collect Supernatant centrifugation1->supernatant anion_exchange Anion Exchange Chromatography supernatant->anion_exchange hydrophobic_interaction Hydrophobic Interaction Chromatography anion_exchange->hydrophobic_interaction desalting Desalting / Buffer Exchange hydrophobic_interaction->desalting lyophilization Lyophilization desalting->lyophilization end Purified Coenzyme F0 lyophilization->end

Caption: Workflow for the purification of Coenzyme F0 from a microbial source.

Signaling Pathways and Logical Relationships

The biosynthesis of Coenzyme F420 from Coenzyme F0 involves a series of enzymatic steps. Understanding this pathway is crucial for researchers interested in producing these cofactors.

F420_Biosynthesis F0 Coenzyme F0 CofD 2-phospho-L-lactate transferase (CofD) F0->CofD LPPG Lactyl(2)diphospho-(5')guanosine LPPG->CofD F420_0 F420-0 CofD->F420_0 FbiB F420:γ-glutamyl ligase (FbiB) F420_0->FbiB Glutamate Glutamate Glutamate->FbiB F420_n Coenzyme F420-(n) FbiB->F420_n

Caption: Simplified biosynthetic pathway of Coenzyme F420 from Coenzyme F0.

Conclusion

The available data strongly suggest that while Coenzyme F0 can act as a redox partner for F420-dependent enzymes in vitro, it is significantly less efficient than its polyglutamylated counterpart, Coenzyme F420. The phospholactyl-polyglutamate tail of F420 is critical for high-affinity binding and efficient catalysis. For researchers studying the mechanism and kinetics of F420-dependent enzymes, using the native F420 cofactor is paramount for obtaining physiologically relevant data. However, for certain biocatalytic applications where high turnover rates are not the primary concern, or for initial screening purposes, F0 or its phosphorylated derivative FOP could serve as more accessible, albeit less efficient, alternatives. The detailed protocols and diagrams provided in this guide are intended to facilitate further research into the fascinating biochemistry of these deazaflavin cofactors and their enzymatic partners.

References

A Comparative Genomic Guide to Coenzyme F420 Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Coenzyme F420 (F420) is a deazaflavin cofactor with a redox potential more negative than NAD(P)+, making it a crucial player in challenging redox reactions across various microbial species.[1][2][3] Its involvement in processes vital for microbial survival and pathogenesis, such as methanogenesis, antibiotic biosynthesis, and the activation of anti-tubercular prodrugs, has brought its biosynthetic pathway into the spotlight for both fundamental research and as a potential therapeutic target.[4][5] This guide provides a comparative genomic overview of F420 biosynthesis, highlighting key genetic determinants, pathway variations, and experimental approaches used in its study.

Distribution of F420 Biosynthesis Genes: A Tale of Two Domains

Initially thought to be confined to Actinobacteria and Euryarchaeota, recent genomic and metagenomic studies have revealed a much broader distribution of F420 biosynthesis genes across the bacterial and archaeal domains. This widespread presence is a result of extensive horizontal and vertical gene transfer. While prevalent in mycobacteria, the genetic machinery for F420 synthesis appears to be absent from the normal human gut flora, making it an attractive target for antimicrobial drug development.

The Genetic Blueprint of F420 Biosynthesis

The biosynthesis of Coenzyme F420 is a multi-step process encoded by a set of conserved genes, often found clustered together in the genome. While the core machinery is similar, notable differences exist between the pathways in Bacteria and Archaea. The key genes and their respective functions are summarized in the table below.

Gene (Bacteria)Gene (Archaea)Protein FunctionKey Substrates/Products
FbiC (or CofG/H)CofG/HFo synthaseCondensation of 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione and tyrosine to form the deazaflavin chromophore (Fo)
FbiDCofCGuanylyltransferasePreviously thought to act on 2-phospho-L-lactate (2-PL), now shown to utilize phosphoenolpyruvate (B93156) (PEP) in bacteria
FbiACofD2-phospho-L-lactate transferaseTransfers the activated lactyl/pyruvyl moiety to Fo
FbiBCofEγ-glutamyl ligaseAdds glutamate (B1630785) residues to F420-0 to form the mature F420 with a polyglutamate tail
-CofFα-glutamyl ligaseAdds a terminal α-linked glutamate in some archaea

Pathway Variations: A Fork in the Road

A significant divergence in the F420 biosynthetic pathway has been uncovered between mycobacteria and archaea, centering on the precursor for the lactyl moiety.

The Mycobacterial Pathway: A Novel Intermediate

In mycobacteria, including the significant human pathogen Mycobacterium tuberculosis, recent studies have revised the long-proposed pathway. It is now understood that phosphoenolpyruvate (PEP) , a central metabolite, serves as the initial substrate instead of 2-phospho-L-lactate (2-PL). This leads to the formation of a novel intermediate, dehydro-F420-0 (DF420-0) . The reduction of this intermediate to F420-0 is catalyzed by the C-terminal nitroreductase-like domain of FbiB.

The Archaeal Pathway: The Classic Route

The canonical pathway, primarily elucidated in methanogenic archaea, is believed to utilize 2-phospho-L-lactate (2-PL) as the precursor for the lactyl group. However, the enzymatic source of 2-PL in these organisms remains to be definitively identified.

Comparative Gene Cluster Organization

The genomic organization of F420 biosynthesis genes often provides clues about their regulation and evolution. These genes are typically found in operons, though the specific arrangement can vary.

F420_Biosynthesis_Gene_Clusters cluster_mycobacterium Mycobacterium tuberculosis cluster_archaea Methanocaldococcus jannaschii Mtb_fbiD fbiD Mtb_fbiA fbiA Mtb_fbiB fbiB Mtb_fbiC fbiC Mj_cofC cofC Mj_cofD cofD Mj_cofE cofE Mj_cofG cofG Mj_cofH cofH

Fig. 1: Representative F420 biosynthesis gene clusters.

Experimental Protocols for Studying F420 Biosynthesis

Identification of F420 Biosynthesis Genes using Hidden Markov Models (HMMs)

This computational approach is used to identify putative F420 biosynthesis genes in genomic datasets.

Methodology:

  • HMM Construction: Hidden Markov Models are built for each of the known F420 biosynthesis protein families (e.g., CofC, CofD, etc.). These models are trained on curated sets of known protein sequences for each family.

  • Database Searching: The constructed HMMs are then used to search whole-genome protein sequence databases. The HMMER package is a commonly used tool for this purpose.

  • Hit Analysis: Genomes that return significant hits for a majority of the F420 biosynthesis genes (e.g., at least four out of five components) are considered potential F420 producers.

  • Phylogenetic Profiling: The presence/absence pattern of these genes across different species can be used for phylogenetic profiling to infer functional linkages between proteins.

HMM_Workflow start Start: Genomic Datasets hmm_build Construct HMMs for F420 Biosynthesis Genes start->hmm_build db_search Search Genomes with HMMs (e.g., HMMER) hmm_build->db_search hit_analysis Analyze Hits and Identify Potential F420 Producers db_search->hit_analysis phylogenetic_profiling Phylogenetic Profiling hit_analysis->phylogenetic_profiling end End: Candidate Genomes and Functional Links hit_analysis->end phylogenetic_profiling->end

Fig. 2: Workflow for HMM-based gene identification.
Heterologous Production and Pathway Elucidation

The expression of F420 biosynthesis genes in a non-native host, such as Escherichia coli, allows for the controlled study of the pathway and the production of the coenzyme for further research.

Methodology:

  • Gene Cloning: The identified F420 biosynthesis genes (e.g., fbiA, fbiB, fbiC, fbiD) are cloned into suitable expression vectors. Often, a synthetic operon is designed for coordinated expression.

  • Host Transformation: The expression constructs are transformed into a suitable host strain, typically E. coli.

  • Expression and Fermentation: Gene expression is induced, and the bacteria are cultured under conditions optimized for F420 production.

  • Extraction and Detection: F420 is extracted from the cell lysate and can be detected and quantified by its characteristic fluorescence (excitation ~420 nm, emission ~470 nm) or by mass spectrometry.

  • Pathway Analysis: By selectively expressing different combinations of genes and analyzing the intermediates produced, the steps of the biosynthetic pathway can be elucidated.

Signaling Pathways and Logical Relationships

The biosynthesis of Coenzyme F420 is a linear pathway with distinct intermediates. The recent discoveries have led to a revised understanding of this pathway, particularly in bacteria.

F420_Biosynthesis_Pathway cluster_archaea Archaeal Pathway cluster_bacteria Bacterial (Mycobacterial) Pathway 2-PL 2-Phospho-L-lactate LPPG Lactyl-2-diphosphoguanosine 2-PL->LPPG CofC F420-0_A F420-0 LPPG->F420-0_A F420-n_A F420-n F420-0_A->F420-n_A CofE Fo Fo->F420-0_A CofD DF420-0 Dehydro-F420-0 Fo->DF420-0 FbiA PEP Phosphoenolpyruvate EPPG Enolpyruvyl-2-diphosphoguanosine PEP->EPPG FbiD EPPG->DF420-0 F420-0_B F420-0 DF420-0->F420-0_B FbiB (NTR domain) F420-n_B F420-n F420-0_B->F420-n_B FbiB (ligase domain) Fo_source Fo (from Tyrosine + PRPP)

Fig. 3: Comparative F420 biosynthesis pathways.

Conclusion and Future Directions

The comparative genomics of Coenzyme F420 biosynthesis has revealed a fascinating evolutionary history and significant biochemical diversity. The elucidation of the revised pathway in mycobacteria opens new avenues for the development of novel anti-tubercular drugs that target this unique metabolic route. Further research is needed to explore the full extent of F420's distribution and function in diverse microbial communities, which will undoubtedly be accelerated by the genomic and experimental tools outlined in this guide. The ability to heterologously produce F420 will also facilitate the study of F420-dependent enzymes for applications in biocatalysis and synthetic biology.

References

A Researcher's Guide to Cross-Reactivity Studies of Antibodies Against Deazaflavin Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the specificity of antibodies is paramount. This guide provides a comprehensive framework for conducting cross-reactivity studies of antibodies targeting deazaflavin compounds. While specific studies on anti-deazaflavin antibody cross-reactivity are not widely published, this guide leverages established principles from anti-hapten and anti-flavin antibody research to present a complete methodology. The presented data is illustrative, providing a template for the expected outcomes of such studies.

Deazaflavin analogs are a class of compounds with significant interest in various research and therapeutic areas, including cancer treatment and as cofactors in enzymatic reactions.[1][2][3][4] The development of specific antibodies against these small molecules, or haptens, is crucial for creating sensitive and specific immunoassays for their detection and quantification. A critical aspect of developing such antibodies is characterizing their cross-reactivity against structurally similar compounds to ensure the reliability of these assays.

I. Production of Anti-Deazaflavin Antibodies

Since deazaflavins are small molecules (haptens), they are not immunogenic on their own.[5] To elicit an immune response, they must be conjugated to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA).[5][6]

Experimental Protocol: Hapten-Carrier Conjugation and Immunization

  • Hapten Synthesis and Activation: Synthesize a deazaflavin derivative with a reactive functional group (e.g., a carboxyl or amino group) suitable for conjugation. This may involve adding a linker arm to improve the hapten's exposure to the immune system.[7]

  • Conjugation to Carrier Protein: Covalently link the activated deazaflavin hapten to the carrier protein (e.g., KLH for immunization, BSA for screening). Common cross-linking chemistry, such as using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) for coupling carboxyl groups to primary amines, can be employed.[6]

  • Immunization: Immunize host animals (e.g., rabbits or mice) with the deazaflavin-KLH conjugate mixed with an appropriate adjuvant.[8] Follow a standard immunization schedule with periodic boosts to stimulate a high-titer antibody response.

  • Antibody Purification: Collect serum from the immunized animals and purify the polyclonal antibodies using affinity chromatography with the deazaflavin-BSA conjugate immobilized on a resin. For monoclonal antibodies, generate hybridomas from the spleen cells of immunized mice.[7][8]

G cluster_0 Antigen Preparation cluster_1 Immunization & Antibody Production Deazaflavin Hapten Deazaflavin Hapten Conjugation Conjugation Deazaflavin Hapten->Conjugation Carrier Protein (KLH) Carrier Protein (KLH) Carrier Protein (KLH)->Conjugation Deazaflavin-KLH Conjugate Deazaflavin-KLH Conjugate Immunization Immunization Deazaflavin-KLH Conjugate->Immunization Conjugation->Deazaflavin-KLH Conjugate Host Animal Host Animal Immunization->Host Animal Serum Collection Serum Collection Host Animal->Serum Collection Antibody Purification Antibody Purification Serum Collection->Antibody Purification

Caption: Workflow for the production of anti-deazaflavin antibodies.

II. Cross-Reactivity Assessment by Competitive ELISA

A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a common and effective method for determining the cross-reactivity of an antibody against various analogs.[9] This assay measures the ability of different compounds to compete with a coated antigen for binding to the antibody.

Experimental Protocol: Competitive ELISA

  • Plate Coating: Coat a 96-well microtiter plate with a deazaflavin-BSA conjugate and incubate overnight at 4°C.

  • Blocking: Wash the plate and block any remaining non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS).

  • Competitive Reaction: In a separate plate, pre-incubate a fixed concentration of the anti-deazaflavin antibody with varying concentrations of the test compounds (deazaflavin and its analogs).

  • Incubation: Transfer the antibody-competitor mixtures to the coated and blocked plate and incubate.

  • Detection: Wash the plate and add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP).

  • Signal Development: Add a substrate for the enzyme (e.g., TMB) and measure the resulting colorimetric signal using a plate reader. The signal intensity is inversely proportional to the amount of competitor binding.

  • Data Analysis: Plot the signal intensity against the log of the competitor concentration to generate a dose-response curve. Calculate the IC50 value (the concentration of the competitor that inhibits 50% of the antibody binding). The percent cross-reactivity is calculated using the formula: % Cross-Reactivity = (IC50 of Deazaflavin / IC50 of Analog) * 100

G cluster_0 Assay Setup cluster_1 Competitive Binding cluster_2 Detection & Analysis Coat Plate Coat Plate with Deazaflavin-BSA Block Plate Block Plate Coat Plate->Block Plate Transfer to Plate Add Mixture to Coated Plate Prepare Competitors Prepare Serial Dilutions of Test Compounds Pre-incubation Pre-incubate Antibody with Competitors Pre-incubation->Transfer to Plate Incubate Incubate Transfer to Plate->Incubate Add Secondary Ab Add HRP-conjugated Secondary Antibody Add Substrate Add TMB Substrate Add Secondary Ab->Add Substrate Read Plate Measure Absorbance Add Substrate->Read Plate Data Analysis Calculate IC50 and % Cross-Reactivity Read Plate->Data Analysis

Caption: Experimental workflow for competitive ELISA.

Table 1: Illustrative Cross-Reactivity Data from Competitive ELISA

CompoundStructureIC50 (nM)% Cross-Reactivity
5-Deazaflavin (Target Analyte)10100%
1,5-Dideazaflavin(Analog 1)5020%
8-Hydroxy-5-deazaflavin(Analog 2)2540%
Riboflavin(Related Compound)> 10,000< 0.1%
Lumiflavin(Related Compound)> 10,000< 0.1%
Folic Acid(Unrelated Compound)> 50,000< 0.02%

III. Affinity and Kinetic Analysis by Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) provides quantitative data on binding affinity (KD), as well as association (ka) and dissociation (kd) rates, offering a deeper understanding of antibody-antigen interactions.

Experimental Protocol: Surface Plasmon Resonance (SPR)

  • Chip Immobilization: Covalently immobilize the anti-deazaflavin antibody onto a sensor chip surface.

  • Analyte Injection: Inject different concentrations of the deazaflavin and its analogs over the sensor surface.

  • Association and Dissociation: Monitor the change in the SPR signal in real-time to measure the association of the analyte with the antibody. Follow this with a buffer flow to measure the dissociation.

  • Regeneration: Regenerate the sensor surface to remove the bound analyte, preparing it for the next injection.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (ka, kd) and the equilibrium dissociation constant (KD). A lower KD value indicates a higher binding affinity.

G Immobilize Antibody Immobilize Anti-Deazaflavin Ab on Sensor Chip Inject Analyte Inject Analyte (Deazaflavin or Analog) Immobilize Antibody->Inject Analyte Measure Association Monitor Association Phase Inject Analyte->Measure Association Inject Buffer Inject Buffer Measure Association->Inject Buffer Measure Dissociation Monitor Dissociation Phase Inject Buffer->Measure Dissociation Regenerate Surface Regenerate Sensor Surface Measure Dissociation->Regenerate Surface Data Analysis Calculate ka, kd, and KD Regenerate Surface->Data Analysis

Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.

Table 2: Illustrative Binding Kinetics and Affinity Data from SPR

Compoundka (1/Ms)kd (1/s)KD (nM)
5-Deazaflavin 1.5 x 10^51.5 x 10^-41.0
1,5-Dideazaflavin8.0 x 10^44.0 x 10^-45.0
8-Hydroxy-5-deazaflavin1.1 x 10^52.8 x 10^-42.5
RiboflavinNo BindingNo BindingN/A
LumiflavinNo BindingNo BindingN/A

IV. Conclusion

A thorough investigation of antibody cross-reactivity is a non-negotiable step in the development of reliable immunoassays for deazaflavin compounds. By employing systematic approaches like competitive ELISA and SPR, researchers can quantify the specificity of their antibodies. The illustrative data and protocols provided in this guide serve as a robust framework for designing and executing these critical studies, ultimately leading to the development of highly specific and dependable analytical tools for researchers in drug discovery and diagnostics. It is important to note that cross-reactivity is not solely an intrinsic property of the antibody but can be influenced by the immunoassay format and conditions.[10] Therefore, validation should be performed under conditions that closely mimic the final application.

References

Validating the Interaction Between Coenzyme F420 and Specific Proteins: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the interaction between the deazaflavin coenzyme F420 and various proteins, supported by experimental data. Coenzyme F420, a hydride carrier with a lower reduction potential than most flavins, plays a critical role in the redox metabolism of various organisms, including its significant involvement in the activation of antituberculosis drugs in Mycobacterium tuberculosis (Mtb).[1][2] Understanding the specifics of its interaction with dependent proteins is crucial for drug development and biocatalysis.

Comparative Analysis of Binding Affinities

The binding affinity of Coenzyme F420 varies among its target proteins. This section summarizes the dissociation constants (KD) for several F420-binding proteins from M. tuberculosis, providing a quantitative comparison of their binding strengths. Isothermal Titration Calorimetry (ITC) is a primary method for determining these values.

Protein (from M. tuberculosis)Alternative Name/FamilyBinding Affinity (KD)Experimental MethodReference
DdnDeazaflavin-dependent nitroreductase1 µMNot specified in snippets[1]
FGD1F420-dependent glucose-6-phosphate dehydrogenase4.5 µMNot specified in snippets[1]
Rv1155Putative FMN-binding protein170 µMIsothermal Titration Calorimetry (ITC)[1]

Note: The length of the polyglutamate tail of Coenzyme F420 can significantly influence binding affinity and enzyme kinetics. Longer polyglutamate chains have been shown to increase binding affinity (6 to 10-fold) for some mycobacterial enzymes.[3]

Experimental Protocols for Validating Protein-F420 Interaction

This section provides detailed methodologies for key experiments used to validate and quantify the interaction between Coenzyme F420 and specific proteins.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).

Objective: To determine the thermodynamic parameters of the Coenzyme F420-protein interaction.

Materials:

  • Purified protein of interest in a suitable buffer (e.g., 50 mM MES/NaOH, pH 6.5)

  • Purified Coenzyme F420 in the identical buffer

  • Isothermal Titration Calorimeter

Protocol:

  • Prepare a 50 µM solution of the target protein in the desired buffer. Degas the solution to prevent air bubbles.

  • Prepare an 880 µM solution of Coenzyme F420 in the same, degassed buffer.

  • Load the protein solution into the sample cell of the ITC instrument.

  • Load the Coenzyme F420 solution into the injection syringe.

  • Set the experimental parameters: typically, a series of 10-20 injections of 2-5 µL of the F420 solution into the protein solution at a constant temperature (e.g., 25°C).

  • Perform the titration. The instrument will measure the heat change after each injection.

  • Analyze the resulting data by integrating the heat pulses and fitting them to a suitable binding model (e.g., a one-site binding model) to determine the KD, n, and ΔH.[1]

Differential Scanning Fluorimetry (DSF)

DSF, or thermal shift assay, is used to assess the thermal stability of a protein in the presence and absence of a ligand. An increase in the melting temperature (Tm) of the protein upon addition of the ligand indicates binding.

Objective: To qualitatively confirm the binding of Coenzyme F420 to a target protein.

Materials:

  • Purified protein of interest

  • Coenzyme F420

  • Fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange)

  • Real-time PCR instrument capable of monitoring fluorescence over a temperature gradient.

Protocol:

  • Prepare a reaction mixture containing the protein (e.g., 1-5 µM) and the fluorescent dye in a suitable buffer.

  • Prepare two sets of samples: one with the protein-dye mixture and another with the protein-dye mixture plus Coenzyme F420 (e.g., 50 µM).[4]

  • As controls, prepare samples with the protein in the presence of other cofactors (e.g., FMN, FAD, NADPH) to test for specificity.[4]

  • Place the samples in the real-time PCR instrument.

  • Apply a temperature gradient (e.g., from 25°C to 95°C) and monitor the fluorescence at each temperature increment.

  • The Tm is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the fluorescence transition.

  • A significant increase in the Tm in the presence of Coenzyme F420 compared to the protein alone indicates a stabilizing interaction, confirming binding.[4]

Enzyme Kinetics Assay (UV-Visible Spectrophotometry)

For F420-dependent enzymes, activity assays can be used to study the interaction by measuring the rate of the catalyzed reaction. The oxidation state of Coenzyme F420 can be monitored by its absorbance at 420 nm. The oxidized form has a strong absorbance at this wavelength, while the reduced form (F420H2) has a weak absorbance.[1]

Objective: To determine the kinetic parameters (Km, kcat) of an F420-dependent enzyme.

Materials:

  • Purified F420-dependent enzyme

  • Coenzyme F420 (oxidized or reduced, depending on the reaction direction)

  • Substrate for the enzyme

  • UV-Visible spectrophotometer

  • Quartz cuvettes

Protocol:

  • Prepare a reaction mixture in a quartz cuvette containing the buffer, the enzyme (e.g., 1 µM), and the substrate (e.g., 100 µM).[1]

  • Initiate the reaction by adding Coenzyme F420 (e.g., 20 µM).[1]

  • Immediately monitor the change in absorbance at 420 nm over time.

  • The initial rate of the reaction is determined from the linear portion of the absorbance vs. time plot.

  • To determine Km and Vmax (from which kcat is calculated), repeat the assay with varying concentrations of one substrate while keeping the others constant.

  • Plot the initial rates against substrate concentration and fit the data to the Michaelis-Menten equation.

  • The polyglutamate tail length of F420 can affect the kinetics, with longer tails potentially increasing substrate affinity (lower Km) but reducing the turnover rate (lower kcat).[3]

Visualizing Workflows and Pathways

The following diagrams, created using the DOT language, illustrate key experimental workflows and the central role of Coenzyme F420 in redox reactions.

ITC_Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis P Purified Protein (in cell) ITC Titration in Calorimeter P->ITC L Coenzyme F420 (in syringe) L->ITC Data Heat Change Measurement ITC->Data Generates Fit Fit to Binding Model Data->Fit Result Determine KD, n, ΔH Fit->Result

Caption: Workflow for Isothermal Titration Calorimetry (ITC).

DSF_Workflow cluster_heating Thermal Denaturation cluster_detection Fluorescence Detection cluster_results Analysis Protein Protein + Dye Heat Apply Temperature Gradient (25°C to 95°C) Protein->Heat ProteinF420 Protein + Dye + F420 ProteinF420->Heat Monitor Monitor Fluorescence Heat->Monitor Tm1 Determine Tm (Protein) Monitor->Tm1 Tm2 Determine Tm (Protein+F420) Monitor->Tm2 Compare Compare Tm values (ΔTm > 0 indicates binding) Tm1->Compare Tm2->Compare

Caption: Workflow for Differential Scanning Fluorimetry (DSF).

F420_Redox_Cycle F420_ox F420 (oxidized) F420_red F420H2 (reduced) F420_ox->F420_red Hydride Transfer Enzyme_ox F420-dependent dehydrogenase F420_ox->Enzyme_ox F420_red->F420_ox Hydride Transfer Enzyme_red F420-dependent reductase F420_red->Enzyme_red Substrate_red Reduced Substrate Substrate_red->Enzyme_ox Substrate_ox Oxidized Substrate Substrate_ox->Enzyme_red Enzyme_red->F420_ox Enzyme_red->Substrate_red Enzyme_ox->F420_red Enzyme_ox->Substrate_ox

Caption: The central role of Coenzyme F420 in redox reactions.

References

Unveiling the Redox Landscape of Coenzyme F420 and its Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced electrochemical properties of Coenzyme F420 and its derivatives is critical for harnessing their potential in biocatalysis and therapeutic applications. This guide provides a comprehensive comparison of their redox potentials, supported by experimental data and detailed methodologies.

Coenzyme F420, a deazaflavin cofactor, plays a pivotal role in a variety of biological redox reactions, particularly in methanogenic archaea and many bacteria.[1] Its characteristically low redox potential makes it a powerful electron carrier in challenging biochemical transformations. This guide delves into the redox characteristics of F420 and its key derivatives, offering a clear comparison to aid in research and development.

Comparative Redox Potentials

The standard redox potential (E°') of a molecule is a measure of its tendency to acquire electrons and be reduced. A more negative redox potential indicates a stronger reducing agent. Coenzyme F420 and its derivatives are notable for their significantly negative redox potentials, which are comparable to or even lower than that of the common nicotinamide (B372718) cofactors.

CompoundStandard Redox Potential (E°' vs. SHE)Notes
Coenzyme F420 -340 mV to -360 mVAn obligate two-electron carrier, its low potential enables the reduction of recalcitrant organic molecules.[2][3][4][5][6] The potential can be modulated by physiological conditions, reaching as low as -380 mV in hydrogenotrophic methanogens.[2][7][8]
F_O (8-hydroxy-5-deazariboflavin) Approx. -360 mVThe biosynthetic precursor to Coenzyme F420, it shares similar redox properties.[4][9]
Dehydro-F420 (DF420) Not explicitly reportedAn oxidized intermediate in the biosynthesis of F420.[6][10][11] Its redox potential is expected to be more positive than F420.
Oligoglutamyl Derivatives (e.g., F420-5) Not explicitly reportedThe number of glutamate (B1630785) residues can vary, but specific redox potential data for different oligoglutamyl forms is not readily available in the reviewed literature.
F_O-5'-phosphate (FOP) Not explicitly reportedA synthetic analog that can be utilized by F420-dependent enzymes.[12] While kinetic data is available, its precise redox potential is not specified.

Experimental Determination of Redox Potentials

The redox potentials of coenzymes like F420 are typically determined using electrochemical techniques, with cyclic voltammetry being a primary method. This technique measures the current response of a redox-active solution to a linearly cycled potential sweep.

Key Experimental Protocol: Cyclic Voltammetry

While a specific detailed protocol for Coenzyme F420 is not widely published, a general procedure for determining the redox potential of deazaflavins using cyclic voltammetry can be outlined as follows:

Objective: To determine the standard redox potential (E°') of a deazaflavin compound.

Materials and Equipment:

  • Potentiostat

  • Three-electrode electrochemical cell (including a working electrode, a reference electrode, and a counter electrode)

  • Inert gas (e.g., argon or nitrogen) for deoxygenation

  • Purified sample of the deazaflavin compound

  • A suitable electrolyte solution (e.g., a buffered aqueous solution at a specific pH)

Methodology:

  • Sample Preparation: A solution of the deazaflavin compound is prepared in the electrolyte solution at a known concentration.

  • Deoxygenation: The solution is thoroughly deoxygenated by bubbling with an inert gas for a sufficient period. Oxygen can interfere with the electrochemical measurements.

  • Electrochemical Measurement:

    • The three electrodes are immersed in the deoxygenated solution within the electrochemical cell.

    • The potentiostat is used to apply a potential to the working electrode, and this potential is swept linearly to a set vertex potential and then reversed back to the initial potential.

    • The resulting current at the working electrode is measured as a function of the applied potential.

  • Data Analysis:

    • The resulting plot of current versus potential is known as a cyclic voltammogram.

    • For a reversible redox process, the voltammogram will show both an anodic (oxidation) and a cathodic (reduction) peak.

    • The standard redox potential (E°') can be estimated from the midpoint potential (E_mid_), which is the average of the anodic peak potential (E_pa_) and the cathodic peak potential (E_pc_): E_mid_ = (E_pa_ + E_pc_)/2.

Diagram of Experimental Workflow:

experimental_workflow cluster_prep Sample Preparation cluster_measurement Electrochemical Measurement cluster_analysis Data Analysis A Prepare Deazaflavin Solution B Deoxygenate with Inert Gas A->B C Immerse Electrodes B->C D Apply Potential Sweep (Cyclic Voltammetry) C->D E Record Cyclic Voltammogram D->E F Determine Peak Potentials (Epa, Epc) E->F G Calculate Midpoint Potential (E°') F->G metabolic_role F420_ox F420 (oxidized) Enzyme F420-dependent Oxidoreductase F420_ox->Enzyme F420_red F420H2 (reduced) Substrate_red Reduced Substrate Substrate_red->Enzyme e- donor Substrate_ox Oxidized Substrate Enzyme->F420_red e- acceptor Enzyme->Substrate_ox

References

Safety Operating Guide

Proper Disposal of Coenzyme F420: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate implementation, this guide provides essential safety and logistical procedures for the proper disposal of Coenzyme F420, ensuring the safety of laboratory personnel and environmental protection. This document outlines a clear, procedural approach to handling and disposing of Coenzyme F420 waste, aligning with standard laboratory safety practices and regulatory requirements.

Coenzyme F420, while a vital component in various biochemical assays, requires careful management at the end of its use. The primary concern with its disposal is its potential harm to aquatic ecosystems. Therefore, direct disposal into the sanitary sewer system is strictly prohibited. All waste containing Coenzyme F420 must be treated as hazardous chemical waste and disposed of through an approved waste disposal facility.

Summary of Disposal Requirements

The following table summarizes the key parameters and procedures for the disposal of Coenzyme F420 waste.

ParameterGuideline
Waste Classification Hazardous Chemical Waste (Harmful to aquatic life)
Primary Hazard Environmental: Harmful to aquatic life.[1]
Personal Protective Equipment (PPE) Standard laboratory attire: safety glasses, lab coat, and chemical-resistant gloves.
Disposal Method Collection for off-site disposal by an approved hazardous waste contractor.
Incompatible Wastes Do not mix with strong acids, bases, or oxidizing agents unless part of a validated neutralization protocol.
Waste Container Clearly labeled, leak-proof, and chemically compatible container with a secure cap.
Drain Disposal Strictly Prohibited.

Detailed Disposal Protocol

Follow these steps to ensure the safe and compliant disposal of Coenzyme F420 and its solutions.

Step 1: Personal Protective Equipment (PPE)

Before handling any waste, ensure you are wearing appropriate PPE, including a lab coat, safety glasses, and nitrile gloves.

Step 2: Waste Segregation and Collection

  • Isolate Waste: Collect all aqueous solutions containing Coenzyme F420, as well as any contaminated labware (e.g., pipette tips, tubes), separately from non-hazardous waste.

  • Use a Designated Waste Container: Transfer the Coenzyme F420 waste into a designated, leak-proof container made of a chemically compatible material (e.g., high-density polyethylene). The container must have a secure, tight-fitting screw cap.

  • Avoid Mixing: Do not mix Coenzyme F420 waste with other incompatible chemical wastes, such as strong acids, bases, or organic solvents, to prevent any unforeseen chemical reactions.

Step 3: Labeling the Waste Container

Proper labeling is critical for safety and regulatory compliance. The label on the waste container must include the following information:

  • The words "Hazardous Waste"

  • Full chemical name: "Coenzyme F420 solution"

  • The primary hazard: "Harmful to Aquatic Life"

  • Approximate concentration and volume

  • The date the waste was first added to the container (accumulation start date)

  • Your name and laboratory contact information

Step 4: Temporary Storage in the Laboratory

  • Designated Area: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be away from general lab traffic and drains.

  • Secondary Containment: It is best practice to place the liquid waste container within a larger, unbreakable secondary container (such as a plastic tub) to contain any potential leaks or spills.

  • Storage Limits: Adhere to your institution's policies regarding the maximum volume of hazardous waste that can be stored in a satellite accumulation area and the time limits for accumulation.

Step 5: Arranging for Disposal

  • Contact EH&S: Once the waste container is full or has reached its storage time limit, contact your institution's Environmental Health and Safety (EH&S) department to arrange for a waste pickup.

  • Documentation: Complete any required waste disposal forms or online requests as per your institution's procedures. Ensure all information is accurate and complete.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of Coenzyme F420 waste.

CoenzymeF420_Disposal_Workflow start Start: Coenzyme F420 Waste Generated identify_waste Identify Waste: Contains Coenzyme F420? start->identify_waste assess_hazard Assess Hazard: Is it harmful to aquatic life? identify_waste->assess_hazard prohibit_drain Prohibit Drain Disposal assess_hazard->prohibit_drain Yes collect_waste Collect in a Designated Hazardous Waste Container prohibit_drain->collect_waste label_container Label Container Correctly: - Hazardous Waste - Chemical Name - Hazard Information - Date collect_waste->label_container store_safely Store Safely in Lab: - Satellite Accumulation Area - Secondary Containment label_container->store_safely request_pickup Request Waste Pickup from EH&S store_safely->request_pickup end_disposal End: Disposed by Approved Facility request_pickup->end_disposal

Caption: Workflow for the safe disposal of Coenzyme F420 waste.

References

Personal protective equipment for handling Coenzyme FO

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Coenzyme FO is a hypothetical substance. This guide is based on established safety protocols for handling powdered biochemicals of low-to-moderate hazard. Always consult the specific Safety Data Sheet (SDS) for any chemical prior to handling.

This document provides crucial safety and logistical information for laboratory professionals working with this compound. It outlines the necessary personal protective equipment (PPE), step-by-step handling procedures, and disposal plans to ensure a safe research environment.

Personal Protective Equipment (PPE)

The use of appropriate PPE is the first line of defense against potential exposure. The following table summarizes the required equipment for handling this compound in its powdered and solubilized forms.

Hazard Scenario Required PPE Purpose
Handling Powdered this compound Lab Coat, Safety Goggles, Nitrile Gloves, N95 Respirator or higherProtects against skin contact, eye exposure, and inhalation of airborne particles.[1][2][3][4][5]
Handling Solubilized this compound Lab Coat, Safety Goggles, Nitrile GlovesProtects against splashes and incidental skin or eye contact.[3][4][6]
Large Volume/Splash Potential Face Shield (in addition to goggles)Provides an extra layer of protection for the face and eyes against splashes.[3][4]
Spill Cleanup (Powder) Lab Coat, Safety Goggles, Nitrile Gloves, N95 RespiratorPrevents exposure during the collection and disposal of spilled powder.[7]

Experimental Protocols: Handling and Preparation

Adherence to standardized procedures is critical to minimize exposure and contamination.

Weighing Powdered this compound:

  • Preparation: Before handling the powder, ensure you are wearing all required PPE (lab coat, goggles, gloves, respirator).

  • Containment: Conduct all weighing activities within a certified chemical fume hood, biological safety cabinet, or a vented balance enclosure.[1][8][9] This prevents fine powders from becoming airborne in the lab.

  • Transfer: Use a spatula to transfer the powder to a tared weigh boat or directly into a sealable container.[8] Avoid pouring directly from the stock bottle to minimize dust generation.[8]

  • Closure: Keep the primary container of this compound closed whenever you are not actively dispensing from it.[8]

  • Cleanup: After weighing, decontaminate the spatula and the weighing surface.

Solubilizing this compound:

  • Location: Perform this procedure in a designated area, such as on a lab bench with a disposable absorbent pad to contain any potential spills.[8]

  • Addition of Solvent: Carefully add the appropriate solvent to the vessel containing the pre-weighed this compound powder.

  • Mixing: Cap the vessel securely before mixing or vortexing to prevent aerosols.

  • Storage: Clearly label the container with the contents, concentration, and date of preparation.

Operational and Disposal Plans

Proper management of spills and waste is essential for laboratory safety and environmental compliance.

Spill Management Protocol:

  • Alert and Isolate: Immediately alert others in the vicinity. Secure the area to prevent further contamination.[10]

  • Assess the Spill: Differentiate between a minor and major spill. A minor spill is a small, contained amount that can be safely cleaned by trained lab personnel.

  • Cleanup (Minor Powder Spill):

    • Ensure appropriate PPE is worn, including respiratory protection.[7]

    • Gently cover the spill with absorbent pads to prevent the powder from becoming airborne.

    • Do not use a dry brush or towel.

    • Collect the material using a scoop or by carefully folding the absorbent pads.[7][11]

    • Place the collected waste and any contaminated materials into a sealable plastic bag. Double-bag the waste.[7][11]

  • Decontamination: Clean the spill area with an appropriate detergent and water.[7]

  • Disposal: Label the waste bag as "Spill Debris containing this compound" and dispose of it as hazardous chemical waste according to your institution's guidelines.[12]

Waste Disposal Plan:

  • Contaminated Solids: All disposable items that have come into contact with this compound (e.g., gloves, weigh boats, pipette tips, absorbent pads) must be collected in a designated, labeled hazardous waste container.

  • Aqueous Waste: While specific enzyme-based waste may be biodegradable, it is recommended to collect liquid waste containing this compound in a labeled hazardous waste container for chemical treatment, unless otherwise specified by your institution's environmental safety office.[13][14]

Workflow for Safe Handling of this compound

The following diagram illustrates the logical flow of operations when working with this compound, from initial preparation to final disposal.

CoenzymeFO_Workflow cluster_prep Preparation cluster_handling Handling Powder cluster_solution Solution Preparation cluster_cleanup Cleanup & Disposal A Don PPE B Prepare Ventilated Enclosure A->B C Weigh this compound B->C D Seal Stock Container C->D E Add Solvent to Powder D->E F Mix in Sealed Container E->F G Decontaminate Work Area F->G H Dispose of Contaminated Waste G->H I Remove PPE H->I J End Procedure I->J Wash Hands

Caption: Workflow for handling this compound from preparation to disposal.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。